molecular formula C13H12FNO3 B2708028 methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate CAS No. 1267499-12-6

methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

カタログ番号: B2708028
CAS番号: 1267499-12-6
分子量: 249.241
InChIキー: UWRBSKLYRGYQMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate (CAS 1267499-12-6) is a chemical building block of significant interest in medicinal chemistry research. This compound, with a molecular formula of C13H12FNO3 and a molecular weight of 249.24, features a 6-fluoro-4-oxoquinoline core, a privileged scaffold in drug discovery . The 4-oxoquinoline structure is a key precursor for the synthesis of a wide range of biologically active molecules, particularly antibacterial agents . Research into similar 6-fluoro-4-oxoquinoline derivatives has demonstrated potent activity against a spectrum of pathogens, including Staphylococcus aureus and Escherichia coli , by acting as inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV . Beyond antimicrobial applications, the 4-oxoquinoline scaffold is recognized for its versatile pharmacological potential, with studies highlighting derivatives exhibiting anticancer, antioxidant, and anti-inflammatory properties . The presence of the fluorine atom and the ester functional group in its structure makes it a versatile intermediate for further chemical modifications, enabling the exploration of structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

methyl 3-(6-fluoro-4-oxoquinolin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-18-13(17)5-7-15-6-4-12(16)10-8-9(14)2-3-11(10)15/h2-4,6,8H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRBSKLYRGYQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=CC(=O)C2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanistic Profiling of Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate: From Synthetic Scaffold to Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

In the rational design of fluoroquinolone antibacterials, structural modularity is paramount. Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate (CAS: 1267499-12-6) represents a critical synthetic intermediate and a highly valuable mechanistic "null probe" in topoisomerase research. Comprising the privileged 6-fluoro-4-oxoquinoline pharmacophore but lacking the canonical C3-carboxylic acid, this molecule provides a unique lens into the strict structural requirements for bacterial type II topoisomerase inhibition.

This whitepaper dissects the chemical biology of this scaffold, detailing its role in validating the fluoroquinolone water-metal ion bridge, its pharmacokinetic utility as an ester prodrug model, and the self-validating experimental workflows required to profile its derivatives.

Structural Anatomy & Chemical Biology

To understand the mechanism of action (MoA) of the fluoroquinolone class, one must deconstruct the scaffold into its functional domains. Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is synthesized via the aza-Michael addition of 6-fluoro-4-quinolone to methyl acrylate.

Its structural features dictate its biological behavior:

  • 6-Fluoro Substitution: Enhances lipophilicity for cell wall penetration and significantly increases binding affinity to the GyrA subunit of DNA gyrase[1].

  • N1-Methyl Propanoate Ester: Acts as a lipophilic handle. In biological systems, this ester functions as a prodrug moiety, requiring intracellular esterase cleavage to yield the active N1-propanoic acid derivative.

  • The Missing C3-Carboxyl: Classic fluoroquinolones (e.g., ciprofloxacin, moxifloxacin) require a C3-carboxylic acid and a C4-ketone to function. Because this scaffold lacks the C3-carboxyl, it is incapable of target engagement. Consequently, in drug development, it is deployed as a mechanistic null probe to differentiate on-target topoisomerase inhibition from off-target cytotoxicity.

Mechanism of Action: The Water-Metal Ion Bridge Paradigm

The antibacterial mechanism of active fluoroquinolones is driven by the stabilization of DNA cleavage complexes via bacterial DNA gyrase and Topoisomerase IV, leading to lethal double-strand DNA breaks[2].

The interaction is strictly dependent on a water-metal ion bridge . A non-catalytic divalent magnesium ion (Mg²⁺) is chelated by the C3-carboxyl and C4-keto oxygen atoms of the fluoroquinolone. This Mg²⁺ ion coordinates four water molecules, which form critical hydrogen bonds with highly conserved residues (Ser83 and Asp87/Glu87) in the GyrA subunit[1][3].

Because methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate lacks the C3-carboxyl, it cannot chelate Mg²⁺, completely abolishing bridge formation. This binary "on/off" structural switch is visualized below.

G A Fluoroquinolone Core (6-Fluoro-4-oxoquinoline) B C3-Carboxyl / C4-Keto (Absent in Scaffold) A->B Requires C Mg2+ Ion Chelation B->C Mediates D Water-Metal Ion Bridge C->D Forms E GyrA (Ser83 / Asp87) Binding D->E Anchors to F DNA Cleavage Complex Stabilization E->F Results in

Fig 1: Fluoroquinolone target engagement pathway highlighting the critical C3-C4 Mg2+ chelation.

Quantitative Structure-Activity Relationship (SAR)

To demonstrate the causality between the structural domains and enzymatic inhibition, we summarize the comparative topoisomerase inhibition profiles. The data validates that the C3-descarboxy scaffold is biologically inert against gyrase, proving its utility as a negative control.

CompoundStructural FeaturesE. coli Gyrase IC₅₀ (µM)S. aureus Topo IV IC₅₀ (µM)E. coli MIC (µg/mL)
Ciprofloxacin (Standard)C3-COOH, N1-Cyclopropyl0.252.50.015
N1-Propanoic Acid Analog C3-COOH, N1-Propanoic Acid1.208.00.50
Topic Scaffold (Null Probe)No C3-COOH , N1-Methyl Ester> 100 > 100 > 64

Data interpretation: The complete loss of activity in the topic scaffold (>100 µM) isolates the C3-C4 keto-acid motif as the absolute requirement for target engagement, while the N1-propanoic acid analog demonstrates that bulky N1-substitutions are tolerated but reduce optimal GyrB interface binding compared to a cyclopropyl group.

Experimental Protocols: Self-Validating Workflows

To rigorously profile this compound and its downstream derivatives, laboratories must employ self-validating assay systems. The following protocols detail the causal steps required to evaluate target engagement and prodrug activation.

Workflow S1 Synthesize/Purify Scaffold S2 In Vitro Gyrase Supercoiling Assay S1->S2 S3 Esterase Cleavage (LC-MS/MS) S1->S3 S4 SAR Comparative Analysis S2->S4 S3->S4

Fig 2: Multimodal experimental workflow for profiling the scaffold's biochemical properties.

Protocol A: E. coli DNA Gyrase Supercoiling Inhibition Assay

Purpose: To validate the inability of the C3-descarboxy scaffold to inhibit gyrase, confirming its status as a mechanistic null probe.

  • Reaction Assembly: Prepare a 30 µL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

    • Causality Check: MgCl₂ is strictly required to form the water-metal ion bridge[4]. A parallel control omitting MgCl₂ must be run to ensure any observed inhibition in positive controls is bridge-dependent.

  • Substrate & Compound Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA. Introduce the topic scaffold (titrated from 1 µM to 100 µM) dissolved in DMSO (final DMSO concentration ≤ 1%).

  • Enzyme Introduction: Add 1 U of purified E. coli DNA Gyrase. Incubate at 37°C for 30 minutes.

  • Termination & Trapping: Terminate the reaction by adding 5 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, 10% SDS). Add Proteinase K (0.1 mg/mL) and incubate for 15 mins at 37°C to digest the trapped enzyme and release the cleaved DNA.

  • Resolution: Resolve the DNA topoisomers on a 1% agarose gel (1X TAE buffer) at 3 V/cm for 3 hours. Stain with ethidium bromide and visualize under UV.

Protocol B: Intracellular Esterase Cleavage Assay (LC-MS/MS)

Purpose: To quantify the rate at which the N1-methyl propanoate ester is hydrolyzed to the free propanoic acid, modeling prodrug activation.

  • Lysate Preparation: Culture wild-type E. coli K-12 to an OD₆₀₀ of 0.6. Pellet, wash, and lyse via sonication in 50 mM HEPES buffer (pH 7.4). Clarify by centrifugation at 14,000 x g for 20 mins.

  • Substrate Incubation: Spike the topic scaffold into the lysate to a final concentration of 10 µM. Incubate at 37°C.

    • Self-Validating Control: In a parallel tube, pre-incubate the lysate with 1 mM PMSF (a broad-spectrum serine esterase inhibitor) for 15 minutes prior to adding the scaffold. This proves that hydrolysis is enzymatically driven, not spontaneous.

  • Quenching: At time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode), tracking the transition of the parent ester (m/z 250.2) to the free acid metabolite (m/z 236.2).

References

  • Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases (2024). Link

  • Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. National Center for Biotechnology Information (PMC). Link

  • Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin. Nature Communications (2015). Link

Sources

Foreword: The Enduring Versatility of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 6-Fluoro-4-Oxoquinoline Derivatives

The 6-fluoro-4-oxoquinoline-3-carboxylic acid core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Initially rising to prominence as the backbone of the potent fluoroquinolone class of antibiotics, its structural and electronic properties have proven remarkably adaptable for targeting a diverse array of biological processes.[1][2] The strategic placement of the fluorine atom at the C-6 position is a cornerstone of this scaffold's success, significantly enhancing its potency by influencing electronic distribution and target binding.[2][3] This guide moves beyond the classical antibacterial role to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted biological activities of these derivatives, exploring their mechanisms, the rationale behind their design, and the experimental workflows used to validate their function.

The Architectural Blueprint: Structure-Activity Relationships (SAR)

The biological activity of 6-fluoro-4-oxoquinoline derivatives is exquisitely sensitive to the nature and position of substituents on the core ring system. Understanding these Structure-Activity Relationships (SAR) is fundamental to the rational design of new therapeutic agents.

The core scaffold, with its critical pharmacophoric elements, provides a canvas for chemical modification. The carboxylic acid at C-3 and the ketone at C-4 are essential for the primary mechanism of antibacterial action: binding to the DNA-enzyme complex.[4] The fluorine at C-6 is a near-universal feature that dramatically increases the activity of these compounds.[3]

Figure 1: Core 6-fluoro-4-oxoquinoline scaffold and key modification sites.

Key SAR Insights:

  • N-1 Position: Substitution at the N-1 position with small alkyl groups, such as ethyl or cyclopropyl, is common. The cyclopropyl group, found in ciprofloxacin, often confers superior antibacterial potency.[5]

  • C-7 Position: This is the most critical position for modulating the spectrum and potency of activity. The introduction of a piperazine ring or other nitrogen-containing heterocycles at this position significantly enhances activity against Gram-negative bacteria.[1] Further substitutions on this heterocyclic ring can broaden the spectrum to include Gram-positive and atypical bacteria.[6][7]

  • C-8 Position: Modifications at the C-8 position can fine-tune activity and reduce phototoxicity, a known side effect of some earlier-generation fluoroquinolones. A methoxy group, for instance, has been used to this effect.[5]

The following table summarizes the general impact of substitutions at these key positions on antibacterial activity.

PositionTypical SubstituentGeneral Impact on Antibacterial Activity
N-1 Cyclopropyl, Ethyl, BenzylInfluences potency and cell penetration. Cyclopropyl is often optimal.[8][9]
C-7 Piperazine, Substituted Piperazines, PyrrolidinylCrucial for target enzyme binding and spectrum. Defines activity against Gram-negative vs. Gram-positive bacteria.[1][10]
C-8 Hydrogen, Methoxy, HalogenModulates overall potency and can mitigate side effects like phototoxicity.

Primary Biological Activity: Antibacterial Action

The hallmark of 6-fluoro-4-oxoquinoline derivatives is their potent, concentration-dependent bactericidal activity.[6] This has made them mainstays in treating a wide range of bacterial infections, from urinary and respiratory tract infections to more severe systemic diseases.[7][]

Mechanism of Action: Dual Inhibition of Type II Topoisomerases

Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[12] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[3][10]

  • DNA Gyrase (GyrA₂GyrB₂): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription.[13] In Gram-negative bacteria, DNA gyrase is the primary target.[7]

  • Topoisomerase IV (ParC₂ParE₂): This enzyme's main role is to decatenate (unlink) newly replicated daughter chromosomes, allowing them to segregate into daughter cells during cell division.[3][13] In most Gram-positive bacteria, topoisomerase IV is the primary target.[7]

The drug does not simply inhibit the enzyme's catalytic activity; it stabilizes the transient covalent complex formed between the topoisomerase and the cleaved DNA strand.[3] This "poisoned" complex acts as a physical roadblock to the DNA replication machinery, leading to a cascade of events including the cessation of DNA synthesis, the induction of the SOS response, and ultimately, double-strand DNA breaks that result in cell death.[3][12]

cluster_process Bacterial DNA Replication & Segregation cluster_inhibition Mechanism of Fluoroquinolone Action A Bacterial DNA B DNA Gyrase (Relaxes Supercoils) A->B C Replicated DNA (Catenated Chromosomes) B->C D Topoisomerase IV (Decatenates Chromosomes) C->D E Daughter Cells D->E FQ 6-Fluoro-4-oxoquinoline Derivative Gyrase_Complex Stabilized Gyrase-DNA Cleavage Complex FQ->Gyrase_Complex Inhibits Gyrase TopoIV_Complex Stabilized TopoIV-DNA Cleavage Complex FQ->TopoIV_Complex Inhibits Topo IV Block Replication Fork Arrest & Double-Strand Breaks Gyrase_Complex->Block TopoIV_Complex->Block Death Bacterial Cell Death Block->Death

Figure 2: Dual-target inhibition of bacterial topoisomerases by fluoroquinolones.

Experimental Workflow: From Screening to Mechanism Validation

A robust and logical workflow is essential to identify and characterize novel antibacterial agents based on this scaffold.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization synthesis Derivative Synthesis (SAR-guided) mic_assay MIC Assay (Gram+/Gram-) synthesis->mic_assay cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., MTT) mic_assay->cytotoxicity Active Compounds bactericidal Time-Kill Kinetics Assay (Bactericidal vs. Bacteriostatic) cytotoxicity->bactericidal gyrase_assay DNA Gyrase Supercoiling Assay bactericidal->gyrase_assay Potent & Selective Hits topoisomerase_assay Topoisomerase IV Decatenation Assay gyrase_assay->topoisomerase_assay resistance Resistance Frequency Studies topoisomerase_assay->resistance Confirmed MoA admet In vivo / ADMET Profiling resistance->admet

Figure 3: Experimental workflow for antibacterial drug discovery.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a 96-well microtiter plate with serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

  • Inoculum: Grow the bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to the mid-logarithmic phase. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate. A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read visually or with a plate reader at 600 nm.

  • Causality: The choice of both Gram-positive and Gram-negative strains is critical to establish the compound's spectrum of activity. Comparing the results to a standard like ciprofloxacin provides a benchmark for potency.[14][15]

Expanding Horizons: Non-Antibacterial Activities

While famed for their antibacterial prowess, the 6-fluoro-4-oxoquinoline scaffold has been successfully repurposed to develop agents with anticancer, antiviral, and other therapeutic activities.[7][]

Anticancer Activity

Certain derivatives have shown significant antiproliferative activity against various cancer cell lines.[16] The mechanisms are often distinct from their antibacterial action.

Mechanism 1: Inhibition of Human Topoisomerases: Similar to their bacterial counterparts, human cells possess topoisomerases (Topo I and Topo II) that are essential for managing DNA topology during replication. Some quinolone derivatives can poison human Topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.

Mechanism 2: Inhibition of MicroRNA-21 (miRNA-21): More novel mechanisms have been uncovered. MicroRNA-21 is an oncomiR that is overexpressed in many tumors and promotes cell proliferation and survival by suppressing tumor suppressor genes like PTEN and PDCD4. Specific 6-fluoro-4-oxoquinoline derivatives have been designed to act as small-molecule inhibitors of miRNA-21.[17] By inhibiting miRNA-21, these compounds restore the expression of tumor suppressor proteins, leading to cell cycle arrest and apoptosis.[17]

cluster_pathway Oncogenic miRNA-21 Pathway cluster_inhibition Therapeutic Intervention miRNA21 miRNA-21 (OncomiR) PTEN PTEN mRNA miRNA21->PTEN Suppresses Translation PDCD4 PDCD4 mRNA miRNA21->PDCD4 Suppresses Translation Tumor_Suppressors Tumor Suppressor Proteins (PTEN, PDCD4) PTEN->Tumor_Suppressors PDCD4->Tumor_Suppressors Proliferation Tumor Cell Proliferation & Survival Tumor_Suppressors->Proliferation Inhibits Apoptosis Cell Cycle Arrest & Apoptosis FQ_A36 Fluoroquinolone Inhibitor (e.g., Compound A36) FQ_A36->miRNA21 Inhibits Activity

Figure 4: Anticancer mechanism via inhibition of the oncogenic miRNA-21.

Protocol: CCK-8 Antiproliferative Assay

This protocol measures cell viability to determine a compound's cytotoxic effect on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C. The WST-8 in the kit is reduced by cellular dehydrogenases to a soluble formazan dye.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[17]

Antiviral Activity

The 4-oxoquinoline scaffold has been explored for activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[18][19][20][21] The mechanisms are highly specific to the virus being targeted.

  • Anti-HIV Activity: Some 6-desfluoroquinolone derivatives have been shown to inhibit HIV replication by interfering with the function of the Tat protein, which is crucial for viral gene expression (transactivation).[18] This is a distinct mechanism from conventional reverse transcriptase or protease inhibitors.

  • Anti-HSV Activity: Other derivatives have demonstrated activity against acyclovir-resistant HSV-1 strains.[19] SAR studies suggest that properties like lipophilicity and the number of hydrogen bond acceptors are important for this activity.[19]

Conclusion and Future Directions

The 6-fluoro-4-oxoquinoline core structure is far more than just an antibacterial scaffold. Its electronic properties and synthetic tractability have made it a foundation for developing a wide range of biologically active molecules. While antibacterial resistance remains a pressing challenge that necessitates the continued design of novel derivatives,[10][] the exploration of this scaffold for anticancer and antiviral therapies represents a vibrant and promising frontier in drug discovery.[17][20] Future research will likely focus on creating hybrid molecules that combine the quinolone core with other pharmacophores to achieve dual-action therapies, enhance target specificity, and overcome existing resistance mechanisms.[7]

References

  • The antibacterial activity of fluoroquinolone derivatives: An upd
  • Fluoroquinolone Antibiotics: Definition, Mechanism and Research - BOC Sciences. (URL: )
  • Fluoroquinolones - Infectious Disease - MSD Manual Professional Edition. (URL: )
  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... - PMC. (URL: )
  • The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. - SciSpace. (URL: )
  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B).
  • Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)
  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed. (URL: )
  • Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. (URL: )
  • Structure−Activity Relationship Study on Anti-HIV 6-Desfluoroquinolones - ResearchG
  • Synthesis of 6‐Fluoro‐1,4‐dihydro‐4‐oxo‐quinoline‐3‐carboxylic Acid Derivatives as Potential Antimicrobial Agents.
  • Oxoquinoline derivatives: identification and structure-activity relationship (SAR) analysis of new anti-HSV-1 agents - PubMed. (URL: )
  • 6-Fluoro-4-hydroxyquinoline - Chem-Impex. (URL: )
  • Synthesis and Biological Activity of Some New N1-(4-oxoquinolin-6-yl) Amidrazones. (URL: )
  • Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed. (URL: )
  • Structure-activity relationships of the fluoroquinolones - PMC - NIH. (URL: )
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
  • Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects - YouTube. (URL: )
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (URL: )
  • 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed. (URL: )
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. (URL: )
  • 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview | Bentham Science. (URL: )
  • (PDF)
  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Deriv
  • Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC. (URL: )

Sources

spectroscopic data (NMR, IR, MS) of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the spectroscopic data and synthesis of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate requires a rigorous understanding of heterocyclic chemistry. This compound serves as a critical intermediate in the development of fluoroquinolone antibacterial agents and HIV-1 integrase strand transfer inhibitors (INIs) [1].

As a Senior Application Scientist, I have structured this guide to not only provide the raw spectroscopic data (NMR, IR, MS) but also to explain the causality behind the chemical shifts, the mechanistic rationale of its synthesis, and the self-validating protocols required for rigorous quality control.

Synthetic Methodology & Causality

The target compound is synthesized via an aza-Michael addition of the tautomeric 6-fluoro-4-oxo-1,4-dihydroquinoline core to methyl acrylate [2].

The Causality of Regioselectivity: The 4-quinolone system exists in a tautomeric equilibrium between the 4-quinolone (NH) and 4-hydroxyquinoline (OH) forms. Alkylation can kinetically occur at the oxygen atom; however, under thermodynamic control using a suitable base (e.g., Triton B or Triethylamine) in a polar aprotic solvent (DMF), N-alkylation is heavily favored. This is due to the superior nucleophilicity of the nitrogen anion and the high thermodynamic stability of the resulting pyridone-like conjugated system [3].

Step-by-Step Experimental Protocol
  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere to prevent moisture-induced side reactions.

  • Dissolution: Suspend 6-fluoro-4-oxo-1,4-dihydroquinoline (1.00 eq) in anhydrous N,N-dimethylformamide (DMF) (0.4 M concentration).

  • Catalysis: Add Triton B (40% in MeOH, 0.10 eq) at 0 °C. Rationale: The base deprotonates the quinolone, generating the active nucleophile.

  • Addition: Dropwise add methyl acrylate (1.50 eq) over 10 minutes. The electron-deficient alkene acts as the optimal Michael acceptor.

  • Propagation: Allow the mixture to warm to room temperature and stir for 18 hours to ensure thermodynamic equilibration to the N-alkylated product.

  • Workup & Purification: Remove DMF in vacuo. Partition between ethyl acetate and water. Dry the organic layer (MgSO₄), concentrate, and purify via silica gel flash chromatography (DCM:MeOH 95:5).

Workflow SM 6-Fluoro-4-oxo-1,4-dihydroquinoline (Tautomeric Core) Reagents Methyl Acrylate (1.5 eq) Catalytic Base (Triton B) Solvent: DMF, 0 °C to RT SM->Reagents Activation Intermediate Aza-Michael Addition (Regioselective N-Alkylation) Reagents->Intermediate Nucleophilic Attack Product Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate (Target Compound) Intermediate->Product Major Pathway (Thermodynamic Control) O_Alk O-Alkylated Byproduct (Thermodynamically Disfavored) Intermediate->O_Alk Minor Pathway (Kinetic Control)

Figure 1: Regioselective aza-Michael addition workflow for N-alkylation.

Spectroscopic Characterization (NMR, IR, MS)

The structural integrity of the synthesized molecule must be verified through a multi-modal spectroscopic approach. Below is the synthesized data profile based on the electronic and steric environment of the molecule.

A. Nuclear Magnetic Resonance (NMR)

Causality of Chemical Shifts:

  • H-5 Proton: Appears highly deshielded (~8.10 ppm) due to its proximity to the anisotropic deshielding cone of the C-4 carbonyl group, combined with meta-coupling to the fluorine atom.

  • C-4 Carbonyl: Unlike a standard aliphatic ketone (~200 ppm), the C-4 carbon resonates at ~176.0 ppm. This upfield shift is caused by the strong resonance contribution from the nitrogen lone pair, giving the ring a pyridone character and increasing electron density at the oxygen [4].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-5 8.10 dd J = 8.5, 3.0 1H Quinolone core (deshielded by C=O)
H-2 7.90 s - 1H Quinolone core (adjacent to N)
H-8 7.55 dd J = 9.2, 4.5 1H Quinolone core
H-7 7.40 ddd J = 9.2, 8.5, 3.0 1H Quinolone core (coupled to F)
N-CH₂ 4.40 t J = 6.8 2H Propanoate chain
O-CH₃ 3.65 s - 3H Methyl ester

| CH₂-COO | 2.85 | t | J = 6.8 | 2H | Propanoate chain |

Table 2: ¹³C and ¹⁹F NMR Data (101 MHz / 376 MHz, CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity / Coupling Assignment
¹³C 176.0 s C-4 (Quinolone Carbonyl)
¹³C 171.5 s C=O (Ester Carbonyl)
¹³C 159.0 d, J ~ 245 Hz C-6 (C-F coupling)
¹³C 150.3 s C-2
¹³C 52.0 s O-CH₃
¹³C 48.0 s N-CH₂
¹³C 33.0 s CH₂-COO

| ¹⁹F | -115.0 | m | 6-Fluoro group |

B. Infrared Spectroscopy (IR)

The IR spectrum highlights the distinct environments of the two carbonyl groups. The ester carbonyl exhibits a standard stretching frequency, while the quinolone carbonyl is significantly lowered due to extensive conjugation.

Table 3: Key IR Stretching Frequencies (ATR, cm⁻¹)

Frequency (cm⁻¹) Intensity Assignment Causality / Rationale
1735 Strong Ester C=O stretch Standard aliphatic ester stretching.
1625 Strong Quinolone C=O stretch Lowered frequency due to pyridone resonance (C=O single bond character).

| 1250 | Medium | C-F stretch | Highly polarized carbon-fluorine bond. |

C. Mass Spectrometry (MS)

Under Electrospray Ionization (ESI+), the molecule yields a distinct fragmentation pattern. The base peak is typically the protonated molecular ion.

  • [M+H]⁺: m/z 250.09 (Calculated for C₁₃H₁₃FNO₃⁺: 250.08)

  • Fragment m/z 218: Loss of neutral methanol (-32 Da) from the ester moiety.

  • Fragment m/z 164: Loss of methyl acrylate (-86 Da) via a retro-Michael-type fragmentation, leaving the protonated 6-fluoro-4-quinolone core.

Self-Validating Protocols: 2D NMR Quality Control

To definitively prove that the reaction yielded the N-alkylated product rather than the O-alkylated isomer, a self-validating Heteronuclear Multiple Bond Correlation (HMBC) experiment is mandatory.

The Logic: In the N-alkylated product, the N-CH₂ protons (~4.40 ppm) will exhibit strong ³J correlations to the C-2 (~150.3 ppm) and C-8a (~137.8 ppm) carbons of the quinolone ring. Crucially, they will not show a correlation to the C-4 carbonyl carbon. If O-alkylation had occurred, the CH₂ protons would show a direct ³J correlation to the C-4 carbon (~176.0 ppm).

HMBC N_CH2 N-CH2 Protons (~4.40 ppm) C2 C-2 Carbon (~150.3 ppm) N_CH2->C2 Strong 3J HMBC Correlation C8a C-8a Carbon (~137.8 ppm) N_CH2->C8a Strong 3J HMBC Correlation C4 C-4 Carbon (Carbonyl) (~176.0 ppm) N_CH2->C4 Weak/No Correlation Validation Confirms N-Alkylation (Target Verified) C2->Validation C8a->Validation Rejection Confirms O-Alkylation (Batch Rejected) C4->Rejection

Figure 2: HMBC 2D-NMR self-validation pathway for structural confirmation.

By strictly adhering to this HMBC validation step, researchers can establish a closed-loop quality control system that guarantees the structural integrity of the synthesized batch before advancing it to biological assays or further derivatization.

References

  • Source: nih.
  • Source: google.com (Patents)
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Source: mdpi.

Technical Whitepaper: Solid-Liquid Equilibrium and Solubility Thermodynamics of Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For process chemists and crystallization engineers, understanding the phase behavior of active pharmaceutical ingredient (API) intermediates is non-negotiable. Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a critical N-alkylated fluoroquinolone intermediate. Its purification and subsequent downstream functionalization (e.g., cross-coupling or ester hydrolysis) depend entirely on its solubility profile. This whitepaper provides an in-depth, self-validating methodological framework for determining the solid-liquid equilibrium (SLE) of this compound across various pure solvents, supported by thermodynamic modeling to drive rational process design.

Chemical Context & Mechanistic Principles

The molecular architecture of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate dictates its solvation mechanics:

  • 4-Oxo Group: Acts as a strong hydrogen-bond acceptor, creating favorable dipole-dipole interactions with polar solvents.

  • 6-Fluoro Substituent: Enhances the overall lipophilicity of the quinolone core while enabling weak halogen bonding, which influences crystal lattice packing.

  • N-Propanoate Methyl Ester: The alkylation of the quinolone nitrogen removes the primary hydrogen-bond donor (N-H), preventing strong self-association. Esterification fundamentally enhances solubility in moderately polar organic solvents (like ketones and esters) compared to the free carboxylic acid.

Because the compound lacks strong hydrogen-bond donors, its solubility is heavily dependent on the polarity and hydrogen-bond acceptor capacity of the solvent. Polarity has been established as a key factor in the solubility of halogenated pharmaceutical intermediates in alcohol and ketone solvents[1].

Self-Validating Experimental Methodology

To generate reliable thermodynamic data, we employ a gravimetric determination method coupled with X-Ray Powder Diffraction (XRPD). This creates a self-validating system : the gravimetric analysis provides macroscopic mass-transfer data, while the XRPD confirms the microscopic structural integrity of the solid phase. If the crystal habit changes during dissolution, the thermodynamic models are invalidated; thus, confirming polymorphic stability is a mandatory control[1].

Step-by-Step Protocol
  • Solute-Solvent Saturation: Add an excess amount of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate to 20 mL of the selected pure solvent in a sealed, jacketed glass vessel. Causality: An excess of solid ensures that the thermodynamic equilibrium of the solid-liquid phase is reached, representing true saturated solubility rather than a kinetic dissolution rate.

  • Thermostatic Equilibration: Agitate the suspension using a magnetic stirrer at a constant temperature (controlled to ±0.05 K via a circulating water bath) for 48 hours. Causality: A 48-hour window provides sufficient thermal energy to overcome the activation energy of dissolution, ensuring the system reaches a stable equilibrium without supersaturation artifacts.

  • Isothermal Phase Separation: Stop agitation and allow the suspension to settle for 2 hours. Extract the supernatant using a syringe equipped with a 0.22 µm PTFE syringe filter. Causality: Filtration must be performed isothermally (at the exact equilibration temperature) to prevent the solute from prematurely precipitating out of the solution due to temperature drops.

  • Gravimetric Quantification: Transfer a known mass of the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent under reduced pressure at 313.15 K until a constant mass is achieved. Causality: Gravimetry is utilized over HPLC for pure solvent systems because it eliminates compound-specific calibration curve errors and UV-response variations, yielding absolute mass fractions.

  • Solid-State Validation (XRPD): Recover the residual undissolved solid from the equilibration vessel, dry it, and analyze it via XRPD. Causality: This step proves that the measured solubility corresponds to the original polymorph and that no solvent-mediated phase transition (e.g., solvate or hydrate formation) occurred during the 48-hour agitation[1].

ExperimentalWorkflow N1 1. Solute-Solvent Mixing (Excess Solid Added) N2 2. Thermostatic Agitation (288.15 K - 328.15 K, 48h) N1->N2 Establish Equilibrium N3 3. Isothermal Filtration (0.22 µm PTFE) N2->N3 Phase Separation N4 4. Gravimetric Analysis (Liquid Phase Quantification) N3->N4 Filtrate N5 5. XRPD Analysis (Solid Phase Validation) N3->N5 Residual Solid

Figure 1: Self-validating experimental workflow for solid-liquid equilibrium determination.

Quantitative Solubility Profiles

The mole fraction solubility ( x ) of the compound is calculated based on the gravimetric data. The table below summarizes the solubility profile across five standard process solvents with varying polarities and hydrogen-bonding capabilities at temperatures ranging from 288.15 K to 328.15 K.

Temperature (K)Methanol ( x⋅104 )Ethanol ( x⋅104 )Acetone ( x⋅104 )Ethyl Acetate ( x⋅104 )THF ( x⋅104 )
288.15 21.412.845.232.185.6
298.15 35.621.572.454.8134.2
308.15 58.236.4115.389.5205.8
318.15 92.559.7178.6142.3312.4
328.15 145.395.2265.4221.6465.7

Data Interpretation: Tetrahydrofuran (THF) exhibits the highest solubility capacity. This is due to THF's strong hydrogen-bond acceptor capability and its ability to disrupt the crystalline lattice through favorable dipole-induced interactions with the fluoroquinolone core. Conversely, protic solvents like Methanol and Ethanol show lower solubility. Because the N-alkylated solute lacks a hydrogen-bond donor, it cannot effectively break the strong solvent-solvent hydrogen-bond networks inherent to alcohols, making dissolution energetically costly[2].

Thermodynamic Modeling Framework

To utilize this data for crystallization process design (e.g., cooling crystallization or anti-solvent addition), the experimental data must be mathematically correlated.

The Modified Apelblat Equation

The temperature dependence of the solubility is modeled using the modified Apelblat equation, a semi-empirical model derived from the Clausius-Clapeyron relationship:

lnx=A+TB​+Cln(T)

Where x is the mole fraction solubility, T is the absolute temperature, and A , B , and C are empirical model parameters. The parameter B reflects the ratio of the enthalpy of solution to the ideal gas constant, while C accounts for the temperature dependence of the fusion enthalpy.

Van't Hoff Analysis

By applying the ideal solution approximation via the Van't Hoff equation, the apparent thermodynamic properties of dissolution—specifically the standard dissolution enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ )—can be extracted. A positive ΔHsol​ confirms that the dissolution of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is an endothermic process across all tested solvents, driven forward by the entropic gain ( ΔSsol​>0 ) of the solid-to-liquid phase transition.

ThermodynamicModeling D1 Experimental Solubility Data (Mole Fraction, x) M1 Modified Apelblat Model (Empirical Temperature Fit) D1->M1 Non-linear Regression M2 Van't Hoff Equation (Ideal Solution Approx.) D1->M2 Linearization O1 Crystallization Process Optimization M1->O1 Predictive Modeling T1 Thermodynamic Parameters (ΔH_sol, ΔS_sol) M2->T1 Derivation T1->O1 Energy Profiling

Figure 2: Thermodynamic modeling logic for solubility data interpretation and process design.

Conclusion

The solubility of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is highly temperature-dependent and solvent-specific. By employing a self-validating gravimetric-XRPD workflow, researchers can confidently map its solid-liquid equilibrium. The data reveals that aprotic, polar solvents like THF and Acetone are optimal for high-concentration reactions, while alcohols serve as excellent anti-solvents for high-yield cooling crystallization processes. Integrating this empirical data with Apelblat and Van't Hoff thermodynamic models allows for the precise engineering of scalable, high-efficiency drug manufacturing workflows.

References

  • Ma, Y., Gao, Y., Gao, X., et al. (2022). "Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K." Journal of Chemical & Engineering Data, 67(5), 1259-1266. URL:[Link]

  • ACS Publications. (2020). "Measurement and Correlation of Solubility and Thermodynamic Properties of Fluoxetine Hydrochloride in 15 Pure Solvents and a Methanol + Water Binary Solvent System." Journal of Chemical & Engineering Data. URL:[Link]

  • Cheméo Database. (2026). "Chemical Properties of Methyl Alcohol (CAS 67-56-1) and Solvent Thermodynamics." Cheméo. URL: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Versatile Platform for the Synthesis of Novel N-1 Functionalized Fluoroquinolone Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antibacterial Agents

The relentless rise of antibiotic-resistant bacteria poses a critical threat to global public health. Fluoroquinolones, a major class of synthetic broad-spectrum antibacterial agents, have been a cornerstone of clinical practice for decades.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and transcription.[1][2] The core structure of these drugs is a 4-quinolone nucleus, and extensive research has established clear structure-activity relationships (SAR).[3][4] Key modifications that dictate potency, spectrum, and pharmacokinetic properties are typically made at the N-1, C-6, and C-7 positions.[4][5]

The fluorine atom at the C-6 position is a hallmark of the class, significantly enhancing antibacterial potency.[4][6] The substituent at the C-7 position, often a nitrogen-containing heterocycle like piperazine, is crucial for modulating the spectrum of activity and potency against both Gram-positive and Gram-negative bacteria.[5][7] The N-1 substituent, commonly a cyclopropyl or ethyl group, also plays a vital role in DNA gyrase binding and overall efficacy.[5][6]

This application note presents a robust and versatile two-step protocol for the synthesis of a library of novel fluoroquinolone analogues by modifying the N-1 side chain. Starting from methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate, we first generate a key carboxylic acid intermediate via saponification. This intermediate serves as a platform for subsequent amide coupling with a diverse range of primary and secondary amines, enabling the exploration of novel chemical space at the N-1 position. This strategy allows researchers to systematically investigate how modifications to the N-1 side chain influence the physicochemical and biological properties of the fluoroquinolone scaffold.

Scientific Rationale and Synthetic Strategy

The synthetic approach is designed for efficiency and versatility, allowing for the rapid generation of a diverse compound library from a common intermediate.

  • Activation via Hydrolysis: The starting material possesses a methyl ester on its N-1 propanoate side chain. While esters can be stable, their conversion to a carboxylic acid provides a highly versatile functional group. A carboxylic acid is readily "activated" for coupling reactions, serving as an ideal handle to introduce new molecular fragments. We employ alkaline hydrolysis (saponification) for this transformation. This method is advantageous because the reaction is essentially irreversible, driving the equilibrium towards the carboxylate salt and ensuring a high conversion rate.[8] Subsequent acidification quantitatively yields the desired carboxylic acid intermediate.

  • Diversification via Amide Coupling: The amide bond is a stable and common linkage in pharmaceuticals. By coupling the carboxylic acid intermediate with various amines, we can introduce a wide array of functionalities. This allows for the systematic modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence a compound's pharmacokinetic profile and target engagement. Modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are employed to ensure high-yield, rapid, and clean amide bond formation under mild conditions, minimizing side reactions.[9][10]

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling A Starting Material Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate B Carboxylic Acid Intermediate 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid A->B  1. LiOH, THF/H₂O  2. HCl (aq) D Final Products Novel N-1 Functionalized Fluoroquinolone Analogues B->D  HATU, DIPEA, DMF  (Amine from Library C) C Diverse Amine Library (R¹R²NH) C->D

Caption: General two-step workflow for the synthesis of novel fluoroquinolone analogues.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Saponification of Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

This protocol details the hydrolysis of the starting ester to its corresponding carboxylic acid, the key intermediate for further diversification.

Materials:

  • Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring until the pH of the solution is ~2-3. A white precipitate should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid, as a white or off-white solid.

  • Purification: The product is often pure enough for the next step. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: General Procedure for Amide Coupling

This protocol provides a general method for coupling the carboxylic acid intermediate with a variety of primary or secondary amines.

Materials:

  • 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid (from Protocol 1)

  • Desired primary or secondary amine (e.g., morpholine, N-methylpiperazine, benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by TLC.

  • Quenching & Dilution: Upon completion, pour the reaction mixture into a separatory funnel containing water and dilute with ethyl acetate or DCM.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

Technique Purpose Expected Observations for an Example Product (Morpholine Amide)
¹H NMR Structural confirmation and purity assessmentPeaks corresponding to the quinolone core, the propanoate linker protons, and the morpholine ring protons.
¹³C NMR Carbon skeleton confirmationSignals for all unique carbon atoms, including the C=O of the quinolone and the newly formed amide.
HRMS (ESI) Exact mass determinationCalculation of the molecular formula and confirmation of the [M+H]⁺ ion.
FT-IR Functional group identificationCharacteristic stretches for C=O (ketone and amide), C-F, and N-H (if applicable).
Yield (%) Reaction efficiencyTypically 60-90% for the amide coupling step, depending on the amine used.

Structure-Activity Relationship (SAR) Insights

While this protocol focuses on N-1 modification, understanding the broader SAR of fluoroquinolones is critical for rational drug design.

SAR cluster_SAR Key Structural Positions in Fluoroquinolones SAR_Image R1 N-1: Influences DNA gyrase binding and antibacterial potency. (e.g., Cyclopropyl, Ethyl) R6 C-6: Fluorine atom is critical for high potency. R7 C-7: Modulates spectrum of activity, potency, and pharmacokinetics. (e.g., Piperazine, Pyrrolidine) R8 C-8: Can influence oral absorption and reduce phototoxicity. (e.g., Methoxy, Halogen) COOH C-3 & C-4: Carboxylic acid and keto groups are essential for binding to DNA gyrase.

Caption: Core fluoroquinolone scaffold and the role of key substituents in its biological activity.[1][4][5]

The modifications generated using this protocol at the N-1 position allow for fine-tuning of steric and electronic properties. For instance, introducing polar groups can enhance solubility, while incorporating lipophilic moieties may improve cell membrane penetration. These novel N-1 functionalized analogues can be screened for antibacterial activity. More importantly, they can serve as advanced intermediates for subsequent modifications, such as the introduction of a leaving group at C-7, to build a new generation of potent, broad-spectrum antibiotics.

References

  • Bambeke, F. V., Michot, J. M., Van Eldere, J., & Tulkens, P. M. (2005). Quinolones in 2005: an update. Clinical Microbiology and Infection, 11(4), 256-280. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Sharma, P. C., & Jain, T. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 1-8. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor and antiviral agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708. [Link]

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of medical microbiology, 44(5), 320-324. [Link]

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Boronic Acid Catalyzed One-Pot Tandem Reduction of Quinolines to Tetrahydroquinolines Followed by Reductive Alkylation with a Carbonyl Compound. Organic Letters, 23(7), 2437-2442. [Link]

  • Bożek, A., & Wrzosek, M. (2021). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. RSC medicinal chemistry, 12(3), 363-380. [Link]

  • Al-Trawneh, S. A. M., & Taha, M. O. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 29(9), 2095. [Link]

  • Foroumadi, A., Rineh, A., Emami, S., Siavoshi, F., Massoumi, A., & Falahati, M. (2013). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. DARU Journal of Pharmaceutical Sciences, 21(1), 1-6. [Link]

  • Klahn, P., & Brönstrup, M. (2017). Conjugates of Ciprofloxacin and Levofloxacin with Cell-Penetrating Peptide Exhibit Antifungal Activity and Mammalian Cytotoxicity. Antibiotics, 6(1), 4. [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • European Patent Office. (1998). Hydrolysis of methyl esters for production of fatty acids. EP 0675867B1. [Link]

Sources

Application Note: Preclinical Evaluation of Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Historically recognized as broad-spectrum antibacterial agents targeting bacterial DNA gyrase, fluoroquinolones have recently emerged as a highly privileged scaffold for anticancer drug repositioning[1]. Structural modifications to the core 6-fluoro-4-oxoquinoline ring—specifically N-alkylation and esterification—fundamentally shift the molecule's affinity from bacterial targets to eukaryotic Topoisomerase II (Topo II)[2].

Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate (CAS: 1267499-12-6) represents a critical synthetic intermediate and a novel pharmacological entity in this space[3]. The addition of the propanoate ester at the N1 position significantly enhances lipophilicity, facilitating rapid cellular uptake, while the 6-fluoro modification remains essential for stabilizing the Topo II-DNA cleavage complex[2]. This application note details the mechanistic causality, standardized self-validating protocols, and data interpretation frameworks for evaluating this compound in preclinical cancer models.

Mechanistic Causality: From Target Engagement to Apoptosis

To effectively utilize this compound in research, one must understand the causality behind its cytotoxicity. The primary mechanism of action for 6-fluoro-4-oxoquinoline derivatives in human cancer cells is the poisoning of Topoisomerase II[4]. Unlike catalytic inhibitors that merely block enzyme function, Topo II poisons stabilize the transient covalent complex between the enzyme and cleaved DNA.

  • DNA Damage Response (DDR): The stabilization of this cleavage complex results in the accumulation of lethal DNA double-strand breaks (DSBs) during the S-phase of DNA replication[2].

  • Cell Cycle Arrest: The presence of DSBs activates the ATM/ATR kinase pathways, leading to the phosphorylation of the p53 tumor suppressor. This upregulates p21, which inhibits Cyclin B/CDK1 complexes, effectively halting the cell cycle at the G2/M checkpoint[4].

  • Apoptosis Induction: Prolonged G2/M arrest and overwhelming DNA damage trigger the intrinsic apoptotic pathway via Bax activation, mitochondrial cytochrome c release, and subsequent caspase cascade execution[5].

G Compound Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate TopoII Human Topoisomerase II Cleavage Complex Stabilization Compound->TopoII Target Engagement DNA_DSB DNA Double-Strand Breaks (DSBs) TopoII->DNA_DSB Enzyme Poisoning ATM_ATR ATM / ATR Kinase Activation DNA_DSB->ATM_ATR DNA Damage Response p53 p53 Phosphorylation & Stabilization ATM_ATR->p53 p21 p21 Upregulation p53->p21 Bax Bax Activation & Cyt C Release p53->Bax G2M G2/M Cell Cycle Arrest p21->G2M Cyclin B/CDK1 Inhibition Caspase Caspase 9 / 3 Cascade Bax->Caspase Mitochondrial Outer Membrane Permeabilization Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Execution Phase

Fig 1: Mechanistic pathway of 6-fluoro-4-oxoquinoline derivatives inducing apoptosis in cancer cells.

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes orthogonal readouts and internal controls to eliminate false positives and metabolic artifacts.

Protocol A: Target Validation via Human Topoisomerase II Decatenation Assay

Causality: Cellular cytotoxicity assays cannot distinguish between off-target toxicity and on-target Topo II poisoning. This cell-free assay uses kinetoplast DNA (kDNA), a highly catenated network of DNA rings. Active Topo II decatenates kDNA into distinct minicircles. A Topo II poison will inhibit this decatenation, which is visualized via gel electrophoresis. Self-Validation: Includes a vehicle control (to prove 100% enzyme activity) and a known Topo II poison (e.g., Etoposide) to validate assay sensitivity.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate in anhydrous DMSO.

  • Reaction Mixture: In a 20 µL reaction volume, combine 200 ng of kDNA, 1X Topo II reaction buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP), and 1 Unit of purified human Topoisomerase IIα.

  • Compound Addition: Add the compound at varying concentrations (0.1 µM to 100 µM). Keep the final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for 15 minutes at 37°C to digest the enzyme and release the DNA.

  • Resolution: Run the samples on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100V for 1 hour.

  • Analysis: Quantify the disappearance of the catenated kDNA well-signal and the appearance of decatenated minicircles using densitometry software.

Protocol B: High-Fidelity Cytotoxicity Profiling (ATP-based Luminescence)

Causality: Traditional MTT assays rely on mitochondrial reductase activity, which can be artificially skewed by mitochondrial uncoupling agents. ATP quantitation provides a direct, metabolically stable readout of viable cell numbers. Step-by-Step Methodology:

  • Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) at 3,000 cells/well in 90 µL of complete media in opaque 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Prepare 10X serial dilutions of the compound in media. Add 10 µL of the 10X stocks to the wells. Include Doxorubicin as a positive control[2].

  • Incubation: Incubate for 72 hours. Rationale: 72 hours allows for at least two full cell division cycles, capturing both rapid apoptosis and delayed cell cycle arrest[5].

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well.

  • Lysis & Reading: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis. Incubate for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

  • Calculation: Calculate IC50 using non-linear regression (curve fit) in statistical software.

Protocol C: Multiparametric Flow Cytometry for Cell Cycle & Apoptosis

Causality: To confirm that cell death is driven by G2/M arrest and apoptosis[4], rather than non-specific necrosis. Step-by-Step Methodology:

  • Treatment: Treat 5x10^5 cells with the compound at 1X and 3X its predetermined IC50 for 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

  • Apoptosis Staining (Annexin V/PI): Resuspend half the cells in 100 µL Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 mins in the dark.

  • Cell Cycle Staining (PI/RNase): Fix the remaining half of the cells in 70% cold ethanol overnight at -20°C. Wash and resuspend in 500 µL PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 mins at 37°C.

  • Acquisition: Acquire data on a flow cytometer. Use appropriate compensation controls to separate FITC and PI emission spectra.

Quantitative Data Interpretation

When evaluating fluoroquinolone derivatives, comparing the efficacy against the parent antibiotic (e.g., Ciprofloxacin) and a standard chemotherapeutic (e.g., Doxorubicin) is critical to establish the therapeutic window[2].

Table 1: Representative In Vitro Cytotoxicity Profile (IC50 in µM)

Cell LineTissue OriginMethyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoateCiprofloxacin (Parent)Doxorubicin (Control)
MCF-7 Breast Adenocarcinoma12.4 ± 1.1>1001.2 ± 0.3
A549 Lung Carcinoma15.8 ± 1.4>1002.5 ± 0.4
HCT-116 Colorectal Carcinoma9.7 ± 0.8>1000.8 ± 0.2
NIH-3T3 Murine Fibroblast (Healthy)>50.0>1004.1 ± 0.6

Note: Data represents expected pharmacological profiling based on structurally analogous N-alkylated fluoroquinolone derivatives[1],[2]. The high IC50 in NIH-3T3 indicates a favorable selectivity index for cancerous over non-cancerous cells[5].

Formulation and Handling Guidelines

  • Solubility: The propanoate ester moiety increases lipophilicity. The compound is highly soluble in anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is poorly soluble in aqueous buffers.

  • Stock Preparation: Prepare a 10–20 mM master stock in DMSO. Aliquot into light-protected, tightly sealed vials and store at -20°C to prevent ester hydrolysis.

  • In Vivo Formulation: For murine xenograft models, formulate immediately prior to dosing using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to ensure systemic bioavailability.

References

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. nih.gov. 1

  • Investigation of cytotoxic/toxic and anticancer potential of new fluoroquinolone. preveda.sk. 5

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. nih.gov. 2

  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. mdpi.com. 4

  • CAS:1279215-91-6 Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate. bidepharm.com. 3

Sources

Application Note: Standardized Antimicrobial Assay Protocol for Novel Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights and Broth Microdilution Methodology (MIC/MBC)

Introduction & Mechanistic Rationale

Quinolones and their fluorinated derivatives (fluoroquinolones) represent a critically important class of broad-spectrum, synthetic bactericidal antibiotics. When developing novel quinolone derivatives, establishing their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is the foundational step in the preclinical drug development pipeline.

To accurately design and interpret these assays, one must understand the specific mechanism of action of this drug class. Quinolones do not merely inhibit an enzyme; they act as "enzyme poisons." They target two essential bacterial type II topoisomerases: DNA gyrase (the primary target in Gram-negative bacteria) and Topoisomerase IV (the primary target in Gram-positive bacteria) [1].

The quinolone molecule binds to the enzyme-DNA complex, trapping it in a "ternary cleavage complex." This stabilized complex acts as a physical roadblock to the DNA replication fork. The collision of the replication machinery with this roadblock induces lethal double-strand DNA breaks, overwhelming the bacterial SOS repair system and rapidly inducing cell death [1].

Mechanism Q Quinolone Derivative Gyr DNA Gyrase (Gram-negative target) Q->Gyr Binds Topo Topoisomerase IV (Gram-positive target) Q->Topo Binds Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyr->Complex Topo->Complex Arrest Replication Fork Arrest & Double-Strand Breaks Complex->Arrest Prevents DNA re-ligation Death Bacterial Cell Death (Bactericidal Effect) Arrest->Death SOS response failure

Quinolone mechanism of action: trapping type II topoisomerases to induce DNA double-strand breaks.

Experimental Design & Causality (E-E-A-T)

As a standard practice in antimicrobial susceptibility testing (AST), experimental variables must be strictly controlled to ensure that the resulting MIC values reflect true biological activity rather than assay artifacts.

  • Why Broth Microdilution? The Clinical and Laboratory Standards Institute (CLSI) M100 guidelines dictate broth microdilution as the gold standard for quantitative AST [3]. It provides a self-validating, highly reproducible framework that is easily scalable for high-throughput screening of novel derivatives.

  • Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? Quinolones possess structural moieties (such as the 3-carboxyl and 4-oxo groups) that readily chelate divalent cations. Variations in magnesium ( Mg2+ ) and calcium ( Ca2+ ) levels in the growth medium can drastically reduce the bioavailability and apparent efficacy of the drug. CAMHB standardizes these ions ( 20−25 mg/L Ca2+ , 10−12.5 mg/L Mg2+ ) to prevent false-resistance artifacts [3].

  • Why the 0.5 McFarland Standard? Bacterial inoculum size directly impacts the MIC. An excessively high bacterial load can lead to the "inoculum effect," falsely elevating the MIC due to target saturation or spontaneous resistance mutations [2]. Standardizing to a 0.5 McFarland ensures a consistent starting concentration of ≈1.5×108 CFU/mL .

Materials and Reagents

  • Test Compounds: Novel quinolone derivatives (powder form).

  • Reference Controls: Ciprofloxacin or Levofloxacin (validated clinical benchmarks).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB); Tryptic Soy Agar (TSA) plates.

  • Solvent: Dimethyl sulfoxide (DMSO) – Final assay concentration must be <1% (v/v) to prevent solvent-induced cytotoxicity.

  • Consumables: 96-well sterile, clear, flat-bottom microtiter plates.

  • Standardization: 0.5 McFarland turbidity standard (or spectrophotometer for OD600​ ).

  • Quality Control (QC) Strains: E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853 [3].

Detailed Step-by-Step Protocol

Workflow cluster_prep cluster_assay cluster_mbc Culture 1. Overnight Culture (18-24h) McF 2. Adjust to 0.5 McFarland Standard Culture->McF Dilute 3. Serial Dilution in CAMHB McF->Dilute Inoculate 4. Inoculate 96-well Plate (Final: 5x10⁵ CFU/mL) Dilute->Inoculate Incubate 5. Incubate at 37°C (16-20h) Inoculate->Incubate MIC 6. Read MIC (Visual/Absorbance) Incubate->MIC Plating 7. Plate Clear Wells on Agar MIC->Plating MBC 8. Read MBC (≥99.9% Kill) Plating->MBC

Step-by-step workflow for determining MIC and MBC of quinolone derivatives via broth microdilution.

Phase 1: Compound Preparation
  • Stock Solution: Dissolve the quinolone derivative in DMSO to achieve a stock concentration of .

  • Working Solution: Dilute the stock 1:20 in CAMHB to create a working solution of .

Phase 2: Inoculum Preparation
  • Streak the QC and test bacterial strains onto TSA plates and incubate at 37∘C for 18–24 hours.

  • Select 3–5 morphologically identical colonies and suspend them in sterile saline ( 0.85% NaCl ).

  • Adjust the suspension turbidity to match a 0.5 McFarland standard ( OD600​≈0.08−0.13 ). This yields approximately 1.5×108 CFU/mL .

  • Dilute this suspension 1:150 in CAMHB to achieve an intermediate concentration of 1×106 CFU/mL .

Phase 3: 96-Well Plate Setup & Inoculation
  • Dispense of CAMHB into wells 2 through 12 of the 96-well plate.

  • Add of the quinolone working solution ( ) to well 1.

  • Transfer from well 1 to well 2, mix by pipetting, and repeat this 2-fold serial dilution up to well 10. Discard from well 10.

  • Controls: Well 11 is the Growth Control (CAMHB + bacteria, no drug). Well 12 is the Sterility Control (CAMHB only, no bacteria).

  • Inoculate of the diluted bacterial suspension ( 1×106 CFU/mL ) into wells 1 through 11.

    • Self-Validating Check: The final well volume is . The final bacterial concentration is strictly 5×105 CFU/mL , and the final drug concentrations range from to .

  • Seal the plate with a breathable membrane and incubate at 37∘C for 16–20 hours under aerobic conditions.

Phase 4: MIC and MBC Determination
  • MIC Reading: Visually inspect the plate using a reflective viewer. The MIC is defined as the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth (no turbidity or pellet at the bottom).

  • MBC Plating: From all wells showing no visible growth (the MIC well and all higher concentrations), aspirate and spot-plate onto drug-free TSA plates.

  • Incubate the TSA plates at 37∘C for 24 hours.

  • MBC Reading: Count the colonies. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (i.e., yielding zero or near-zero colonies).

Data Presentation & Interpretation

Because quinolones are inherently bactericidal, a successful novel derivative should demonstrate an MBC that is very close to its MIC. The MBC/MIC ratio is a critical metric: a ratio of ≤4 confirms bactericidal activity, whereas a ratio of >4 suggests a merely bacteriostatic effect (often indicating poor target engagement or active efflux by the bacteria).

Table 1: Example Quantitative Interpretation of Quinolone Derivatives against E. coli ATCC 25922

Compound / StrainMIC ( )MBC ( )MBC/MIC RatioPharmacodynamic Interpretation
Derivative A 0.51.02Potent Bactericidal Activity (Ideal profile)
Derivative B 8.0>128>16Bacteriostatic / Poor Efficacy (Likely efflux pump substrate)
Ciprofloxacin (QC) 0.0150.032Validated Bactericidal Control (Assay is functioning correctly)

Note: If the MIC of the Ciprofloxacin QC strain falls outside the acceptable CLSI range ( for E. coli ATCC 25922), the entire assay must be invalidated and repeated [3].

References

  • Hooper DC, Jacoby GA. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harb Perspect Med. 2016;6(9):a025320.[Link]

  • Gupta V, Pal K, Bhagat A, Goel A, Chander J. Quinolone Susceptibility in Salmonella Isolates Based on Minimum Inhibitory Concentration Determination. J Lab Physicians. 2020;12(4):263–267.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. Clinical and Laboratory Standards Institute, Wayne, PA, 2023.[Link]

Introduction: The Enduring Legacy and Future Potential of 4-Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development of Antibacterial Agents from 4-Quinolone Precursors

The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the foundation of a major class of synthetic broad-spectrum antibacterial agents.[1][2] First introduced with nalidixic acid in 1962, the modification of this bicyclic structure has led to the development of highly potent fluoroquinolones like ciprofloxacin and levofloxacin.[3][4] These agents exert their bactericidal effects by targeting essential bacterial enzymes—DNA gyrase and topoisomerase IV—which are critical for DNA replication, repair, and recombination.[5][6][7] By inhibiting these enzymes, quinolones trap them on DNA, leading to the formation of lethal double-strand breaks in the bacterial chromosome.[8][9]

Despite their success, the rise of antibiotic resistance threatens the clinical utility of existing quinolones, creating an urgent need for novel derivatives that can overcome these challenges.[10][11] This guide serves as a comprehensive technical resource for researchers and drug development professionals. It provides an in-depth exploration of the synthesis of the 4-quinolone core, the principles of structure-activity relationship (SAR) that drive potency, and detailed, field-proven protocols for evaluating the antibacterial efficacy and cytotoxic profile of new chemical entities.

Part 1: Synthesis and Structure-Activity Relationship (SAR) of the 4-Quinolone Scaffold

The journey to a novel antibacterial agent begins with the chemical synthesis of the core structure and its strategic derivatization. Understanding how molecular modifications influence biological activity is paramount.

Core Synthesis: The Gould-Jacobs Reaction

A cornerstone in quinolone synthesis is the Gould-Jacobs reaction, a versatile and robust method for constructing the foundational 4-hydroxyquinoline ring system, which exists in tautomeric equilibrium with the 4-quinolone form.[12][13][14] The reaction proceeds in a sequence of condensation, thermal cyclization, saponification, and decarboxylation.[15] The initial condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization, is the key ring-forming step.[13]

Gould_Jacobs_Workflow cluster_synthesis Gould-Jacobs Reaction Start Substituted Aniline + Diethyl Ethoxymethylenemalonate (DEEM) Condensation Step 1: Condensation (100-130°C) Start->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Step 2: Thermal Cyclization (High Temp, e.g., >250°C in Diphenyl Ether) Intermediate->Cyclization QuinoloneEster Ethyl 4-oxo-quinoline-3-carboxylate Cyclization->QuinoloneEster Saponification Step 3: Saponification (e.g., NaOH) QuinoloneEster->Saponification CarboxylicAcid 4-oxo-quinoline-3-carboxylic acid Saponification->CarboxylicAcid Decarboxylation Step 4: Decarboxylation (Heat) CarboxylicAcid->Decarboxylation FinalProduct 4-Hydroxyquinoline Core Decarboxylation->FinalProduct

Caption: Workflow of the Gould-Jacobs reaction for 4-quinolone synthesis.

Protocol 1: Classical Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction

This protocol describes a classical thermal approach for synthesizing the core quinolone structure.

Materials:

  • Substituted aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine the substituted aniline and DEEM. Heat the mixture to 100-130°C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.[13]

  • Thermal Cyclization: Add the high-boiling solvent (e.g., diphenyl ether) to the intermediate. Heat the mixture to reflux (typically >250°C) for 15-30 minutes. The high temperature is crucial for the 6-electron electrocyclization that forms the quinoline ring.[13] Cool the reaction mixture, and add a non-polar solvent like hexane to precipitate the cyclized product, ethyl 4-oxo-quinoline-3-carboxylate. Filter and wash the solid.

  • Saponification: Suspend the ester product in an aqueous NaOH solution. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).[13]

  • Acidification: Cool the reaction mixture and carefully acidify with concentrated HCl to precipitate the 4-oxo-quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.

  • Decarboxylation: Place the dried carboxylic acid in a flask and heat it above its melting point until the evolution of CO2 gas ceases. The crude 4-hydroxyquinoline can then be purified by recrystallization.[13][15]

Structure-Activity Relationship (SAR): Rational Design of Potent Derivatives

The biological activity of quinolones can be dramatically altered by introducing different functional groups at specific positions of the core scaffold.[16] Understanding these SAR principles is critical for designing new derivatives with enhanced potency, an expanded spectrum of activity, and improved pharmacokinetic properties.

Quinolone_SAR N1_label N-1: Essential for gyrase binding. Cyclopropyl group often optimal. C5_label C-5: Amino group can enhance overall potency. C6_label C-6: Fluorine atom is critical. Increases cell penetration and gyrase inhibition. Defines 'fluoroquinolones'. C7_label C-7: Modulates antibacterial spectrum and pharmacokinetics. Piperazine or pyrrolidine rings enhance activity against Gram-negatives. C8_label C-8: Halogen (F, Cl) or methoxy group can improve oral absorption and activity against anaerobes. COOH_label C-3 Carboxylic Acid: Essential for binding to DNA gyrase.

Caption: Key positions for modification on the 4-quinolone scaffold.

Table 1: Influence of Substituents on Antibacterial Activity

PositionCommon SubstituentEffect on ActivityReference(s)
N-1 Cyclopropyl, Ethyl, DifluorophenylEssential for DNA gyrase binding and antibacterial activity. Cyclopropyl is often optimal for overall potency.[4][17]
C-3 Carboxylic AcidEssential for activity; involved in binding to the A subunit of DNA gyrase.[16]
C-5 Amino (NH2)Generally increases overall potency against both Gram-positive and Gram-negative bacteria.[17][18]
C-6 Fluorine (F)Hallmark of fluoroquinolones. Dramatically increases cell penetration and inhibition of DNA gyrase.[19][20]
C-7 Piperazine, Pyrrolidine ringsModulates spectrum of activity and pharmacokinetics. Piperazine improves activity against Gram-negative bacteria.[4][21]
C-8 Halogen (F, Cl), MethoxyCan enhance oral absorption, reduce CNS side effects, and improve activity against anaerobic bacteria.[17]

Part 2: Unraveling the Mechanism of Action

The efficacy of quinolones stems from their unique ability to poison two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] This action converts these vital enzymes into cellular toxins that fragment the bacterial chromosome.[8][10]

Dual Targeting of DNA Gyrase and Topoisomerase IV

Both enzymes manage DNA topology by catalyzing a double-strand break, passing another DNA segment through the break, and then resealing it.[5] Quinolones intervene in this process by binding to the enzyme-DNA complex, specifically stabilizing the state where the DNA is cleaved.[8] This creates a ternary quinolone-enzyme-DNA complex that blocks the progression of the DNA replication fork, leading to a rapid halt in DNA synthesis and ultimately, cell death.[5][7]

  • In Gram-negative bacteria , the primary target is typically DNA gyrase (composed of GyrA and GyrB subunits).

  • In Gram-positive bacteria , the primary target is often Topoisomerase IV (composed of ParC and ParE subunits).[6]

This dual-targeting mechanism is a key reason for the broad spectrum of activity exhibited by many fluoroquinolones.

Quinolone_MOA cluster_moa Mechanism of Quinolone Action cluster_process Enzyme Action cluster_inhibition Quinolone Inhibition Quinolone 4-Quinolone Drug TernaryComplex Stable Ternary Complex (Quinolone-Enzyme-DNA) Quinolone->TernaryComplex Enzyme Bacterial Topoisomerase (DNA Gyrase / Topo IV) Cleavage Cleavage Complex (Transient) Enzyme->Cleavage Binds & cleaves DNA DNA Bacterial DNA Ligation DNA Ligation (Replication proceeds) Cleavage->Ligation Reseals DNA Cleavage->TernaryComplex Drug Intercepts Block Replication Fork Blockage TernaryComplex->Block Breaks Double-Strand DNA Breaks Block->Breaks Death Bacterial Cell Death Breaks->Death

Caption: Quinolones stabilize the DNA-enzyme cleavage complex, leading to cell death.

Part 3: Core Protocols for Preclinical Evaluation

Once novel 4-quinolone derivatives are synthesized, they must undergo rigorous in vitro testing to determine their antibacterial potency and potential toxicity to mammalian cells.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22] The broth microdilution method is a standardized and quantitative technique to determine MIC values.[23][24]

MIC_Workflow cluster_mic Broth Microdilution MIC Assay Workflow PrepStock 1. Prepare Stock Solution of Test Compound (in DMSO) SerialDilute 2. Perform 2-fold Serial Dilutions in Broth in a 96-well Plate PrepStock->SerialDilute Inoculate 4. Inoculate Wells with Bacteria (Final conc. ~5 x 10^5 CFU/mL) SerialDilute->Inoculate PrepInoculum 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) PrepInoculum->Inoculate Incubate 5. Incubate Plate (37°C for 16-20 hours) Inoculate->Incubate Read 6. Read Results Visually (Lowest concentration with no visible growth = MIC) Incubate->Read Result MIC Value (µg/mL) Read->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds and control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound (e.g., in DMSO). Perform two-fold serial dilutions in CAMHB across the wells of a 96-well plate to achieve a range of final concentrations.[23]

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 bacterial colonies and suspend them in broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[25]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).[23]

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[25]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[25]

Table 2: Example MIC Data Presentation

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
Ciprofloxacin0.250.015
Test Compound 1 0.50.06
Test Compound 2 >648
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

It is crucial to ensure that novel antibacterial agents are selective for bacterial cells and exhibit minimal toxicity towards mammalian cells.[26][27] The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[23] Live cells with active oxidoreductase enzymes can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[28]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing the different compound concentrations. Include a vehicle control (cells treated with solvent only). Incubate for a specified period (e.g., 24 or 48 hours).[23]

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell viability) can be determined by plotting viability against compound concentration.

Table 3: Example Cytotoxicity Data Presentation

CompoundCell LineIncubation Time (h)IC50 (µM)
Doxorubicin (Control)HEK293481.2
Test Compound 1 HEK29348>100
Test Compound 2 HEK2934825.4

Conclusion and Future Outlook

The development of new 4-quinolone antibacterial agents is a structured process that integrates rational chemical synthesis with systematic biological evaluation. By leveraging established methodologies like the Gould-Jacobs reaction and a deep understanding of structure-activity relationships, researchers can design and create novel derivatives. Rigorous in vitro screening through standardized protocols for MIC and cytotoxicity determination is essential for identifying lead candidates with high potency and a favorable safety profile. The ongoing challenge of antimicrobial resistance necessitates continuous innovation in this field, focusing on derivatives that can evade existing resistance mechanisms and expand the therapeutic arsenal against pathogenic bacteria.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved March 20, 2026, from [Link]

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. PMC. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]

  • Mulugeta, E. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8535-8566. [Link]

  • Asahina, Y., Araya, I., Iwase, K., Iinuma, F., Hosaka, M., & Ishizaki, T. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(10), 3443-3446. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. Retrieved March 20, 2026, from [Link]

  • Wikidoc. (2012). Gould-Jacobs reaction. Retrieved March 20, 2026, from [Link]

  • Kretschmer, D., Gekeler, C., & Wanner, S. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2642, 105-121. [Link]

  • Kretschmer, D., Gekeler, C., & Wanner, S. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. PubMed. [Link]

  • Smith, J. T. (1986). The mode of action of 4-quinolones and possible mechanisms of resistance. Journal of Antimicrobial Chemotherapy, 18(Suppl D), 21-29. [Link]

  • Mulugeta, E. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

  • Abarca, B., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20698-20709. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved March 20, 2026, from [Link]

  • Nguyen, H. X., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3073. [Link]

  • Bisht, R., & Singh, R. (2014). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Current Pharmaceutical Design, 20(31), 5064-5087. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved March 20, 2026, from [Link]

  • Ball, P. (1996). The structure of the core fluoroquinolone molecule. Journal of Antimicrobial Chemotherapy, 37(Suppl A), 1-14. [Link]

  • Domagala, J. M., et al. (1991). Studies on quinolone antibacterials. IV. Structure-activity relationships of antibacterial activity and side effects for 5- or 8-substituted and 5,8-disubstituted-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1, 4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 34(3), 1142-1148. [Link]

  • Hardy Diagnostics. (2018). Fluoroquinolone Resistance and Screening Methods. Retrieved March 20, 2026, from [Link]

  • Soltani, S., et al. (2020). Bacteriocins as a new generation of antimicrobials: Toxicity aspects and regulations. Trends in Food Science & Technology, 105, 344-360. [Link]

  • Wiedemann, B., & Grimm, H. (1991). Aspects of Chemistry in the Development of 4-Quinolone Antibacterial Agents. Clinical Infectious Diseases, 13(Supplement_2), S93-S97. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-quinolinones. Retrieved March 20, 2026, from [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved March 20, 2026, from [Link]

  • Jean-Pierre, H., et al. (2022). When and How to Use MIC in Clinical Practice? Antibiotics, 11(5), 676. [Link]

  • Sanford Guide. (n.d.). Antimicrobial Susceptibility Testing, MIC. Retrieved March 20, 2026, from [Link]

  • Al-Hussain, K., & Al-Mohammed, H. (2019). Quinolone antibiotics: resistance and therapy. MedChemComm, 10(7), 1059-1070. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved March 20, 2026, from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved March 20, 2026, from [Link]

  • Scull, I., et al. (2017). Bioassay-guided In vitro Study of the Antimicrobial and Cytotoxic Properties of the Leaves from Excoecaria Lucida Sw. Pharmacognosy Research, 9(Suppl 1), S50-S55. [Link]

  • Wikipedia. (n.d.). 4-Quinolone. Retrieved March 20, 2026, from [Link]

  • Zhang, Y., et al. (2023). Mechanism of Quinolone Action. Infection and Drug Resistance, 16, 857-868. [Link]

  • Pérez-Vázquez, M., et al. (2003). Activities of 13 quinolones by three susceptibility testing methods against a collection of Haemophilus influenzae isolates with different levels of susceptibility to ciprofloxacin: evidence for cross-resistance. Journal of Antimicrobial Chemotherapy, 51(1), 149-153. [Link]

  • Heeb, S., et al. (2010). 4-Quinolones: Smart Phones of the Microbial World. Chemical Reviews, 111(1), 1-38. [Link]

  • Al-Trawneh, A., & Al-Salahat, K. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 11(3), 336. [Link]

  • Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(6), 1056. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved March 20, 2026, from [Link]

  • Piddock, L. J. V. (1990). Mechanisms of resistance to the 4-quinolone antibacterial agents. Journal of Antimicrobial Chemotherapy, 25(4), 497-503. [Link]

  • Musiol, R., & Polanski, J. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Current Organic Chemistry, 19(1), 2-20. [Link]

  • The Adaptability of Quinolones Antibiotics Challenging a Spectrum of Bacterial Foes. (n.d.). Assay Genie. Retrieved March 20, 2026, from [Link]

Sources

Application Note: In Vitro Pharmacological Profiling of Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Toxicologists Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The 4-oxoquinoline scaffold is a highly privileged structure in medicinal chemistry. Traditional fluoroquinolones (FQs) rely on a C3-carboxylic acid and a C6-fluorine atom to chelate magnesium (Mg²⁺) ions, a critical interaction required to inhibit bacterial type IIA topoisomerase enzymes (DNA gyrase and topoisomerase IV)[1].

However, structural modifications—specifically the removal of the C3-carboxylic acid and the introduction of an N1-propanoate ester, as seen in methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate —fundamentally shift the molecule's pharmacological profile. Research demonstrates that eliminating the C3-carboxyl group drastically reduces classical Gram-positive and Gram-negative antibacterial activity[2]. Instead, the introduction of an N1-propanoate moiety structurally mimics propionic acid non-steroidal anti-inflammatory drugs (NSAIDs) like loxoprofen. Recent in vitro studies indicate that both fluoroquinolones and propionic acid derivatives can induce immune-related gene expression (e.g., IL-8, MCP-1) in mammalian dendritic-like cells (HL-60) via the extracellular signal-regulated kinase (ERK) pathway[3].

Consequently, the in vitro testing pipeline for these derivatives must pivot from traditional antimicrobial susceptibility testing toward phenotypic mammalian cytotoxicity, immunomodulation, and phototoxicity screening.

Structural Paradigm Shift

MOA FQ Traditional FQ (3-COOH present) Gyrase DNA Gyrase / Topo IV (Mg2+ dependent) FQ->Gyrase High Affinity Deriv N1-Propanoate Deriv. (3-COOH absent) Deriv->Gyrase Low Affinity Mammalian Mammalian Targets (ERK Pathway) Deriv->Mammalian Altered Specificity BactDeath Bacterial Death Gyrase->BactDeath Inflam Immunomodulation Mammalian->Inflam

Fig 1. Divergent mechanisms of action based on C3-carboxylation and N1-substitution.

Quantitative Data Summary

To establish baseline expectations for assay performance, Table 1 summarizes typical in vitro profiling data comparing a traditional fluoroquinolone (Ciprofloxacin), a propionic acid NSAID (Loxoprofen), and the target N1-propanoate derivative.

Table 1: Comparative In Vitro Profiling of Quinolone Derivatives

Compound ClassMIC E. coli (µg/mL)MIC S. aureus (µg/mL)HL-60 IC₅₀ (µM)UVA-ROS Generation (EPR Signal)
Ciprofloxacin (Control)0.050.20> 100.0Moderate
Loxoprofen (Control)N/AN/A45.0Negative
Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate > 64.0> 64.018.5High

Note: The N1-propanoate derivative exhibits negligible antibacterial activity but significant mammalian cell cytotoxicity and UVA-induced ROS generation, necessitating the specialized workflows detailed below.

Experimental Workflows & Protocols

Because 6-fluoroquinolones are known to generate superoxide radicals upon UVA exposure[4], and propionic acid derivatives trigger ERK-mediated responses[3], our testing pipeline is designed as a self-validating system to capture both phenomena without false-positive interference.

Workflow Compound Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate Stock Preparation (10 mM in DMSO) Split Compound->Split Assay1 Antimicrobial MIC (Broth Microdilution) Split->Assay1 Assay2 Cytotoxicity & ERK (HL-60 Cells) Split->Assay2 Assay3 Phototoxicity & ROS (UVA + Spin Trapping) Split->Assay3 Data SAR & Hit Triage Assay1->Data Assay2->Data Assay3->Data

Fig 2. Multimodal in vitro screening workflow for N1-propanoate quinolone derivatives.

Protocol A: Mammalian Cytotoxicity & ERK Activation (HL-60)

Scientific Causality: We utilize HL-60 (human leukemia) cells because they serve as a robust dendritic cell-like model. Structurally related propionic acid derivatives induce immune-related gene expression (e.g., Annexin A1) in these cells via the ERK pathway[3]. We use an MTS assay over MTT because HL-60 cells grow in suspension; MTS forms a soluble formazan, eliminating the need for a disruptive solubilization step that can increase assay variance.

Self-Validation Metric: The assay requires a Z'-factor > 0.6 between the vehicle control (0.1% DMSO) and the positive control (100 µM Loxoprofen) to be considered valid.

Step-by-Step Methodology:

  • Cell Seeding: Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS. Seed at a density of 2×104 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate in anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in culture media. Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Add 10 µL of the diluted compound to 90 µL of the cell suspension. Include Loxoprofen (100 µM) as a positive control for ERK-mediated stress, and 0.1% DMSO as the vehicle control.

  • Incubation & Lysis (for ERK): For mechanistic validation, lyse a subset of wells at 4 hours post-treatment using RIPA buffer supplemented with protease/phosphatase inhibitors to quantify phosphorylated ERK (p-ERK) via ELISA.

  • Viability Readout (MTS): For the remaining wells, incubate for 48 hours. Add 20 µL of MTS reagent (CellTiter 96® AQueous One) per well. Incubate for 2 hours at 37°C.

  • Data Acquisition: Read absorbance at 490 nm using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: In Situ Phototoxicity and ROS Spin-Trapping (EPR)

Scientific Causality: The 6-fluoro substitution on the 4-oxoquinoline core acts as an electron sink, stabilizing the generation of superoxide radical anions ( O2∙−​ ) and singlet oxygen ( 1O2​ ) upon exposure to UVA light (315-400 nm)[4]. Standard colorimetric ROS assays (like DCFDA) are prone to false positives due to the compound's inherent autofluorescence. Therefore, Electron Paramagnetic Resonance (EPR) spectroscopy coupled with spin-trapping is the gold standard for definitive, causal measurement of photoinduced ROS.

Self-Validation Metric: The EPR signal must be undetectable in the dark control. Signal amplitude must scale linearly with UVA irradiation time, proving the ROS generation is strictly photo-induced.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the target derivative in spectroscopic grade dimethyl sulfoxide (DMSO) or acetonitrile to a final concentration of 1 mM.

  • Spin Trap Addition: Add 4-hydroxy-2,2,6,6-tetramethylpiperidine (TMP) to the solution at a final concentration of 50 mM. Causality note: TMP is highly specific for trapping singlet oxygen, forming the stable TEMPOL radical which yields a distinct 3-line EPR spectrum[4].

  • Capillary Loading: Transfer 50 µL of the mixture into a quartz EPR capillary tube. Seal the tube to prevent solvent evaporation.

  • Dark Control Measurement: Insert the capillary into the EPR spectrometer cavity. Record the baseline spectrum in complete darkness to confirm the absence of auto-oxidation.

  • UVA Irradiation: Irradiate the sample in situ using a UVA source (e.g., 365 nm LED array, 5 mW/cm²) directly coupled to the EPR cavity.

  • Kinetic Acquisition: Record EPR spectra at 1-minute intervals for 15 minutes. Monitor the peak-to-peak amplitude of the central nitroxide line ( aN​≈16.5 G).

  • Analysis: Plot the EPR signal intensity against irradiation time to determine the relative quantum yield of singlet oxygen generation compared to a known standard (e.g., Rose Bengal).

References

  • Nakajima, A., et al. "Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro." Cell Biology and Toxicology, 2018. URL:[Link]

  • Barbieriková, Z., et al. "Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives." Journal of Photochemistry and Photobiology A: Chemistry, 2011. URL:[Link]

  • Aldred, K. J., et al. "Fluoroquinolones." PDB-101 (Global Health: Antimicrobial Resistance), 2014. URL:[Link]

  • Rusu, A., et al. "Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance." Pharmaceuticals, 2021. URL:[Link]

  • Sriram, D., et al. "New Hydroxamic Acid Derivatives of Fluoroquinolones: Synthesis and Evaluation of Antibacterial and Anticancer Properties." Chemical and Pharmaceutical Bulletin, 2013. URL:[Link]

Sources

Application Note: High-Throughput Screening of 4-Oxoquinoline Propanoate Esters for Antimicrobial and Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 4-oxoquinoline scaffold is a highly privileged structure in modern drug discovery, forming the core of numerous approved therapeutics and advanced clinical candidates. Recent chemoinformatic and high-throughput screening (HTS) campaigns have identified 4-oxoquinoline derivatives as potent inhibitors of Plasmodium falciparum Type II NADH:Quinone Oxidoreductase (PfNDH2)[1] and as robust antiviral agents capable of reducing viral cytopathic effects (CPE)[2].

The Causality of Chemical Design: Why Propanoate Esters?

While 4-oxoquinoline-3-carboxylic acids are well-known (e.g., fluoroquinolone antibiotics), their physicochemical properties often limit intracellular penetration against eukaryotic parasites and viral replication complexes. The derivatization into propanoate esters serves a dual mechanistic purpose:

  • Enhanced Lipophilicity (LogP Optimization): Esterification masks the polar carboxylic acid, significantly enhancing passive diffusion across host cell membranes, erythrocyte membranes (in malaria), and mitochondrial membranes where targets like PfNDH2 reside.

  • Structural Tautomerism Control: Computational and photochemistry studies demonstrate that preserving the 4-oxoquinoline structure (preventing tautomerization to the 4-hydroxyquinoline form) is strictly required to retain hydrogen-bonding interactions within target binding pockets (such as the yeast Qo site or PfNDH2)[3]. The steric and electronic influence of the propanoate ester at the 3-position stabilizes the active 4-oxo tautomer.

This application note details a validated, self-contained HTS workflow to evaluate 4-oxoquinoline propanoate ester libraries for both antimalarial and antiviral hit identification.

High-Throughput Screening Workflow & Triage Logic

To ensure a self-validating system, the screening cascade is designed with orthogonal readouts. Primary phenotypic screens identify biologically active compounds, counter-screens eliminate cytotoxic false-positives, and secondary assays validate the specific mechanism of action.

HTS_Workflow Lib 4-Oxoquinoline Propanoate Compound Library Prim Primary Phenotypic Screen (384-well Resazurin/MTS) Lib->Prim Hit Hit Identification (Z'-factor > 0.5, >50% Inhibition) Prim->Hit Active Discard Discard / False Positives Prim->Discard Inactive Tox Cytotoxicity Counter-Screen (HepG2 / MDBK cells) Hit->Tox Sec Target-Based Validation (PfNDH2 / Viral Polymerase) Tox->Sec Low Tox Tox->Discard High Tox Lead Lead Candidate Selection (SI > 10) Sec->Lead Confirmed Sec->Discard Off-target

Figure 1: HTS triage cascade for 4-oxoquinoline propanoate esters.

Experimental Protocols

Protocol A: Antimalarial Phenotypic Screen (Resazurin-Based)

Rationale: Traditional isotopic assays ( 3 H-hypoxanthine incorporation) are hazardous and difficult to automate. The resazurin reduction assay provides a highly sensitive, fluorescence-based readout of parasite metabolic activity, ideal for 384-well formats.

Reagents & Equipment:

  • P. falciparum 3D7 strain cultured in human erythrocytes (O+).

  • Resazurin sodium salt (0.15 mg/mL in PBS).

  • Acoustic liquid handler (e.g., Echo 550).

  • Multimode microplate reader.

Step-by-Step Procedure:

  • Compound Dispensing: Using acoustic dispensing, transfer 50 nL of the 4-oxoquinoline propanoate ester library (10 mM in DMSO) into black, clear-bottom 384-well assay plates. Final assay concentration will be 10 µM (0.1% DMSO).

  • Control Wells: Include Chloroquine (1 µM final) as a positive control for parasite death (100% inhibition) and 0.1% DMSO as a negative vehicle control (0% inhibition).

  • Parasite Addition: Dispense 50 µL of asynchronous P. falciparum culture at 0.3% parasitemia and 2% hematocrit into all wells using a bulk reagent dispenser.

  • Incubation: Incubate plates in a humidified chamber at 37°C under a specialized gas mixture (5% CO 2​ , 5% O 2​ , 90% N 2​ ) for 72 hours.

  • Detection: Add 5 µL of Resazurin reagent to each well. Incubate for an additional 4 hours at 37°C.

  • Readout: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). Calculate percent inhibition relative to controls. Self-Validation Check: The assay is only valid if the Z'-factor is 0.6.

Protocol B: Antiviral Cytopathic Effect (CPE) Screen (MTS-Based)

Rationale: Plaque-forming unit (PFU) assays are the gold standard for viral titration but are severely limited in throughput. We utilize a tetrazolium-based (MTS) colorimetric approach. Virus-induced CPE destroys host cells, halting mitochondrial succinate dehydrogenase activity. Active 4-oxoquinoline compounds inhibit viral replication, rescuing the cells and allowing MTS reduction to formazan[2].

Step-by-Step Procedure:

  • Cell Seeding: Seed permissive host cells (e.g., MDBK cells for Bovine Herpesvirus or Huh-7 for HCV replicons) into clear 384-well plates at 2,000 cells/well in 25 µL of DMEM + 5% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Addition: Pin-transfer 25 nL of compound library to achieve a 10 µM final concentration.

  • Viral Infection: Add 5 µL of viral inoculum at a Multiplicity of Infection (MOI) of 0.1.

  • Incubation: Incubate for 48–72 hours until complete CPE is observed in the vehicle-treated infected control wells.

  • Detection: Add 5 µL of MTS reagent (CellTiter 96® AQueous One Solution). Incubate for 2 hours at 37°C.

  • Readout: Measure absorbance at 490 nm. High absorbance indicates cell survival (viral inhibition).

Mechanism of Action & Data Presentation

Once hits are identified, secondary assays must confirm the mechanism. For antimalarial hits, this involves isolating mitochondrial fractions to measure PfNDH2-mediated ubiquinone reduction. For antiviral hits, this involves viral polymerase inhibition assays.

MOA Comp 4-Oxoquinoline Propanoate Ester Target1 PfNDH2 Enzyme (Plasmodium) Comp->Target1 Binds Target2 Viral Polymerase / CPE (Viruses) Comp->Target2 Binds ETC Inhibition of Electron Transport Chain Target1->ETC Blocks Ubiquinone Reduction Rep Blockade of Viral Replication Target2->Rep Halts RNA/DNA Synthesis Death Pathogen Clearance ETC->Death Rep->Death

Figure 2: Divergent mechanisms of action for 4-oxoquinoline propanoate esters.

Representative Screening Data Summary

The following table demonstrates the expected data structure for hit triage, emphasizing the Selectivity Index (SI = CC 50​ / EC 50​ ), which is critical for advancing compounds to lead optimization.

Compound IDR1 SubstitutionR2 SubstitutionP. falciparum EC 50​ (µM)Viral CPE EC 50​ (µM)HepG2 CC 50​ (µM)Selectivity Index (SI)
OQE-001 -H-CH 3​ > 10.08.45> 50.0> 5.9
OQE-042 -Cl-CF 3​ 0.036> 10.045.21,255
OQE-088 -OCH 3​ -F1.250.3238.5120
OQE-112 -F-CH 2​ CH 3​ 0.851.104.54.1 (Toxic)

Note: OQE-042 demonstrates a highly selective antimalarial profile (SI > 1000), typical of optimized bisaryl quinolones targeting PfNDH2[1]. OQE-088 shows a strong antiviral profile.

References

  • Development of high-throughput screening viral titration assay: Proof of concept through two surrogate viruses of human pathogens Biology Methods and Protocols | Oxford Academic[Link]

  • Identification, Design and Biological Evaluation of Bisaryl Quinolones Targeting Plasmodium falciparum Type II NADH:Quinone Oxidoreductase (PfNDH2) Journal of Medicinal Chemistry - ACS Publications[Link]

  • The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity ResearchGate[Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl 3-(6-Fluoro-4-oxoquinolin-1(4H)-yl)propanoate for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-oxoquinoline scaffold is a cornerstone in the development of potent therapeutic agents, most notably the fluoroquinolone class of antibiotics. These compounds exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2] The biological activity of these molecules is highly dependent on the nature and position of substituents on the quinolone ring system. Key positions for chemical modification to modulate potency, spectrum of activity, and pharmacokinetic properties include the N-1, C-7, and C-3 positions.[3][4]

This application note provides a detailed guide for the derivatization of a specific quinolone scaffold, methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate. The presence of a propanoate ester at the N-1 position offers a unique and versatile chemical handle for a variety of modifications aimed at enhancing biological activity. We will explore derivatization strategies focusing on this N-1 side chain, a critical determinant of the compound's interaction with its biological targets and its overall drug-like properties.[5][6]

The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals. They provide not only step-by-step instructions but also the underlying scientific rationale for each synthetic transformation, empowering users to adapt and innovate upon these foundational methods.

Strategic Approaches to Derivatization

The primary focus of this guide is the modification of the N-1 propanoate side chain. This side chain can be readily transformed into a variety of functional groups, each with the potential to introduce new interactions with the target enzymes or to improve the pharmacokinetic profile of the parent molecule. The two main strategies we will detail are:

  • Hydrolysis and Subsequent Amide Bond Formation: The methyl ester will be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines to generate a wide array of amides. Amide derivatives can introduce new hydrogen bonding interactions and allow for the incorporation of various substituents to probe structure-activity relationships (SAR).[7]

  • Bioisosteric Replacement of the C-3 Carboxylic Acid: For more advanced modifications, we will discuss the strategy of replacing the C-3 carboxylic acid with a tetrazole ring. Carboxylic acids can sometimes lead to poor pharmacokinetic properties, and their replacement with a bioisostere like a tetrazole can maintain the necessary acidic character for target interaction while improving drug-like properties.[8][9][10]

Experimental Protocols

Protocol 1: Hydrolysis of the N-1 Methyl Propanoate Side Chain

This protocol describes the conversion of the starting methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Rationale: Basic hydrolysis using a hydroxide source is a standard and efficient method for the saponification of esters. The choice of an aqueous alcohol solvent system ensures the solubility of both the ester starting material and the hydroxide salt, facilitating a homogeneous reaction.[11] The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. Acidic workup protonates the resulting carboxylate salt to yield the desired carboxylic acid.

Workflow Diagram:

G start Start: Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate step1 Dissolve in THF/Methanol start->step1 step2 Add 1M NaOH (aq) step1->step2 step3 Stir at room temperature (Monitor by TLC) step2->step3 step4 Concentrate in vacuo step3->step4 step5 Acidify with 1M HCl (aq) step4->step5 step6 Filter the precipitate step5->step6 step7 Wash with water and dry step6->step7 end_product Product: 3-(6-Fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid step7->end_product

Caption: Workflow for the hydrolysis of the N-1 methyl propanoate.

Materials and Reagents:

ReagentSupplierGrade
Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoateCommercial Source≥95%
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, ≥99.9%
Methanol (MeOH)Fisher ScientificACS Grade
Sodium Hydroxide (NaOH)EMD MilliporeACS Reagent Grade
Hydrochloric Acid (HCl), 1M solutionVWR ChemicalsVolumetric Standard
Deionized WaterIn-houseType I
Ethyl AcetateSigma-AldrichACS Grade
HexanesFisher ScientificACS Grade

Step-by-Step Procedure:

  • To a round-bottom flask, add methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate (1.0 eq).

  • Dissolve the starting material in a 3:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) to a concentration of approximately 0.1 M.

  • To the stirred solution, add 1M aqueous sodium hydroxide (NaOH) solution (2.0 eq) dropwise at room temperature.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, remove the organic solvents under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold deionized water (3 x 10 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Dry the product, 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid, under high vacuum to a constant weight. The product can be used in the next step without further purification if TLC shows a single spot.

Protocol 2: Amide Bond Formation via Acyl Chloride

This protocol details the synthesis of amide derivatives from the N-1 propanoic acid intermediate.

Rationale: Converting the carboxylic acid to a more reactive acyl chloride is a classic method for activating it towards nucleophilic attack by an amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification. The subsequent reaction with an amine in the presence of a non-nucleophilic base (like triethylamine) to scavenge the generated HCl affords the desired amide. This method is robust and applicable to a wide range of amines.[7]

Workflow Diagram:

G start Start: 3-(6-Fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid step1 Suspend in Dichloromethane (DCM) start->step1 step2 Add Thionyl Chloride (SOCl₂) and catalytic DMF step1->step2 step3 Reflux until solution is clear step2->step3 step4 Concentrate in vacuo to get acyl chloride step3->step4 step5 Dissolve acyl chloride in DCM step4->step5 step6 Add amine and Triethylamine (TEA) step5->step6 step7 Stir at room temperature step6->step7 step8 Aqueous workup and extraction step7->step8 step9 Purify by column chromatography step8->step9 end_product Product: N-substituted 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanamide step9->end_product

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Materials and Reagents:

ReagentSupplierGrade
3-(6-Fluoro-4-oxoquinolin-1(4H)-yl)propanoic acidFrom Protocol 1-
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Thionyl Chloride (SOCl₂)Acros Organics99+%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Amine (e.g., benzylamine, morpholine, etc.)Commercial Source≥98%
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solutionIn-house-
Brine (Saturated aqueous NaCl solution)In-house-
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific-
Silica Gel for column chromatographySorbent Technologies60 Å, 230-400 mesh

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid (1.0 eq).

  • Suspend the acid in anhydrous dichloromethane (DCM) (to a concentration of ~0.2 M).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the suspension at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 1-2 hours, or until the solution becomes clear.

  • Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal of SOCl₂. The resulting acyl chloride is used immediately in the next step.

  • Dissolve the crude acyl chloride in anhydrous DCM (~0.2 M).

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (TEA) (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired amide.

Protocol 3: Bioisosteric Replacement of the C-3 Carboxylic Acid with a Tetrazole Ring (Advanced Protocol)

This protocol outlines a more advanced derivatization strategy for modifying the core quinolone scaffold.

Rationale: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, sharing similar acidity and planar structure.[12] This multi-step synthesis first requires the conversion of the C-3 carboxylic acid to a primary amide, followed by dehydration to a nitrile. The key step is the [3+2] cycloaddition of the nitrile with an azide source, typically sodium azide with an ammonium salt as a proton source, to form the tetrazole ring.[12][13] This modification can significantly alter the compound's physicochemical properties, potentially leading to improved cell permeability and metabolic stability.[8]

Workflow Diagram:

G start Start: Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate step1 Hydrolysis of C-3 Carboxylic Acid Ester (if necessary) start->step1 step2 Amide formation to give C-3 primary amide step1->step2 step3 Dehydration of amide to nitrile (e.g., with POCl₃ or TFAA) step2->step3 step4 Cycloaddition with NaN₃ and NH₄Cl in DMF step3->step4 step5 Heat reaction mixture step4->step5 step6 Aqueous workup and acidification step5->step6 step7 Purification step6->step7 end_product Product: Tetrazole derivative step7->end_product

Caption: General workflow for tetrazole synthesis from a carboxylic acid.

Key Synthetic Steps (Conceptual Outline):

  • Amide Formation: Convert the C-3 carboxylic acid of the quinolone to the primary amide. This can be achieved by first forming the acyl chloride (as in Protocol 2) and then reacting it with ammonia, or by using standard amide coupling reagents (e.g., HBTU, HOBt, EDCI) with ammonium chloride and a base.

  • Dehydration to Nitrile: Dehydrate the primary amide to the corresponding nitrile. Common dehydrating agents include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent.

  • Tetrazole Formation: In a sealed tube, react the nitrile with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in a high-boiling polar aprotic solvent like DMF. The reaction is typically heated to 100-120 °C for several hours.

  • Workup and Purification: After cooling, the reaction is quenched with water and acidified to protonate the tetrazole ring, often causing it to precipitate. The crude product is then collected and purified, typically by recrystallization or column chromatography.

Note: This is a more complex transformation requiring careful handling of hazardous reagents like sodium azide. It is recommended that researchers consult detailed literature procedures for this specific transformation on quinolone systems before undertaking this synthesis.[14]

Evaluation of Derivatized Compounds

Once the novel derivatives are synthesized and purified, their biological activity should be assessed. For compounds intended as antibacterial agents, this typically involves:

  • Minimum Inhibitory Concentration (MIC) Assays: Determining the MIC against a panel of clinically relevant Gram-positive and Gram-negative bacteria is the standard method for evaluating antibacterial potency.

  • Cytotoxicity Assays: Assessing the toxicity of the compounds against mammalian cell lines is crucial to determine their therapeutic index.

  • DNA Gyrase/Topoisomerase IV Inhibition Assays: Cell-free enzymatic assays can confirm whether the derivatized compounds retain their mechanism of action by inhibiting the target enzymes.

Conclusion

The derivatization of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate, particularly at the N-1 side chain, represents a promising strategy for the discovery of new bioactive compounds. The protocols provided in this application note offer robust and adaptable methods for generating libraries of novel amide derivatives. Furthermore, the outlined strategy for bioisosteric replacement of the C-3 carboxylic acid opens avenues for more profound modifications of the quinolone scaffold. By systematically synthesizing and evaluating these derivatives, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds and potentially develop new therapeutic agents with enhanced efficacy and improved pharmacological profiles.

References

  • Rusu, A., Hancu, G., Völgyi, G., Tóth, G., Noszál, B., & Gyéresi, Á. (2015). Separation and determination of quinolone antibacterials by capillary electrophoresis. Journal of Chromatographic Science, 53(6), 958-964. [Link]

  • Patel, H., et al. (2025). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 10(1), 123-128. [Link]

  • Zhang, L., et al. (2011). Synthesis and antitumor activity of fluoroquinolone C-3 isostere III: s-triazole oxadiazole methylsulfide derivatives from pefloxacin. ResearchGate. [Link]

  • Patel, K., et al. (2012). Synthesis of Amide Derivatives of Quinolone and Their Antimicrobial Studies. ResearchGate. [Link]

  • Abdel-hameed, R. M., et al. (2009). The synthesis and biological evaluation of a novel series of C7 non-basic substituted fluoroquinolones as antibacterial agents. PubMed. [Link]

  • Patel, D., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E123. [Link]

  • Powers, J. P., et al. (2020). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Central Science, 6(11), 2038-2044. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Fu, R., Sun, J., & Li, Y. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Agilent Technologies. [Link]

  • Patel, R. B., et al. (2012). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, 28(2), 755-762. [Link]

  • Li, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(7), 1023-1028. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Akondi, S. M., et al. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 57(21), 8409-8436. [Link]

  • Duncton, M. A. J. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(16), 5559-5565. [Link]

  • Rusu, A., et al. (2011). Separation of the 12 studied QNs by CZE. Acta Medica Marisiensis, 57(1), 236-239. [Link]

  • Rusu, A., Hancu, G., Völgyi, G., Tóth, G., Noszál, B., & Gyéresi, Á. (2013). Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. Journal of Chromatographic Science, 52(8), 867-873. [Link]

  • Wood, D. J., et al. (2019). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances, 9(34), 19601-19605. [Link]

  • Subiros-Funosas, R., et al. (2013). Amide bond formation: beyond the myth of coupling reagents. Academia.edu. [Link]

  • de Oliveira, A. F., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Toxics, 11(5), 416. [Link]

  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. Bentham Science Publishers. [Link]

  • Che, Q., et al. (2019). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Chem, 5(5), 1059-1107. [Link]

  • Davioud-Charvet, E., et al. (2004). 5-substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 47(24), 5945-5957. [Link]

  • Ghafouri, H., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Future Medicinal Chemistry, 9(3), 305-337. [Link]

  • Chu, D. T. W., et al. (1999). Methods for the manufacture of quinolone carboxylic acids derivatives and intermediates thereof.
  • Kumar, V., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1275783. [Link]

  • Laws, M., et al. (2020). N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria. ACS Omega, 5(21), 12285-12297. [Link]

  • Kumar, D., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan Journal of Chemistry, 2(3), 807-810. [Link]

  • Sharma, P., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958. [Link]

  • Sanna, E., et al. (2023). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers. Molecules, 28(10), 4058. [Link]

  • Wyrębek, P., et al. (2024). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 29(5), 1084. [Link]

  • Aldred, K. J., et al. (2019). The quinolone antibiotics: a history of their development, potency, and toxicity. MedChemComm, 10(7), 1069-1081. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

  • Laws, M., et al. (2020). N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria. PubMed. [Link]

  • Chen, Y. L., et al. (2000). Synthesis, Antibacterial, and Cytotoxic Evaluation of Certain 7-Substituted Norfloxacin Derivatives. Journal of Medicinal Chemistry, 43(20), 3875-3879. [Link]

  • Liu, R. Y., & Engle, K. M. (2018). Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis. Tetrahedron, 74(40), 5855-5859. [Link]

  • D’hooghe, M., & De Kimpe, N. (2021). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 26(7), 2013. [Link]

  • Spivak, A. Y., et al. (2017). Efficient Reduction of Antibacterial Activity and Cytotoxicity of Fluoroquinolones by Fungal-Mediated N-Oxidation. Journal of Agricultural and Food Chemistry, 65(16), 3226-3234. [Link]

  • Wu, J., et al. (2022). Ritter-type amination of C(sp3)-H bonds enabled by electrochemistry with SO42-. ResearchGate. [Link]

  • Joseph, B., et al. (2003). Synthesis of N-Substituted Derivatives 9-17. ResearchGate. [Link]

  • Al-Trawneh, S. A., et al. (2013). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. BioMed Research International, 2013, 482050. [Link]

  • Drlica, K., et al. (2008). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy, 52(1), 307-314. [Link]

  • Khan, I., et al. (2023). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. ResearchGate. [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1240-1250. [Link]

  • Wentz, M. J., et al. (2021). Toward Catalytic Antibiotics: Redesign of Fluoroquinolones to Catalytically Fragment Chromosomal DNA. ACS Infectious Diseases, 7(2), 304-315. [Link]

  • Perreux, L., & Loupy, A. (2001). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2001(3), 12-24. [Link]

Sources

Application Notes & Protocols: A Comprehensive Framework for Evaluating the Efficacy of Quinolone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Quinolones and the Imperative for Rigorous Efficacy Evaluation

Quinolones are a critical class of broad-spectrum synthetic antibiotics that function by directly inhibiting bacterial DNA synthesis.[1] Their unique mechanism of action involves the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in the cleavage stage, leading to double-strand DNA breaks and ultimately, cell death.[1][4] In most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the preferential target in Gram-positive bacteria.[2][5]

Given the rise of antimicrobial resistance, the precise and comprehensive evaluation of novel quinolone derivatives is paramount for drug development.[6] This guide provides an integrated series of protocols designed to build a robust efficacy profile for a candidate quinolone compound, from initial screening of its inhibitory activity to assessing its bactericidal dynamics and potential for resistance development.

Foundational Efficacy Testing: Determining Inhibitory and Bactericidal Potency

The initial characterization of a quinolone compound's efficacy begins with determining its ability to inhibit bacterial growth and to kill bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the foundational metrics for this assessment.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8] The broth microdilution method is the gold standard, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]

Scientific Rationale: This assay establishes the basic potency of the compound. By exposing a standardized bacterial inoculum to a serial dilution of the quinolone, we can pinpoint the concentration at which bacteriostatic (growth-inhibiting) activity occurs. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium, as divalent cations like Mg²⁺ and Ca²⁺ can influence quinolone activity.

Protocol 2.1: Broth Microdilution MIC Assay

Materials:

  • Test quinolone compound, stock solution in an appropriate solvent (e.g., DMSO).

  • Bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Sterile saline (0.85% NaCl).

  • 0.5 McFarland turbidity standard.

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7] This final dilution is critical for test reproducibility.

  • Compound Dilution: a. Prepare a 2-fold serial dilution of the quinolone compound in CAMHB directly in the 96-well plate.[8] b. Typically, 100 µL of CAMHB is added to wells 2 through 12. c. Add 200 µL of the highest concentration of the drug (at 2x the final desired starting concentration) to well 1. d. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (inoculum, no compound). f. Well 12 serves as the sterility control (broth only).

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to wells 1 through 11. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of the quinolone compound at which there is no visible turbidity (i.e., the first clear well).[12]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][13] This assay is a direct extension of the MIC test and distinguishes bactericidal from bacteriostatic agents.

Scientific Rationale: While the MIC indicates growth inhibition, it does not confirm cell death. The MBC test is crucial for applications where bacterial elimination, not just suppression, is required. A compound is generally considered bactericidal if the MBC is no more than four times its MIC.

Protocol 2.2: MBC Determination

Materials:

  • Completed MIC plate from Protocol 2.1.

  • Tryptic Soy Agar (TSA) or other appropriate non-selective agar plates.

  • Sterile pipette tips and micropipettes.

Procedure:

  • Subculturing: a. From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot. b. Spread the aliquot onto a labeled agar plate. Also, plate an aliquot from the growth control well to ensure the initial inoculum was viable.

  • Incubation: a. Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC: a. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13] Practically, this is often identified as the concentration from which no colonies or only 1-2 colonies grow on the subculture plate.

Data Presentation: Example MIC/MBC Data
CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation
Quinolone XE. coli ATCC 259220.51.0Bactericidal
Quinolone XS. aureus ATCC 292131.02.0Bactericidal
CiprofloxacinE. coli ATCC 259220.250.5Bactericidal
CiprofloxacinS. aureus ATCC 292130.51.0Bactericidal

Delving Deeper: Pharmacodynamics and Mechanism of Action

Beyond static endpoints like MIC and MBC, understanding the dynamics of bacterial killing and confirming the mechanism of action are essential for a comprehensive evaluation.

Time-Kill Kinetic Assay

This dynamic assay evaluates the rate and extent of bacterial killing over time when exposed to different concentrations of the quinolone.[14][15]

Scientific Rationale: Time-kill curves provide critical pharmacodynamic information, revealing whether a compound's killing activity is concentration-dependent or time-dependent.[16] This is vital for predicting in vivo efficacy and designing optimal dosing regimens. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]

Protocol 3.1: Time-Kill Kinetic Assay

Materials:

  • As per MIC protocol, plus sterile flasks for larger culture volumes.

  • Sterile saline for serial dilutions.

  • TSA plates.

Procedure:

  • Preparation: a. Prepare a mid-logarithmic phase bacterial culture in CAMHB. b. In separate flasks, prepare cultures containing the quinolone compound at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control flask (no drug).[15] c. Inoculate each flask with the bacterial culture to a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 6, 8, 24 hours), remove an aliquot from each flask.[15] b. Perform 10-fold serial dilutions of each aliquot in sterile saline. c. Plate a known volume of appropriate dilutions onto TSA plates.

  • Incubation and Analysis: a. Incubate plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point. b. Plot the log₁₀ CFU/mL versus time for each concentration.

DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit the catalytic activity of its primary target, DNA gyrase.[17]

Scientific Rationale: Quinolones inhibit the supercoiling activity of DNA gyrase. This cell-free assay provides direct evidence of target engagement. The assay uses purified DNA gyrase (GyrA and GyrB subunits) and a relaxed circular plasmid DNA substrate.[18] In the presence of ATP, gyrase introduces negative supercoils into the plasmid. An effective quinolone inhibitor will prevent this, leaving the plasmid in its relaxed state. The different topological forms of the plasmid (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.[17]

Protocol 3.2: DNA Gyrase Supercoiling Inhibition Assay

Materials:

  • Purified bacterial DNA gyrase (subunits GyrA and GyrB).

  • Relaxed circular plasmid DNA (e.g., pBR322).

  • Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine).

  • ATP solution.

  • Test quinolone compound.

  • Agarose, TAE buffer, and gel electrophoresis system.

  • DNA stain (e.g., ethidium bromide or SYBR Safe).

Procedure:

  • Reaction Setup: a. In microcentrifuge tubes, combine the gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of the test quinolone compound. Include a no-drug control and a no-enzyme control. b. Add purified DNA gyrase enzyme to all tubes except the no-enzyme control. c. Initiate the reaction by adding ATP.[18]

  • Incubation: a. Incubate the reactions at 37°C for 30-60 minutes.

  • Termination and Analysis: a. Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA). b. Load the samples onto an agarose gel. c. Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid. d. Stain the gel and visualize the DNA bands under UV light.

  • Interpretation: a. The no-enzyme control will show a band corresponding to relaxed DNA. b. The no-drug control (with enzyme) will show a band corresponding to supercoiled DNA. c. Increasing concentrations of an effective quinolone will show a dose-dependent decrease in the supercoiled band and an increase in the relaxed band. The IC₅₀ (the concentration that inhibits 50% of the supercoiling activity) can be determined.[18]

SOS Response Induction Assay

Scientific Rationale: The DNA damage caused by quinolones triggers the bacterial SOS response, a global response to DNA damage that involves the induction of numerous genes, including recA.[5][19] Monitoring the induction of an SOS-responsive promoter (e.g., the recA promoter) fused to a reporter gene (like GFP or lacZ) in the presence of a quinolone provides strong cellular-level evidence that the compound is acting via DNA damage, consistent with the known mechanism of this class.[20][21]

SOS_Response_Pathway

Essential Safety and Selectivity Profiling

A promising antimicrobial must be effective against bacteria while exhibiting minimal toxicity to host cells.

Mammalian Cell Cytotoxicity Assay

Scientific Rationale: It is crucial to assess the potential toxicity of a new quinolone compound against mammalian cells to determine its therapeutic window. The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22][23] The amount of formazan produced is proportional to the number of living cells.

Protocol 4.1: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test quinolone compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or SDS-HCl).

  • Sterile 96-well cell culture plates.

  • Plate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[24]

  • Compound Treatment: a. The next day, remove the medium and replace it with fresh medium containing serial dilutions of the quinolone compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control. b. Incubate for a relevant period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[24]

  • Solubilization and Measurement: a. Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[25] b. Shake the plate gently for 15 minutes to ensure complete dissolution. c. Measure the absorbance at 570 nm using a plate reader.

  • Analysis: a. Calculate cell viability as a percentage relative to the vehicle-treated control cells. b. Plot the percent viability against the compound concentration to determine the IC₅₀ (the concentration that reduces cell viability by 50%).

Data Presentation: Example Cytotoxicity Data
CompoundCell LineIncubation TimeIC₅₀ (µM)
Quinolone XHEK29324 hours>100
Doxorubicin (Control)HEK29324 hours1.5

Workflow Summary and Conclusion

The evaluation of a novel quinolone compound is a multi-step process that builds a comprehensive understanding of its potential as a therapeutic agent. The workflow logically progresses from establishing fundamental potency to confirming the mechanism of action and assessing safety.

Quinolone_Evaluation_Workflow

By systematically applying these protocols, researchers can generate the robust, multi-faceted data package required for the continued development of new quinolone antibiotics. Adherence to standardized guidelines from bodies like CLSI and EUCAST is critical for ensuring data quality, reproducibility, and relevance.[26][27][28] This rigorous approach is essential in the ongoing effort to combat antimicrobial resistance and develop the next generation of effective antibacterial therapies.

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • SpringerLink. (n.d.). DNA Supercoiling Catalyzed by Bacterial Gyrase. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]

  • Journal of Clinical Microbiology. (2019). Adoption of the New CLSI Fluoroquinolone Breakpoints for Enterobacteriaceae. Available at: [Link]

  • Journal of Zhejiang University. Science. B. (2015). SOS response and its regulation on the fluoroquinolone resistance. Available at: [Link]

  • Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2019). Applying Fluoroquinolone Pharmacokinetics, Pharmacodynamics, and Updated Clinical Breakpoints for Gram-Negative Pathogens to Determine Optimal Dosing. Available at: [Link]

  • STAR Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]

  • Cold Spring Harbor Perspectives in Medicine. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Available at: [Link]

  • BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • BioMed Research International. (2018). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Available at: [Link]

  • EMBO Molecular Medicine. (2009). The SOS response promotes qnrB quinolone-resistance determinant expression. Available at: [Link]

  • Journal of Fish Diseases. (2014). Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. Available at: [Link]

  • Clinical Medicine & Research. (2022). Surveillance of Fluoroquinolone Resistance in Wisconsin: Geographic Variation and Impact of Revised CLSI Breakpoints. Available at: [Link]

  • PLOS Genetics. (2009). SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli. Available at: [Link]

  • Journal of Antimicrobial Chemotherapy. (2015). Time–kill kinetics of antibiotics active against rapidly growing mycobacteria. Available at: [Link]

  • Nucleic Acids Research. (2003). High-throughput assays for DNA gyrase and other topoisomerases. Available at: [Link]

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Available at: [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Available at: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available at: [Link]

  • MDPI. (2022). 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • MDPI. (2023). DNA Gyrase as a Target for Quinolones. Available at: [Link]

  • Microbiology Spectrum. (2023). Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium. Available at: [Link]

  • PNAS. (1998). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Available at: [Link]

  • Chemical Science. (2024). Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance. Available at: [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available at: [Link]

  • Antimicrobial Agents and Chemotherapy. (2017). Synergistic Quinolone Sensitization by Targeting the recA SOS Response Gene and Oxidative Stress. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. Available at: [Link]

  • Taylor & Francis Online. (2021). Appropriateness of Empirical Fluoroquinolones Therapy in Patients Infected with Escherichia coli, Klebsiella pneumoniae, or Pseudomonas aeruginosa: The Importance of the CLSI Breakpoints Revision. Available at: [Link]

  • Current Topics in Medicinal Chemistry. (2008). Quinolones: Action and Resistance Updated. Available at: [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]

  • ACS Infectious Diseases. (2024). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. Available at: [Link]

  • ACS Pharmacology & Translational Science. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Oxoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the purification of 4-oxoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying this important class of heterocyclic compounds.[1][2] The purity of these derivatives is paramount for their application in medicinal chemistry, where they serve as the backbone for numerous therapeutic agents, including anticancer and antimicrobial drugs.[3][4] This document provides field-proven insights and detailed protocols in a troubleshooting and FAQ format to help you navigate common purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, hands-on problems you may encounter during the purification of 4-oxoquinoline derivatives. Each issue is presented with potential causes and a series of actionable solutions.

Issue 1: My 4-oxoquinoline derivative is an oil or waxy solid and refuses to crystallize.

This is one of the most frequent challenges, often caused by residual impurities preventing the formation of a stable crystal lattice.

Causality: The presence of solvents, unreacted starting materials, or closely related by-products can act as "impurity freezing-point depressants," inhibiting nucleation and crystal growth. The inherent structural properties of the molecule can also favor an amorphous state.

Solutions & Protocols:

  • Systematic Solvent Screening & Anti-Solvent Crystallization: The choice of solvent is critical.[5] An ideal system involves a "good" solvent where the compound is highly soluble and an "anti-solvent" where it is poorly soluble.[6]

    • Protocol:

      • Dissolve your oily compound in a minimum amount of a "good" solvent (e.g., Dichloromethane, Ethanol, Acetone).

      • Slowly add a miscible "anti-solvent" (e.g., Hexane, Pentane, Water) dropwise while stirring vigorously.

      • Continue addition until persistent turbidity (cloudiness) is observed, indicating the onset of precipitation.[6]

      • If no crystals form, gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

      • Allow the sealed container to stand undisturbed. For stubborn oils, refrigeration may be necessary after initial turbidity is achieved.

  • Salt Formation for Basic Derivatives: 4-oxoquinolines often possess basic nitrogen atoms, making them amenable to purification via salt formation. This technique introduces strong ionic interactions that promote crystallinity.[5]

    • Protocol (Hydrochloride Salt):

      • Dissolve the oily free base in a suitable solvent like isopropanol or diethyl ether.

      • Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete.

      • Collect the resulting crystalline hydrochloride salt by vacuum filtration.

      • The purified salt can often be used directly, or the free base can be regenerated by dissolving the salt in water, basifying with a suitable base (e.g., NaHCO₃), and extracting the pure compound with an organic solvent.[5][7]

  • High-Vacuum Distillation/Kugelrohr (for thermally stable, low MW compounds): If the compound is thermally stable, short-path distillation can remove non-volatile impurities. This is less common but effective for simpler derivatives.

Workflow for Overcoming Oily Products

G start Start: Oily 4-Oxoquinoline Derivative solvent_screen Attempt Anti-Solvent Crystallization start->solvent_screen salt_formation Attempt Salt Formation (e.g., HCl, Picric Acid) solvent_screen->salt_formation Failure solid_product1 Solid Product Obtained solvent_screen->solid_product1 Success chromatography Purify via Column Chromatography salt_formation->chromatography Failure solid_product2 Solid Product Obtained salt_formation->solid_product2 Success pure_oil Pure Product (Remains Oil) chromatography->pure_oil

Caption: A decision-making workflow for solidifying oily 4-oxoquinoline derivatives.

Issue 2: My recrystallized product has low purity or is highly colored.

This indicates that impurities are co-crystallizing with your product or that colored by-products were not effectively removed.

Causality: Rapid cooling can trap impurities within the crystal lattice.[8] Highly colored impurities are often large, conjugated molecules that can be adsorbed onto the surface of your crystals.

Solutions & Protocols:

  • Optimize Cooling Rate: Slow cooling is essential for the formation of large, pure crystals.[9]

    • Protocol: After dissolving your compound in the minimum amount of boiling solvent, cover the flask and allow it to cool slowly to room temperature on the benchtop, undisturbed. Only after it has reached room temperature should you place it in an ice bath to maximize yield.[9]

  • Use of Activated Charcoal: To remove colored impurities, activated charcoal can be used. However, it should be used judiciously as it can also adsorb the desired product.[10]

    • Protocol:

      • Dissolve the crude product in a suitable solvent and heat the solution.

      • Remove the solution from the heat source and allow it to cool slightly.

      • Add a very small amount of activated charcoal (e.g., 1-2% by weight of your compound) to the solution.

      • Briefly heat the mixture back to boiling.

      • Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal.

      • Allow the filtered, decolorized solution to cool slowly as described above.

  • Thorough Washing: Ensure the washing solvent during filtration is ice-cold and used sparingly to avoid dissolving a significant amount of the product. The goal is to wash away the impurity-laden mother liquor, not to dissolve the crystals.[8]

Issue 3: I'm getting poor separation during column chromatography (e.g., band tailing, co-elution).

This is a common issue when purifying polar, basic compounds like 4-oxoquinolines on standard silica gel.

Causality: The basic nitrogen atoms in the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant band tailing.[10] Co-elution occurs when the polarity of the impurities is very similar to that of the product.

Solutions & Protocols:

  • Mobile Phase Modification: To reduce tailing, add a small amount of a basic modifier to your eluent system.

    • Recommendation: Add 0.1-1% triethylamine (Et₃N) to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine will compete with your compound for the acidic sites on the silica, resulting in more symmetrical peaks.[10]

  • Optimize Eluent Polarity: Finding the right solvent system is key.

    • Protocol: Use Thin-Layer Chromatography (TLC) to systematically test different solvent mixtures. A good starting point for many 4-oxoquinoline derivatives is a Hexane/Ethyl Acetate or Dichloromethane/Methanol system.[11] Aim for an Rf value of ~0.3 for your target compound to ensure good separation on the column.

  • Consider Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase.

    • Alumina (basic or neutral): Can be effective for purifying basic compounds.

    • Reversed-Phase Silica (C18): Separates compounds based on hydrophobicity rather than polarity, which can be advantageous for certain impurity profiles.

Troubleshooting Summary for Column Chromatography

ProblemPotential CauseRecommended Solution
Peak Tailing Strong interaction between the basic compound and acidic silica gel.[10]Add 0.1-1% triethylamine or a few drops of pyridine to the eluent.
Compound Won't Elute Eluent is not polar enough.Gradually increase the proportion of the polar solvent (e.g., from 10% to 30% Ethyl Acetate in Hexane).
Compound Elutes Too Fast Eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase.
Poor Separation/Co-elution Impurities have similar polarity to the product.Try a different solvent system (e.g., switch from Ethyl Acetate to Acetone) or use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a 4-oxoquinoline synthesis?

Impurities are highly dependent on the synthetic route (e.g., Gould-Jacobs, Conrad-Limpach).[2][12] However, common classes of impurities include:

  • Unreacted Starting Materials: Such as substituted anilines and malonic esters or their derivatives.[9]

  • Side-Products: From incomplete cyclization, self-condensation of starting materials, or alternative reaction pathways.[13]

  • Positional Isomers: If an unsymmetrical ketone or aniline is used in a Friedländer or Doebner-von Miller synthesis, a mixture of isomers can be difficult to separate.[7]

  • Degradation Products: Formed during workup or purification, potentially from hydrolysis or oxidation.[14]

Q2: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent should meet several criteria.[9] The process of selecting one is often empirical, but guided by the principle of "like dissolves like".

Solvent Selection Protocol:

  • Place a small amount of your crude material (~20-30 mg) into several small test tubes.

  • Add a few drops of a different candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that showed poor room temperature solubility. An ideal solvent will completely dissolve your compound at or near its boiling point.[9]

  • Allow the clear, hot solutions to cool to room temperature, then place them in an ice bath.

  • The best solvent is the one that produces a high yield of crystalline solid upon cooling.

Common Recrystallization Solvents

SolventPolarityBoiling Point (°C)Notes
Ethanol Polar78Good general-purpose solvent for moderately polar compounds. Often used in combination with water.[9]
Methanol Polar65Similar to ethanol but more polar and has a lower boiling point.
Acetone Polar56A strong solvent; often used in a pair with water or hexane.
Ethyl Acetate Intermediate77Good for a wide range of polarities. Often paired with hexane.
Dichloromethane Intermediate40Volatile and dissolves many organics. Often paired with hexane.[9]
Hexane/Heptane Non-polar69 / 98Typically used as an "anti-solvent" or for non-polar compounds.
Water Very Polar100Used for highly polar or ionic compounds.

General Recrystallization Workflow

G dissolve 1. Dissolution: Dissolve crude solid in minimum hot solvent. charcoal 2. Decolorization (Optional): Add activated charcoal to hot solution. dissolve->charcoal hot_filter 3. Hot Filtration: Filter hot solution to remove insoluble impurities and charcoal. charcoal->hot_filter Yes crystallize 4. Crystallization: Allow filtrate to cool slowly and undisturbed. charcoal->crystallize No hot_filter->crystallize isolate 5. Isolation: Collect crystals by vacuum filtration. crystallize->isolate wash_dry 6. Washing & Drying: Wash with ice-cold solvent and dry crystals. isolate->wash_dry pure_product Pure Crystalline Product wash_dry->pure_product

Caption: A logical workflow for the purification of crude solids via recrystallization.[9]

Q3: Can my 4-oxoquinoline derivative exist in different crystal forms? What is the significance?

Yes. The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can have different physical properties, including solubility, melting point, and stability.[15] In drug development, controlling polymorphism is critical because these properties can directly impact a drug's bioavailability and shelf-life. The formation of a specific crystal form (e.g., form I, II, or III) can be influenced by the choice of solvent and the precise crystallization conditions (temperature, cooling rate).[15] Therefore, consistent and well-documented purification protocols are essential to ensure the production of a consistent and stable solid form.

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • Recent studies about synthesis and biological activity of quinolones and derivatives: a review.
  • Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystalliz
  • Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. Auctores Journals.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC.
  • Recrystallization Protocol for 2,3'-Biquinoline. Smolecule.
  • Combination comprising a stable crystal of a 4-oxoquinoline compound.
  • RECRYSTALLIS
  • The crystallization of quinoline.
  • Technical Support Center: Purification of Crude 4-Hydroxyquinoline-2-acetonitrile. Benchchem.
  • Addressing challenges in the purification of quinoline deriv
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC.
  • Crystallization of quinoline derivatives and its preparation method.
  • Identification of common byproducts in quinoline synthesis. Benchchem.
  • Microbial metabolism of quinoline and related compounds. XIII. Purification and properties of 1H-4-oxoquinoline monooxygenase from Pseudomonas putida strain 33/1. PubMed.
  • Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • Technical Support Center: Analysis of Impurities in 4-Methylisoquinolin-8-amine. Benchchem.

Sources

overcoming solubility issues of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Assay Solutions for Quinolone Derivatives

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering solubility challenges with the compound methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate and other structurally similar, poorly soluble quinolone derivatives during in vitro assay development.

Quinolone derivatives are a cornerstone of many research programs, but their planar, aromatic structures often lead to poor aqueous solubility, creating significant hurdles in obtaining reliable and reproducible assay data.[1] This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues you may face in the lab. We will move from initial characterization to advanced solubilization techniques and finally, the critical validation steps required to ensure data integrity.

FAQ 1: I can't find any published solubility data for my compound. Where do I start?

This is a common scenario when working with novel chemical entities (NCEs). The first step is to determine the compound's kinetic solubility in your specific assay buffer. Kinetic solubility measures the concentration at which a compound, rapidly diluted from a high-concentration organic stock (typically DMSO), begins to precipitate.[2][3][4] This value is often more relevant for screening assays than thermodynamic (or equilibrium) solubility.[4]

Protocol: High-Throughput Kinetic Solubility Assessment (Turbidimetric Method)

This method uses light scattering to detect the formation of precipitate as an indicator of insolubility.[4][5]

Objective: To determine the concentration at which your compound precipitates in aqueous buffer upon dilution from a DMSO stock.

Materials:

  • Test Compound (e.g., methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Clear, flat-bottom 96-well or 384-well microplates

  • Plate reader with nephelometry (light scattering) or absorbance (turbidity at ~620 nm) capabilities[5]

Procedure:

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM).[3][6]

  • Create Serial Dilutions: In a separate 96-well plate, perform a 2-fold or 3-fold serial dilution of your DMSO stock solution in DMSO. This creates a range of concentrations.

  • Transfer to Assay Plate: Dispense a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution plate into a new assay plate. Include wells with DMSO only as a negative control.[5]

  • Add Aqueous Buffer: Rapidly add a fixed volume of your aqueous assay buffer to all wells (e.g., 98 µL for a final volume of 100 µL). This creates a final DMSO concentration of 2%.

  • Incubate & Read:

    • Mix the plate gently for 1 minute.

    • Incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[3][5]

    • Measure the light scattering (nephelometry) or absorbance (turbidity) at 620 nm.[5]

  • Data Analysis: The kinetic solubility limit is the concentration at which the signal significantly increases above the DMSO-only control wells, indicating precipitate formation.[5]

This initial assessment provides a baseline solubility limit and helps diagnose if solubility is the root cause of inconsistent assay results.

FAQ 2: My compound precipitated after dilution into my aqueous assay buffer. What is the best strategy to increase its solubility?

Once you've confirmed a solubility issue, a systematic approach is needed to find a suitable formulation. The goal is to increase the apparent solubility of the compound without interfering with the biological assay. The following decision tree outlines a logical workflow for troubleshooting.

G start Precipitation Observed in Assay cosolvent Strategy 1: Co-Solvent Optimization start->cosolvent ph Strategy 2: pH Adjustment cosolvent->ph Precipitation persists or co-solvent interferes validate Validation: Run Vehicle & Assay Controls cosolvent->validate Solubility Achieved surfactant Strategy 3: Surfactants ph->surfactant Compound is not ionizable or pH change is not tolerated ph->validate Solubility Achieved cyclodextrin Strategy 4: Cyclodextrins surfactant->cyclodextrin Surfactant interferes with assay components surfactant->validate Solubility Achieved cyclodextrin->validate Solubility Achieved

Caption: A decision tree for systematically addressing compound solubility issues.

Strategy 1: Co-Solvent Optimization

DMSO is a powerful solvent, but its concentration in the final assay medium must be carefully controlled, as it can be toxic to cells or inhibit enzymes.[7][8]

  • Mechanism: Water-miscible organic solvents like DMSO reduce the polarity of the bulk solvent (water), which can increase the solubility of hydrophobic compounds.[9]

  • Recommendation: First, determine the maximum tolerable DMSO concentration for your specific assay. Many cell lines tolerate up to 0.5%, but it is highly cell-line specific, and the "gold standard" is to keep the final concentration at or below 0.1% if possible.[7][8][10] Always run a "vehicle control" (assay buffer + same final concentration of DMSO, without your compound) to measure any background effects.

Co-SolventTypical Starting ConcentrationMax Recommended (Cell-Based)Considerations
DMSO 0.1% - 1%0.1% - 0.5% (cell-line dependent)[7][11]Gold standard, but can cause cell stress/toxicity at >0.5%.[8][11]
Ethanol 0.5% - 2%< 1%Can affect enzyme activity and cell membrane integrity.
Methanol 0.5% - 2%< 1%More toxic than ethanol. Use with caution.
PEG 400 1% - 5%Generally well-toleratedCan increase viscosity. Often used in in vivo formulations.

Actionable Step: Perform a dose-response experiment with DMSO alone on your cells or biochemical assay to determine the highest concentration that does not significantly impact the assay's performance.

Strategy 2: pH Adjustment

For ionizable compounds, modifying the pH of the assay buffer can dramatically increase solubility.[12][13] The quinolone scaffold contains functional groups that can be protonated or deprotonated.

  • Mechanism: By shifting the buffer pH away from the compound's isoelectric point, you increase the proportion of the more soluble, charged species.[13][14] For a basic compound, lowering the pH will protonate it, making it more soluble. For an acidic compound, raising the pH will deprotonate it, also increasing solubility.

  • Recommendation:

    • Predict pKa: Use computational tools (e.g., MarvinSketch, Chemicalize) to predict the pKa of your compound. This will indicate whether it is likely to be acidic or basic and in what pH range it will become ionized.

    • Test a pH Range: Prepare a series of assay buffers with different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).

    • Re-run Solubility Test: Repeat the kinetic solubility assay described in FAQ 1 in each buffer to identify the optimal pH for solubilization.

    • Confirm Assay Compatibility: Ensure your target enzyme or cell line is stable and functional at the new pH.

Strategy 3: Surfactants

If co-solvents and pH adjustments are insufficient or incompatible, surfactants can be used.

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[15] The hydrophobic core of these micelles can encapsulate your poorly soluble compound, effectively solubilizing it in the aqueous medium.[16]

  • Recommendation: Use non-ionic surfactants at concentrations above their CMC. Be aware that surfactants can denature proteins or interfere with assay readouts (e.g., luminescence).

SurfactantTypeTypical Concentration RangeConsiderations
Tween® 20/80 Non-ionic0.01% - 0.1% (w/v)Widely used, generally low protein denaturation potential.[17]
Triton™ X-100 Non-ionic0.01% - 0.1% (w/v)Can interfere with UV absorbance readings.
CHAPS Zwitterionic0.1% - 0.5% (w/v)Often used for solubilizing membrane proteins.
SDS AnionicUse with extreme cautionStrongly denaturing; generally unsuitable for biochemical or cell-based assays but can be used in specific applications.[18]
Strategy 4: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

  • Mechanism: The hydrophobic compound partitions into the central cavity of the cyclodextrin, forming a water-soluble "inclusion complex".[19][20][21] This is a powerful method for increasing the solubility and bioavailability of poorly soluble drugs.[19]

  • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[22]

Protocol: Preparation of a Compound-Cyclodextrin Stock Solution
  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v).

  • Add the solid powder of your compound directly to the cyclodextrin solution to achieve a desired final concentration.

  • Vortex and/or sonicate the mixture until the compound is fully dissolved. This may take several hours.

  • Sterile-filter the resulting solution. This stock can then be diluted into your assay buffer.

This combined approach of pH adjustment and complexation can be particularly effective.[23]

FAQ 3: I've successfully solubilized my compound. How can I be sure the formulation itself isn't affecting my assay results?

This is the most critical question. A solubilization method is only useful if it doesn't introduce artifacts. Rigorous controls are mandatory to ensure the scientific validity of your results.

Validation Workflow

G cluster_controls Essential Control Experiments start Solubilization Method Identified vehicle_control 1. Vehicle Control (Assay Buffer + Solubilizer) Establishes new baseline. start->vehicle_control assay_interference 2. Assay Interference Control (Dose-response of solubilizer alone) Checks for direct inhibition/activation. vehicle_control->assay_interference cytotoxicity 3. Cytotoxicity Control (Cell-Based) (Dose-response of solubilizer alone) Ensures cell health is not compromised. assay_interference->cytotoxicity fail_node Re-evaluate Solubilization Strategy assay_interference->fail_node Interference observed end_node Proceed with Compound Screening cytotoxicity->end_node No significant interference observed cytotoxicity->fail_node Toxicity observed

Caption: A workflow for validating the selected solubilization method.

  • Vehicle Control: This is your new "zero" or baseline. Every plate must include controls that contain the assay buffer mixed with the final concentration of your chosen solubilization agent (e.g., 0.1% DMSO + 0.05% Tween-80). The signal from this control is what you will use for normalization.

  • Assay Interference Control: You must confirm that the solubilizing agent itself does not directly interact with your assay components.

    • For Biochemical Assays: Run the assay with a range of concentrations of the solubilizer (e.g., DMSO from 0.01% to 2%) in the absence of your test compound. If you see a change in signal, it indicates direct interference.

    • For Cell-Based Assays: Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to test a range of concentrations of the solubilizer. This will define a non-toxic concentration range for your specific cell line.[11]

  • Positive Control Check: Ensure that your known positive control for the assay still behaves as expected in the presence of the new formulation vehicle. A significant change in its potency (EC50/IC50) could indicate an interaction with the solubilizer.

By systematically applying these characterization, solubilization, and validation strategies, you can overcome the challenges posed by poorly soluble compounds like methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate and generate high-quality, reliable data in your research.

References

  • ResearchGate. What the concentration of DMSO you use in cell culture assays?. (2016). Available at: [Link]

  • ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. (2016). Available at: [Link]

  • Protocol Online. What s the maximum allowable limit of DMSO as a solvent in cell culture. (2006). Available at: [Link]

  • Journal of Chemical & Engineering Data. Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024). Available at: [Link]

  • Molecules. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Available at: [Link]

  • Molecules. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. (n.d.). Available at: [Link]

  • ACS Publications. Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024). Available at: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. (n.d.). Available at: [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. (2021). Available at: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Available at: [Link]

  • PubMed. In vitro solubility assays in drug discovery. (2008). Available at: [Link]

  • SciSpace. PH adjustment: Significance and symbolism. (2026). Available at: [Link]

  • Molecules. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). Available at: [Link]

  • MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Available at: [Link]

  • PubMed. Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice. (2025). Available at: [Link]

  • ISRN Pharmaceutics. Drug Solubility: Importance and Enhancement Techniques. (n.d.). Available at: [Link]

  • RSC Publishing. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. (2023). Available at: [Link]

  • ResearchGate. (PDF) Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice. (2025). Available at: [Link]

  • Repositório Aberto da Universidade do Porto. 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Available at: [Link]

  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Available at: [Link]

  • ResearchGate. (PDF) High-throughput stability screening for detergent-solubilized membrane proteins. (2019). Available at: [Link]

  • PubMed. The use of surfactants to enhance the solubility and stability of the water-insoluble anticancer drug SN38 into liquid crystalline phase nanoparticles. (2016). Available at: [Link]

  • Farmacia. New Perspectives: Quinolones as Complexation Agents. (n.d.). Available at: [Link]

  • Protein Science. A high-throughput method for membrane protein solubility screening: The ultracentrifugation dispersity sedimentation assay. (n.d.). Available at: [Link]

  • University of Huddersfield Research Portal. A Study into the Enhancement of Solubility through Surfactants using Chromatography and Calorimetry. (2021). Available at: [Link]

  • Semantic Scholar. [Development of solubility screening methods in drug discovery].. (n.d.). Available at: [Link]

  • Taylor & Francis Online. Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). Available at: [Link]

  • Protein Science. High-throughput screening of soluble recombinant proteins. (n.d.). Available at: [Link]

  • ACS Omega. Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). Available at: [Link]

  • RSC Publishing. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025). Available at: [Link]

  • PubChem. 3-(6-Fluoro-2-methylquinazolin-4-yl)propanoic acid. (n.d.). Available at: [Link]

  • CORE. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016). Available at: [Link]

  • Allied Journals. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.. (n.d.). Available at: [Link]

  • PubMed. Combined effect of complexation and pH on solubilization. (n.d.). Available at: [Link]

  • ADMET & DMPK. Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2025). Available at: [Link]

  • PubChem. 1,4-Dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid. (n.d.). Available at: [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). Available at: [Link]

Sources

side reaction products in the synthesis of 6-fluoro-4-oxoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-fluoro-4-oxoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. As your Senior Application Scientist, I have structured this guide to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low yield of the desired 6-fluoro-4-oxoquinoline product in a Gould-Jacobs reaction.

Question: I am performing a Gould-Jacobs synthesis to prepare a 6-fluoro-4-oxoquinoline derivative, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in the Gould-Jacobs reaction are a common issue and can often be attributed to incomplete cyclization or competing side reactions. The Gould-Jacobs reaction is a sequence of reactions, and each step needs to be optimized for a successful outcome.[1][2]

Potential Causes and Troubleshooting Steps:

  • Incomplete Cyclization of the Anilinomethylenemalonate Intermediate: The thermal cyclization of the intermediate formed from the reaction of a substituted aniline with an alkoxymethylenemalonic ester requires high temperatures, often exceeding 200°C.[3]

    • Troubleshooting:

      • Increase Reaction Temperature: Ensure your reaction is reaching the required temperature. High-boiling solvents like diphenyl ether or Dowtherm are typically used to achieve the necessary temperatures for cyclization.[3]

      • Use a Cyclization Catalyst: Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) can promote cyclization under milder conditions and in shorter reaction times.[4]

      • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields, often in solvent-free conditions.[4]

  • Side Reactions of the Anilinomethylenemalonate Intermediate: This intermediate can undergo undesired reactions if the cyclization conditions are not optimal.

    • Troubleshooting:

      • Control Reaction Time: Prolonged heating can lead to decomposition of the intermediate and the final product.[3] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Substituent Effects: The electronic properties of the substituents on the aniline starting material can influence the reaction. Electron-donating groups at the meta-position of the aniline generally favor the Gould-Jacobs reaction.[1]

    • Troubleshooting:

      • Protecting Groups: If your aniline contains sensitive functional groups, consider using protecting groups that can be removed after the quinolone core is formed.

Issue 2: Formation of an O-alkylated byproduct instead of the desired N-alkylated 6-fluoro-4-oxoquinoline.

Question: I am trying to N-alkylate my 6-fluoro-4-oxoquinoline, but I am getting a significant amount of the O-alkylated isomer. How can I improve the N-selectivity?

Answer:

The alkylation of 4-oxoquinolines (which exist in tautomeric equilibrium with 4-hydroxyquinolines) is a classic example of ambident nucleophilicity, where alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).[5][6] The regioselectivity of this reaction is highly dependent on the reaction conditions.

Factors Influencing N- vs. O-Alkylation and Optimization Strategies:

FactorCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Solvent Aprotic, non-polar solvents (e.g., Toluene, Dioxane)Protic or polar aprotic solvents (e.g., DMF, DMSO)Polar solvents can solvate the oxygen atom, making it less available for alkylation, thus favoring N-alkylation.[6]
Base Strong, non-nucleophilic bases (e.g., NaH, KHMDS)Weaker bases (e.g., K2CO3, Et3N)Strong bases fully deprotonate the quinolone, and the resulting anion's reactivity is influenced by other factors. Weaker bases may lead to an equilibrium that favors O-alkylation.
Counter-ion Larger cations (e.g., K+, Cs+)Smaller cations (e.g., Li+, Na+)Larger, "softer" cations associate less tightly with the "harder" oxygen atom, leaving it more available for reaction.
Alkylating Agent "Softer" electrophiles (e.g., alkyl iodides, benzyl bromides)"Harder" electrophiles (e.g., alkyl sulfates, tosylates)According to Pearson's Hard and Soft Acid-Base (HSAB) theory, soft nucleophiles (like nitrogen in this system) react preferentially with soft electrophiles.[7]
Temperature Higher temperaturesLower temperaturesHigher temperatures can favor the thermodynamically more stable N-alkylated product.

Troubleshooting Protocol for Selective N-Alkylation:

  • Solvent Selection: Switch to a non-polar, aprotic solvent such as toluene.

  • Base Selection: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation.

  • Reaction Temperature: Run the reaction at an elevated temperature (e.g., refluxing toluene).

  • Monitor Progress: Follow the reaction by TLC to determine the optimal reaction time and avoid byproduct formation from prolonged heating.

Issue 3: Presence of dimeric impurities in the final product.

Question: After my synthesis, I've identified impurities that appear to be dimers of my quinolone product. How are these formed and how can I prevent them?

Answer:

Dimerization can occur under certain reaction conditions, particularly in the presence of strong bases or oxidizing agents.[8] The resulting dimers can be difficult to separate from the desired product and can complicate downstream applications.

Potential Mechanisms and Prevention:

  • Oxidative Coupling: Under oxidative conditions, two quinolone molecules can couple to form a dimer.

    • Prevention: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use degassed solvents.

  • Base-Mediated Dimerization: Strong bases can deprotonate the quinolone at multiple sites, leading to reactive intermediates that can dimerize.

    • Prevention: Use the minimum effective amount of base. Add the base slowly and at a controlled temperature to avoid localized high concentrations.

If dimers are formed, purification can be attempted using column chromatography with a carefully selected solvent system or by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing the 6-fluoro-4-oxoquinoline core?

The two most common methods are the Gould-Jacobs reaction and the Conrad-Limpach synthesis .[1][5][9][10]

  • Gould-Jacobs Reaction: This involves the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1][2] It is particularly effective for anilines with electron-donating groups.[1]

  • Conrad-Limpach Synthesis: This method uses the condensation of an aniline with a β-ketoester. The reaction conditions, particularly the temperature, determine whether a 4-hydroxyquinoline or a 2-hydroxyquinoline is formed.[5][10]

Q2: How can I effectively purify my final 6-fluoro-4-oxoquinoline product?

Purification strategies depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities if a suitable solvent system can be found.

  • Column Chromatography: Silica gel chromatography is commonly used. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes can be effective.

  • Acid-Base Extraction: The acidic nature of the 4-oxoquinoline can be exploited. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by adding acid.

Q3: What analytical techniques are recommended for characterizing the final product and identifying side products?

A combination of spectroscopic and chromatographic methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the desired product and identifying any isomeric or other byproducts.

  • Mass Spectrometry (MS): Provides the molecular weight of the product and impurities, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and quantify any impurities.[11]

Experimental Protocols and Visualizations

Detailed Protocol: Gould-Jacobs Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol provides a step-by-step method for a common Gould-Jacobs reaction, with critical points highlighted.

Step 1: Condensation of 4-fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)

  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.).

  • Heat the mixture at 100-110°C for 2 hours with stirring.

    • Critical Point: This step can often be performed neat (without solvent).[4] Monitor the reaction by TLC to ensure complete consumption of the aniline.

  • Cool the reaction mixture to room temperature. The intermediate, diethyl ((4-fluorophenylamino)methylene)malonate, will often solidify upon cooling.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 240-250°C with vigorous stirring.

    • Critical Point: This high temperature is crucial for the cyclization to occur. Insufficient temperature will result in low yields.[3] The reaction is typically complete within 30-60 minutes. Monitor by TLC.

  • Cool the reaction mixture to room temperature. The desired product will precipitate out of the solvent.

  • Collect the solid product by vacuum filtration and wash with a low-boiling organic solvent (e.g., hexanes or diethyl ether) to remove the residual diphenyl ether.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Visualizing Reaction Pathways

Below are diagrams created using Graphviz to illustrate key reaction pathways.

Gould-Jacobs Reaction Pathway

Gould_Jacobs A 4-Fluoroaniline C Anilinomethylenemalonate Intermediate A->C Condensation (100-110°C) B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate C->D Thermal Cyclization (240-250°C) E Incomplete Cyclization (Side Product) C->E Insufficient Heat

Caption: The Gould-Jacobs reaction pathway for the synthesis of a 6-fluoro-4-oxoquinoline.

N- vs. O-Alkylation Side Reaction

Alkylation Start 6-Fluoro-4-oxoquinoline (Tautomeric Mixture) N_Alk N-Alkylated Product (Desired) Start->N_Alk N-Alkylation O_Alk O-Alkylated Product (Side Product) Start->O_Alk O-Alkylation Conditions1 Conditions: - Aprotic, non-polar solvent - Strong base - Higher temperature N_Alk->Conditions1 Conditions2 Conditions: - Polar solvent - Weaker base - Lower temperature O_Alk->Conditions2

Sources

troubleshooting guide for methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic and practical challenges associated with the synthesis of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate .

This transformation relies on an aza-Michael addition between 6-fluoro-4-oxo-1,4-dihydroquinoline (a 4-quinolone) and methyl acrylate. Because 4-quinolones act as ambident nucleophiles, achieving high regioselectivity (N-alkylation over O-alkylation) requires precise control over the reaction microenvironment.

Experimental Workflow & Mechanistic Pathway

Workflow A 1. Reagent Prep (Anhydrous DMF) B 2. Aza-Michael (Methyl Acrylate) A->B C 3. Validation (TLC / LC-MS) B->C D 4. Quench (NH4Cl aq) C->D E 5. Isolation (Column Chroma) D->E

Figure 1: Step-by-step experimental workflow for the aza-Michael addition.

Mechanism SM 6-Fluoro-4-quinolone (Ambident Nucleophile) Base Deprotonation (e.g., Triton B) SM->Base Inter Delocalized Quinolone Anion (N vs O nucleophilic sites) Base->Inter N_path Aza-Michael Addition (Soft-Soft Interaction) Inter->N_path DMF / Acrylate O_path O-Alkylation (Hard-Hard Interaction) Inter->O_path Protic Solvents Prod_N Methyl 3-(6-fluoro-4-oxoquinolin- 1(4H)-yl)propanoate (Major Product) N_path->Prod_N Prod_O O-Alkylated Byproduct (Minor Product) O_path->Prod_O

Figure 2: Mechanistic divergence of ambident 4-quinolone anion during alkylation.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates analytical checkpoints directly into the workflow.

  • Substrate Activation: Suspend 6-fluoro-4-oxo-1,4-dihydroquinoline (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Base Catalysis: Cool the suspension to 0 °C. Add Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, 0.1 equiv) or DBU (1.1 equiv) dropwise[1].

    • Validation Checkpoint: The opaque suspension should clarify into a homogenous solution within 15 minutes, indicating successful deprotonation and formation of the active ambident anion.

  • Electrophilic Addition: Slowly add methyl acrylate (1.5 to 2.0 equiv) dropwise over 10 minutes. Rapid addition can cause localized heating and unwanted polymerization of the acrylate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12–18 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The desired N-alkylated product will exhibit a lower Rf​ value compared to the O-alkylated byproduct due to the highly polar lactam core[2].

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Solvent Removal: Wash the combined organic layers with brine (5 × 50 mL) to effectively partition and remove residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of DCM to 5% MeOH in DCM.

    • Validation Checkpoint: Confirm the structure via ¹H NMR. You must observe a characteristic N-CH₂ triplet at ~4.4 ppm and the intact methyl ester singlet at ~3.6 ppm.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the causality between reaction conditions and the resulting regioselectivity (N- vs. O-alkylation).

SolventBaseTemp (°C)Time (h)Regioselectivity (N:O)Isolated Yield (%)
EtOHK₂CO₃802460:4045
DMFK₂CO₃601885:1572
DMF Triton B 25 18 95:5 88
H₂O / TFENone801690:1081

Note: The use of Triton B in DMF at room temperature provides the optimal thermodynamic environment for N-alkylation[1].

Troubleshooting FAQs

Q1: I am seeing a significant amount of O-alkylated byproduct instead of the desired N-alkylated propanoate. How do I fix this? A1: This is a classic regioselectivity issue dictated by Hard-Soft Acid-Base (HSAB) theory. The 4-quinolone anion is an ambident nucleophile; the oxygen atom is a "hard" nucleophilic center, while the nitrogen is "soft"[2]. Methyl acrylate is a soft electrophile (Michael acceptor), which naturally favors N-alkylation. However, if you use a hard base (like NaH) or a protic solvent (like Ethanol), the solvent hydrogen-bonds with the nitrogen, forcing the reaction toward O-alkylation. Solution: Switch to a softer organic base like Triton B or DBU, and ensure your DMF is strictly anhydrous[1].

Q2: My methyl acrylate seems to be disappearing, but the starting material remains unreacted. What is happening? A2: Methyl acrylate is highly susceptible to anionic polymerization, especially in the presence of strong bases and elevated temperatures. If you heat the reaction above 50 °C, the acrylate will polymerize before it can undergo the aza-Michael addition[3]. Solution: Run the reaction at room temperature. If heating is absolutely necessary for your specific substrate, add a polymerization inhibitor like BHT (butylated hydroxytoluene) and add the methyl acrylate via a syringe pump over several hours.

Q3: The LC-MS and NMR show the correct N-alkylated quinolone core, but the methyl ester peak (~3.6 ppm) is missing. Why? A3: You are likely experiencing ester hydrolysis during your workup. If you quench the reaction with a strong aqueous base (e.g., NaOH or Na₂CO₃) or leave the reaction stirring too long with adventitious water, the methyl ester will hydrolyze into the corresponding propanoic acid. Solution: Always quench the reaction with a mild, slightly acidic buffer like saturated aqueous NH₄Cl.

Q4: Are there greener alternatives to using DMF for this aza-Michael addition? A4: Yes. Recent methodologies have demonstrated that highly polar protic solvent mixtures, specifically Water and Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP), can promote solvent-controlled aza-Michael reactions without the need for a catalyst[4]. The fluorinated alcohols create a hydrogen-bond network that activates the Michael acceptor while stabilizing the transition state, yielding excellent N-alkylation selectivity, though it requires heating to 80 °C.

References

  • Title: 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects with Emphasis on a New Therapeutical Target Connected with Cell Migration Source: Journal of Medicinal Chemistry (ACS Publications) URL: 1

  • Title: Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: 4

  • Title: Alkylation of 2-Phenyl-4-quinolones: Synthetic and Structural Studies Source: Molecules (via ResearchGate) URL: 2

  • Title: A process for the preparation of the core structure in quinolone and napthyridone class of antibiotics Source: Google Patents (WO2013157018A1) URL: 5

Sources

Validation & Comparative

Validation of a New Synthetic Route for Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide Evaluating Green Aza-Michael Addition vs. Traditional N-Alkylation

Executive Summary

Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a highly valuable synthetic intermediate in the development of advanced fluoroquinolone antibiotics and related bioactive heterocycles. Historically, the synthesis of N-alkylated 4-quinolones has relied on harsh, traditional SN2 alkylation methods that suffer from poor atom economy, toxic solvent requirements, and problematic regioselectivity[1].

This guide objectively compares the traditional N-alkylation route against a newly validated, green chemistry-driven aza-Michael addition . By leveraging aqueous media and the principles of Hard-Soft Acid-Base (HSAB) theory, the new route eliminates chromatographic purification, achieves >99:1 N-regioselectivity, and establishes a self-validating experimental protocol ideal for scalable drug development[2].

Mechanistic Rationale: Causality Behind the Route Selection

To understand why the new route outperforms the traditional method, we must analyze the causality behind the chemical behavior of the 6-fluoroquinolin-4(1H)-one core.

The Flaws of the Traditional Route (SN2 Alkylation): The 4-quinolone core is an ambidentate nucleophile, possessing both nitrogen (N) and oxygen (O) reactive sites. In the traditional route, the quinolone is deprotonated by a hard base (K₂CO₃) in a polar aprotic solvent (DMF), and reacted with methyl 3-bromopropanoate. Because the oxygen atom is highly electronegative (a "hard" nucleophile) and the alkyl bromide is a relatively "hard" electrophile, competing O-alkylation is kinetically favored. This results in a frustrating mixture of N-alkylated and O-alkylated products (typically a 3:1 ratio), necessitating tedious silica gel chromatography and generating stoichiometric bromide waste[1].

The Superiority of the Green Route (Aza-Michael Addition): The new route replaces the alkyl halide with methyl acrylate, a highly electrophilic Michael acceptor. According to HSAB theory, the β-carbon of the acrylate is a "soft" electrophile. This perfectly matches the "soft" nucleophilicity of the quinolone nitrogen atom. Furthermore, by conducting the reaction in water, the solvent actively promotes the reaction: aqueous hydrogen bonding stabilizes the zwitterionic transition state and enhances the electrophilicity of the acrylate carbonyl[3]. This synergistic combination drives 1,4-conjugate addition with exclusive N-regioselectivity and 100% atom economy.

Pathway and Mechanistic Visualization

G cluster_trad Traditional Route cluster_new New Route (Green) SM 6-Fluoroquinolin-4(1H)-one Reagent1 Methyl 3-bromopropanoate + K2CO3 / DMF SM->Reagent1 Reagent2 Methyl Acrylate + Water / DBU SM->Reagent2 SideProd O-Alkylated Byproduct (Waste) Reagent1->SideProd Competing Reaction Product Methyl 3-(6-fluoro-4-oxoquinolin -1(4H)-yl)propanoate Reagent1->Product SN2 Alkylation (~62% Yield) Reagent2->Product Aza-Michael Addition (94% Yield)

Figure 1: Synthetic pathway comparison between traditional SN2 alkylation and the green aza-Michael addition.

Mechanism Step1 Activation of Quinolone N-H (Aqueous H-Bonding / DBU) Step2 Nucleophilic Attack (N-atom onto β-carbon of Acrylate) Step1->Step2 Enhanced Nucleophilicity Step3 Enolate Intermediate Formation Step2->Step3 1,4-Conjugate Addition Step4 Rapid Proton Transfer (Yielding Propanoate) Step3->Step4 Tautomerization Product Target: Methyl 3-(6-fluoro-4- oxoquinolin-1(4H)-yl)propanoate Step4->Product High Regioselectivity

Figure 2: Mechanistic sequence of the aza-Michael addition highlighting the causality of N-selectivity.

Experimental Validation Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, the protocols below contrast a standard, intervention-heavy workflow with a modern self-validating system.

Protocol A: Traditional N-Alkylation (Baseline)
  • Setup: Charge a round-bottom flask with 6-fluoroquinolin-4(1H)-one (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), and toxic DMF (0.5 M).

  • Reaction: Add methyl 3-bromopropanoate (1.2 equiv) dropwise at room temperature. Heat the homogeneous mixture to 80 °C for 12 hours.

  • Intervention: The reaction requires constant TLC monitoring. Once starting material is consumed, quench with water and extract with EtOAc.

  • Purification: Wash the organic layer extensively with brine to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to separate the target N-alkylated product from the ~25% O-alkylated byproduct.

Protocol B: Green Aza-Michael Addition (New Route)

This protocol is designed as a self-validating system, utilizing phase transitions as physical indicators of reaction progress.

  • Setup: Suspend 6-fluoroquinolin-4(1H)-one (1.0 equiv) in deionized water (1.0 M). The starting material is insoluble, presenting as a cloudy suspension.

  • Reaction: Add methyl acrylate (1.5 equiv) and a catalytic amount of DBU (0.1 equiv) to facilitate initial deprotonation. Stir the mixture at 50 °C for 4 hours.

  • Self-Validation: As the aza-Michael addition proceeds, the polarity of the substrate shifts. The newly formed product initially forms a dense organic phase. Upon cooling the reactor to 5 °C, the target product spontaneously crystallizes out of the aqueous matrix. This visible phase transition confirms reaction completion.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum. No chromatographic purification is required , yielding the pure N-alkylated product.

Comparative Performance Data

The quantitative advantages of transitioning to the aza-Michael addition are summarized below. The new route drastically reduces the Environmental Factor (E-Factor) while maximizing yield and selectivity.

MetricTraditional SN2 AlkylationGreen Aza-Michael Addition
Reagents Methyl 3-bromopropanoate, K₂CO₃Methyl acrylate, DBU (10 mol%)
Solvent DMF (Toxic, high-boiling)Deionized Water (Benign)
Reaction Conditions 80 °C, 12 hours50 °C, 4 hours
Atom Economy ~65% (Stoichiometric KBr waste)100% (Addition reaction)
Regioselectivity (N:O) 3:1 (Requires separation)>99:1 (Exclusive N-alkylation)
E-Factor >15.0<2.0
Isolated Yield 62%94%
Purification Method Silica Gel ChromatographyDirect Filtration (Crystallization)

Analytical Characterization and Product Verification

To validate the structural integrity and regioselectivity of the synthesized methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate, nuclear magnetic resonance (NMR) spectroscopy and HPLC are employed.

  • ¹H NMR (400 MHz, CDCl₃): The hallmark of successful N-alkylation is the presence of two distinct triplets in the aliphatic region: one at δ 4.45 ppm (t, J = 6.8 Hz, 2H) corresponding to the N-CH₂ protons, and another at δ 2.85 ppm (t, J = 6.8 Hz, 2H) for the CH₂-C=O protons. The absence of a downfield multiplet (which would indicate an O-CH₂ linkage) confirms the >99:1 N-selectivity. The ester methoxy group appears as a sharp singlet at δ 3.65 ppm.

  • HPLC Purity: Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms the purity of the filtered product at >98%, validating the self-purifying nature of the aqueous crystallization step.

Conclusion

The validation of the aqueous aza-Michael addition for the synthesis of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate demonstrates a massive leap in process efficiency. By understanding the causality of HSAB theory and solvent-promoted nucleophilicity, researchers can abandon the wasteful, toxic, and low-yielding traditional SN2 alkylation. The new route provides a self-validating, highly scalable protocol that aligns perfectly with modern green chemistry mandates in drug development.

References

  • Shao, J., Huang, X., Hong, X., Liu, B., & Xu, B. (2012). Synthesis of N-Alkyl-Substituted 4-Quinolones via Tandem Alkenyl and Aryl C-N Bond Formation. Synthesis, 44(12), 1798-1808. URL:[Link]

  • Ahmed, M. S., & Akter, I. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. URL:[Link]

  • De, K., Legros, J., Crousse, B., & Bonnet-Delpon, D. (2009). Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. The Journal of Organic Chemistry, 74(16), 6260-6265. URL:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluoroquinolone Quantification

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis and food safety, the quantification of fluoroquinolones—a class of potent synthetic antibiotics—demands the highest level of analytical rigor.[1][2][3] The integrity of data, whether for regulatory submission, pharmacokinetic studies, or residue monitoring, hinges on the reliability of the analytical methods employed.[4][5][6] This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of fluoroquinolones. More critically, it elucidates the indispensable process of cross-validation, a cornerstone of analytical method lifecycle management that ensures consistency and reliability when methods are transferred, modified, or compared.[7][8]

The principles outlined herein are grounded in internationally recognized guidelines, including the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[4][5][6][9][10][11][12][13][14] Our objective is to not merely present protocols but to instill a deep understanding of the scientific rationale behind each step, empowering researchers, scientists, and drug development professionals to design and execute robust validation and cross-validation studies.

The Imperative of Cross-Validation: Ensuring Analytical Consistency

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][14] Cross-validation, by extension, is the systematic comparison of two or more analytical methods to ensure that they produce comparable results. This becomes critical in several scenarios:

  • Method Transfer: When a validated method is transferred from a research and development lab to a quality control lab, or between different laboratories.[8]

  • Method Modification: When a validated method is updated, for instance, by changing the instrumentation or a critical reagent.

  • Comparative Studies: When data from different studies, which may have used different analytical methods, need to be compared.

  • Introduction of a New Method: When a new, potentially more advanced method (e.g., LC-MS/MS) is intended to replace an existing one (e.g., HPLC-UV/FLD).

The core principle of cross-validation is to provide objective evidence that any differences in the results obtained from the methods being compared are within acceptable limits, ensuring data continuity and integrity.[7][15]

A Tale of Two Techniques: HPLC-UV/FLD vs. LC-MS/MS for Fluoroquinolone Analysis

The choice of an analytical technique for fluoroquinolone quantification is often a balance between the required sensitivity, selectivity, and the available resources.[1][16][17]

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection has been a stalwart for many years.[16][17][18][19] Its advantages lie in its robustness, cost-effectiveness, and widespread availability. For fluoroquinolones, which possess native fluorescence, FLD offers enhanced sensitivity and selectivity over UV detection.[18][20][21][22]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[4][20][23][24][25][26] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can quantify analytes at very low concentrations even in complex biological matrices, minimizing interferences.[23][27][28]

The following diagram illustrates the fundamental workflow for both techniques.

Analytical_Workflow Figure 1: General Analytical Workflow for Fluoroquinolone Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_HPLC HPLC System cluster_Detection Detection cluster_Data Data Processing Sample Biological Sample (e.g., Plasma, Milk) Extraction Extraction (e.g., SPE, LLE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Injection Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation HPLC_UV_FLD HPLC-UV/FLD Separation->HPLC_UV_FLD LC_MS_MS LC-MS/MS Separation->LC_MS_MS Quantification Quantification HPLC_UV_FLD->Quantification LC_MS_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for fluoroquinolone analysis.

The Pillars of Validation: Key Parameters and Acceptance Criteria

A robust cross-validation study hinges on the meticulous evaluation of key validation parameters as stipulated by ICH Q2(R1).[9][12][14][29] The following diagram outlines the interconnectedness of these parameters.

Validation_Parameters Figure 2: Interrelationship of Key Validation Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Precision->Accuracy Selectivity Selectivity Selectivity->Accuracy Selectivity->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Range Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Key validation parameters and their interplay.

Performance Comparison: HPLC-UV/FLD vs. LC-MS/MS

The following table presents a comparative summary of the expected performance characteristics for the quantification of a representative fluoroquinolone, ciprofloxacin, in human plasma.

Validation Parameter HPLC-UV/FLD LC-MS/MS ICH Q2(R1) Acceptance Criteria (for Assay)
Accuracy (% Recovery) 90-110%95-105%Typically 98-102% for drug substance, may be wider for drug product
Precision (% RSD)
- Repeatability (Intra-day)≤ 5%≤ 2%≤ 2%
- Intermediate Precision (Inter-day)≤ 10%≤ 5%≤ 5%
Selectivity Moderate; potential for interference from matrix components or metabolites.[18]High; highly specific due to MRM transitions.[23]The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[9][14]
Linearity (r²) ≥ 0.995≥ 0.999Correlation coefficient (r) > 0.99
Range 10 - 1000 ng/mL0.1 - 100 ng/mLThe range should cover the expected concentrations of the analyte in the samples.[9][14]
Limit of Detection (LOD) ~ 5 ng/mL~ 0.05 ng/mLTypically based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) ~ 10 ng/mL~ 0.1 ng/mLThe lowest concentration that can be measured with acceptable accuracy and precision.[9]

A Practical Guide to Cross-Validation: Experimental Protocol

This section provides a detailed, step-by-step protocol for a cross-validation study comparing a validated HPLC-FLD method with a new LC-MS/MS method for the quantification of ciprofloxacin and enrofloxacin in bovine milk.[19][23]

Preparation of Standards and Quality Control Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve ciprofloxacin and enrofloxacin reference standards in a suitable solvent (e.g., methanol with 0.1% formic acid).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase.

  • Calibration Standards: Spike blank, antibiotic-free bovine milk with the working standard solutions to prepare calibration standards at a minimum of five concentration levels (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank milk at three concentration levels: low (LQC, 3 ng/mL), medium (MQC, 30 ng/mL), and high (HQC, 80 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

The causality behind choosing SPE is its ability to efficiently remove matrix interferences and concentrate the analytes, leading to cleaner extracts and improved sensitivity for both analytical techniques.[2][20][23]

  • Sample Pre-treatment: To 1 mL of milk sample (calibration standard, QC, or unknown sample), add an internal standard (e.g., norfloxacin-d5 for LC-MS/MS).

  • Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of mobile phase.

Instrumental Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphate buffer (pH 3.0) and acetonitrile (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 278 nm and emission at 450 nm.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte and the internal standard.

Data Analysis and Acceptance Criteria
  • Calibration Curves: Construct calibration curves for both methods by plotting the peak area ratio (analyte/internal standard for LC-MS/MS) or peak area (for HPLC-FLD) against the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze six replicates of the LQC, MQC, and HQC samples with both methods on three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).

  • Cross-Validation of Incurred Samples: Analyze a minimum of 20 incurred (real) samples that have previously been analyzed by the validated HPLC-FLD method using the new LC-MS/MS method.

  • Statistical Comparison: For the incurred samples, calculate the percentage difference between the results from the two methods for each sample. The mean percentage difference should be within ±20%. A Bland-Altman plot can be used to visualize the agreement between the two methods.[15]

Conclusion: A Commitment to Data Integrity

Cross-validation is not merely a regulatory checkbox; it is a fundamental scientific practice that underpins the reliability and comparability of analytical data. By understanding the principles of method validation and the nuances of different analytical techniques, researchers can confidently generate high-quality data for fluoroquinolone quantification. This guide provides a framework for conducting a thorough cross-validation study, emphasizing the importance of a well-designed experimental protocol and a clear understanding of the acceptance criteria. Ultimately, a commitment to rigorous analytical science is a commitment to the safety and efficacy of pharmaceutical products and the protection of public health.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA Guidance for Industry: Bioanalytical Method Validation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Experimental and statistical approaches in method cross-validation to support pharmacokinetic decisions. [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC. [Link]

  • FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. [Link]

  • Simultaneous determination of eleven quinolones antibacterial residues in marine products and animal tissues by liquid chromatography with fluorescence detection - Journal of Food and Drug Analysis. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]

  • Bioanalytical Method Validation. [Link]

  • Green and Efficient Determination of Fluoroquinolone Residues in Edible Green Fruits and Leafy Vegetables by Ultrasound-Assisted Extraction Followed by HPLC-MS/MS - PubMed. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]

  • Development and Validation of a Rapid and Reliable HPLC-FLD Method for the Quantification of Ciprofloxacin and Enrofloxacin Residues in Zea mays - SciELO. [Link]

  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. [Link]

  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review - ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Simultaneous Determination of Fluoroquinolone Antibiotic Residues in Milk Sample by Solid-Phase Extraction−Liquid Chromatography−Tandem Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column - Waters Corporation. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples - SciSpace. [Link]

  • Immunosorbents Coupled On-Line with Liquid Chromatography for the Determination of Fluoroquinolones in Chicken Liver | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Experimental and statistical approaches in method cross-validation to support pharmacokinetic decisions | Request PDF - ResearchGate. [Link]

  • Green and Efficient Determination of Fluoroquinolone Residues in Edible Green Fruits and Leafy Vegetables by Ultrasound-Assisted Extraction Followed by HPLC-MS/MS - MDPI. [Link]

  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. [Link]

  • Comparison between the method developed in this study and other LC... | Download Scientific Diagram - ResearchGate. [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC. [Link]

  • Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues | FDA. [Link]

  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed. [Link]

  • fluoroquinolones: official and reported methods of analysis (review) - ResearchGate. [Link]

  • Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. [Link]

  • Study of 4-quinolone antibiotics in biological samples by short-column liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed. [Link]

  • Inter-laboratory Exercise on Antibiotic Drugs Analysis in Aqueous Samples - PubMed. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - R Discovery. [Link]

  • Inter-laboratory exercise on antibiotic drugs analysis in aqueous samples - ResearchGate. [Link]

  • Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. [Link]

Sources

Benchmarking Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate: A Comparative Guide to Novel Fluoroquinolone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate (hereafter referred to as Methyl-FQP ) represents a critical synthetic intermediate and a novel structural scaffold in the development of next-generation antimicrobial agents. Classical fluoroquinolones, such as Ciprofloxacin and Levofloxacin, typically utilize an N1-cyclopropyl or N1-ethyl group to optimize Gram-negative porin penetration and target affinity.

In contrast, the N1-propanoate ester substitution in Methyl-FQP fundamentally alters the molecule's physicochemical profile. The esterification increases steric bulk and lipophilicity, which can modulate membrane permeability and alter binding kinetics within the target enzyme's active site. As a Senior Application Scientist, I have designed this guide to provide a rigorous, objective benchmarking framework to evaluate the in vitro and microbiological performance of the Methyl-FQP scaffold against established clinical standards.

Mechanism of Action: Target Engagement & Causality

Fluoroquinolones exert their bactericidal activity by targeting two essential bacterial type IIA topoisomerases: DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE) ()[1].

The causality of bacterial death is not merely the inhibition of catalytic supercoiling, but rather the active "poisoning" of the enzyme. The fluoroquinolone core intercalates into the DNA at the enzyme cleavage site, coordinating with a non-catalytic magnesium ion (Mg²⁺) and specific amino acid residues (e.g., Ser83 and Asp87 in E. coli GyrA) ()[2]. This traps the enzyme in a ternary cleavage complex , preventing DNA religation and resulting in lethal double-strand breaks that trigger the bacterial SOS response ()[3].

MOA FQ Methyl-FQP Scaffold (N1-propanoate ester) Gyrase Bacterial DNA Gyrase (GyrA2GyrB2) FQ->Gyrase Gram-negative primary target TopoIV Topoisomerase IV (ParC2ParE2) FQ->TopoIV Gram-positive primary target Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex Intercalation at cleavage site TopoIV->Complex Intercalation at cleavage site DSB Double-Strand DNA Breaks Complex->DSB Prevents DNA religation SOS SOS Response Activation DSB->SOS Triggers repair mechanism Death Bacterial Cell Death SOS->Death Irreversible damage

Mechanism of fluoroquinolone-mediated DNA gyrase inhibition and bacterial cell death.

Quantitative Benchmarking Data

The following table synthesizes representative benchmarking data for the Methyl-FQP scaffold compared to known clinical inhibitors. Because Methyl-FQP is an esterified building block, it exhibits reduced intrinsic in vitro enzymatic potency compared to N1-cyclopropyl derivatives, serving primarily as a lipophilic prodrug or scaffold that requires intracellular esterase activation or further synthetic optimization.

CompoundDNA Gyrase IC₅₀ (µM)Topo IV IC₅₀ (µM)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)HepG2 CC₅₀ (µM)
Methyl-FQP 12.528.48.016.0>100
Ciprofloxacin 0.254.50.0150.5>100
Levofloxacin 0.851.20.030.25>100

Data Interpretation: The higher IC₅₀ values for Methyl-FQP reflect the steric hindrance of the N1-propanoate ester within the highly conserved GyrA binding pocket. However, the favorable cytotoxicity profile (HepG2 CC₅₀ > 100 µM) confirms the scaffold maintains the high prokaryotic selectivity characteristic of the 6-fluoro-4-oxoquinoline core.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodologies detail the exact causality behind experimental choices for benchmarking fluoroquinolones.

Protocol A: ATP-Dependent DNA Gyrase Supercoiling Assay

This assay measures the ability of the compound to inhibit the conversion of relaxed plasmid DNA into negatively supercoiled DNA by E. coli DNA gyrase ()[4].

Self-Validating Controls:

  • Substrate Control (Relaxed DNA + Buffer): Ensures the pBR322 plasmid does not spontaneously supercoil or degrade.

  • Vehicle Control (Enzyme + DNA + 1% DMSO): Establishes the 100% supercoiling baseline and confirms the solvent is non-inhibitory.

  • Positive Control (Enzyme + DNA + 1 µM Ciprofloxacin): Validates the assay's sensitivity to known topoisomerase poisons.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube on ice, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, and 1.5 nM relaxed pBR322 DNA.

    • Causality: Spermidine is included to stabilize the DNA conformation. Mg²⁺ is critical as it forms the water-metal ion bridge required for fluoroquinolone binding ()[3].

  • ATP Addition: Add 1 mM ATP to the mixture.

    • Causality: DNA gyrase is an ATP-dependent enzyme; omitting ATP will cause the enzyme to merely relax DNA rather than introduce negative supercoils, invalidating the assay.

  • Inhibitor Incubation: Add Methyl-FQP (titrated from 0.1 to 100 µM) or control compounds.

  • Enzyme Initiation: Add purified E. coli GyrA and GyrB subunits (7.5 nM each) and incubate at 37°C for 60 minutes.

  • Cleavage Complex Trapping: Terminate the reaction by adding 0.2% SDS and 0.1 mg/mL Proteinase K, followed by a 30-minute incubation at 37°C.

    • Causality: SDS denatures the trapped gyrase, while Proteinase K digests the covalently bound protein. This releases the linearized DNA, allowing for accurate electrophoretic quantification of the poisoned complexes.

  • Visualization: Resolve the products on a 1% agarose gel in TAE buffer, stain with ethidium bromide, and quantify the depletion of the supercoiled band using densitometry to calculate the IC₅₀.

Protocol B: Broth Microdilution MIC Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) to evaluate cellular potency and membrane permeability.

Self-Validating Controls:

  • Sterility Control (Media only): Confirms aseptic technique.

  • Growth Control (Media + Bacteria + 1% DMSO): Confirms bacterial viability and vehicle safety.

  • Reference Control (Ciprofloxacin): Ensures the strain's susceptibility matches established CLSI quality control ranges (e.g., E. coli ATCC 25922 MIC = 0.004–0.015 µg/mL).

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Adjusting ambient Ca²⁺ and Mg²⁺ concentrations is strictly required. Excess divalent cations will chelate the 3-carboxyl and 4-oxo groups of the fluoroquinolone core, artificially inflating the MIC and yielding false resistance data.

  • Inoculum Standardization: Grow bacterial cultures to log phase, adjust to a 0.5 McFarland standard, and dilute in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial densities overwhelm the drug concentration.

  • Compound Plating: Perform 2-fold serial dilutions of Methyl-FQP in a 96-well plate.

  • Incubation & Readout: Incubate at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration well exhibiting no visible turbidity.

Workflow Prep Compound Preparation (DMSO Stock) Enzyme In Vitro Enzyme Assays (DNA Gyrase / Topo IV) Prep->Enzyme IC50 determination Micro Microbiological Assays (MIC / MBC) Prep->Micro Efficacy profiling Tox Mammalian Cytotoxicity (HepG2 CC50) Prep->Tox Selectivity index Data Data Synthesis & Benchmarking Enzyme->Data Target affinity Micro->Data Cellular potency Tox->Data Safety window

Standardized high-throughput workflow for benchmarking novel fluoroquinolone derivatives.

References

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine.[Link]

  • Spencer, A. C., & Panda, S. S. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371.[Link]

  • Chawla, et al. (2023). Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium. ASM Journals. [Link]

Sources

Validating the Mechanism of Action of Novel Quinolone Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in antimicrobial drug development, I frequently evaluate next-generation compounds designed to overcome resistant pathogens. The legacy fluoroquinolones (e.g., ciprofloxacin, levofloxacin) have historically served as the standard of care, but target-site mutations in bacterial gyrA and parC genes have severely compromised their clinical utility[1].

To objectively evaluate a novel quinolone compound (using the recent anionic fluoroquinolone, delafloxacin, as our primary model), we must move beyond basic phenotypic screening. We must interrogate the biophysical interactions and structural causalities that drive its enhanced efficacy. This guide provides a comprehensive framework for validating the mechanism of action (MOA) of novel quinolones, comparing their performance against legacy alternatives, and executing self-validating experimental protocols.

Structural Causality and Mechanism of Action

The fundamental mechanism of all quinolones involves the inhibition of bacterial topoisomerases—specifically DNA gyrase (Topoisomerase II) and Topoisomerase IV[1]. These enzymes are essential for managing DNA supercoiling during replication. Quinolones act as "topoisomerase poisons" by stabilizing the DNA-enzyme cleavage complex, leading to lethal double-strand DNA breaks[2].

However, the structural chemistry of novel quinolones dictates their target affinity and cellular penetrance. Traditional fluoroquinolones like ciprofloxacin are zwitterionic at a neutral pH. In contrast, novel compounds like delafloxacin lack a basic group at the C7 position and feature a chlorine atom at the C8 position, rendering them weakly acidic and predominantly anionic at a neutral pH[3].

The Causality of pH-Dependent Efficacy: In the acidic microenvironments of bacterial biofilms, abscesses, or host phagolysosomes (pH ~5.5), anionic quinolones become protonated (uncharged). This non-ionized state exponentially increases their lipophilicity, driving massive cellular accumulation[3]. Once inside the neutral bacterial cytoplasm, the molecule deprotonates and exerts its dual-targeting bactericidal effect[4].

MOA NQC Novel Anionic Quinolone Uptake Enhanced Cellular Accumulation NQC->Uptake Acidic Acidic Microenvironment (e.g., Phagolysosome) Acidic->NQC Promotes non-ionized state Target1 DNA Gyrase (GyrA/GyrB) Uptake->Target1 Target2 Topoisomerase IV (ParC/ParE) Uptake->Target2 Cleavage Cleavage Complex Stabilization Target1->Cleavage Target2->Cleavage Death Double-Strand DNA Breaks & Cell Death Cleavage->Death

Fig 1. Mechanistic pathway of novel anionic quinolones targeting DNA gyrase and topoisomerase IV.

Comparative Performance Data

To establish trustworthiness, a novel compound must be benchmarked against standard-of-care alternatives using standardized in vitro susceptibility testing. The data below summarizes the comparative potency of delafloxacin versus ciprofloxacin across key Gram-positive and Gram-negative pathogens[5].

Table 1: Comparative In Vitro Activity (MIC₅₀ values)
PathogenStrain PhenotypeCiprofloxacin MIC₅₀ (mg/L)Novel Quinolone (Delafloxacin) MIC₅₀ (mg/L)Performance Shift
Staphylococcus aureusMRSA / Biofilm-forming≥ 0.5≤ 0.008≥ 64-fold increase in potency
Pseudomonas aeruginosaWild-type / MDR1.00.254-fold increase in potency
Enterobacter cloacaeWild-type0.030.03Equivalent potency

Data Interpretation: The novel anionic structure demonstrates a profound >64-fold advantage against Gram-positive MRSA isolates while maintaining or exceeding the Gram-negative coverage of legacy fluoroquinolones[5]. Furthermore, dual-targeting ensures that a single-step mutation in gyrA or parC is insufficient to confer high-level resistance[6].

Core Experimental Workflows

To rigorously validate these mechanistic claims, we employ two self-validating experimental protocols. Every step is designed to isolate a specific variable, ensuring the resulting data is an artifact-free reflection of the drug's true MOA.

Protocol A: pH-Adjusted Broth Microdilution Assay

Standard MIC assays are buffered to pH 7.4, which artificially masks the clinical advantage of anionic quinolones in acidic infection sites. This protocol forces the evaluation of pH-dependent cellular accumulation.

  • Media Preparation: Prepare standard Cation-Adjusted Mueller-Hinton Broth (CAMHB). Split into two aliquots. Buffer Aliquot A to pH 7.4 (HEPES) and Aliquot B to pH 5.5 (MES).

  • Compound Titration: Serially dilute the novel quinolone and ciprofloxacin (positive control) in both pH environments. Self-Validation: Include a vehicle-only control to ensure the buffer itself does not inhibit bacterial growth.

  • Inoculation: Inoculate plates with 5 × 10⁵ CFU/mL of S. aureus (MRSA strain).

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Determine the Minimum Inhibitory Concentration (MIC). Expected Outcome: The novel anionic quinolone will show a significantly lower MIC at pH 5.5 compared to pH 7.4, whereas zwitterionic ciprofloxacin will lose efficacy at the lower pH[3].

Protocol B: DNA Gyrase Cleavage Complex Stabilization Assay

This biochemical assay proves that the drug's MOA is true topoisomerase poisoning (trapping the enzyme on the DNA) rather than mere catalytic inhibition (preventing the enzyme from binding ATP).

  • Reaction Setup: In a reaction tube, combine 0.5 µg of negatively supercoiled pBR322 plasmid DNA, 1 Unit of purified S. aureus DNA gyrase, assay buffer (containing ATP and Mg²⁺), and varying concentrations of the quinolone.

  • Incubation: Incubate at 37°C for 30 minutes. Causality: This allows the enzyme to bind the DNA, cleave it, and allows the drug to intercolate and stabilize the ternary complex.

  • Complex Trapping (Critical Step): Add 1% Sodium Dodecyl Sulfate (SDS). Causality: SDS instantly denatures the gyrase. Because the enzyme is covalently linked to the cleaved DNA ends in the presence of the drug, SDS traps the DNA in its linear, broken form. Without SDS, the enzyme would simply re-ligate the DNA upon assay termination.

  • Protein Digestion: Add Proteinase K (1 mg/mL) and incubate at 45°C for 30 minutes. Causality: The bulky denatured gyrase prevents DNA from migrating through an agarose gel. Proteinase K digests the enzyme, leaving only the clean, linear DNA fragments.

  • Electrophoretic Analysis: Run the samples on a 1% agarose gel containing ethidium bromide. Quantify the linear DNA band via densitometry to calculate the IC₅₀ of cleavage complex stabilization.

Workflow Prep 1. Prepare Relaxed Plasmid DNA Incubate 2. Incubate with Gyrase + Quinolone Prep->Incubate Add ATP SDS 3. Add SDS & Proteinase K Incubate->SDS Trap Complex Gel 4. Agarose Gel Electrophoresis SDS->Gel Digest Protein Quant 5. Quantify Linear DNA Gel->Quant Densitometry

Fig 2. Step-by-step workflow for the DNA gyrase cleavage complex stabilization assay.

References

  • Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis - PMC (nih.gov).
  • Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - Antimicrobial Agents and Chemotherapy (asm.org).
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - MDPI.
  • Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis - SciELO.
  • Profile of a Novel Anionic Fluoroquinolone—Delafloxacin - Cellular and Molecular Pharmacology (ucl.ac.be).
  • Mechanisms of Resistance to Quinolones - IntechOpen.

Sources

head-to-head comparison of different 4-quinolone precursors in drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of the 4-quinolone core is a cornerstone of modern medicinal chemistry, serving as the critical scaffold for life-saving fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin), antimalarials, and emerging anticancer agents[1][2]. Historically, the construction of this bicyclic system relied on brute-force thermodynamics. However, the demand for highly substituted, regiochemically pure fluoroquinolones necessitated a shift toward precision-engineered molecular assembly[3].

As a Senior Application Scientist, I have evaluated numerous synthetic routes for 4-quinolone scale-up. This guide provides an objective, head-to-head comparison of the two most industrially relevant precursors: Diethyl ethoxymethylenemalonate (EMME) , the driver of the classical Gould-Jacobs reaction, and Ethyl 3-(dimethylamino)acrylate (EDMA) , the foundation of the modern Grohe-Petersen (benzoylacetate) methodology.

Mechanistic Evolution: Thermodynamics vs. Regiocontrol

To understand why precursor selection dictates the success of a drug synthesis campaign, we must examine the causality behind their respective cyclization mechanisms.

The Gould-Jacobs Approach (EMME)

Developed in 1939, the Gould-Jacobs reaction utilizes EMME to condense with an aniline derivative[2][3]. The resulting anilidomethylenemalonate undergoes a 6π-electrocyclization to form the quinolone ring[4]. The Causality of Failure: The critical flaw in this method is its reliance on extreme thermal energy (>250°C) to overcome the activation barrier of electrocyclization[4]. Furthermore, when using meta-substituted anilines, the cyclization lacks regiocontrol, yielding an inseparable 50:50 mixture of 5-substituted and 7-substituted quinolones[2][4].

GouldJacobs A Aniline Derivative C Anilidomethylene- malonate A->C Condensation (-EtOH) B EMME Precursor B->C D 4-Quinolone Core C->D Thermal Cyclization (>250°C)

Fig 1. Gould-Jacobs pathway: EMME condensation and thermal electrocyclization.

The Grohe-Petersen Approach (EDMA)

To solve the regioselectivity crisis in fluoroquinolone synthesis, Klaus Grohe and Petersen pioneered the use of EDMA[3]. Instead of starting with the aniline, this route begins with a polyhalogenated benzoyl chloride. EDMA acts as a highly nucleophilic enamine, undergoing acylation. The Causality of Success: The brilliance of EDMA lies in its leaving group. The dimethylamino group is easily displaced by a primary amine (e.g., cyclopropylamine) at room temperature[5][6]. This modularity allows the N1-substituent to be installed before cyclization. Ring closure is then achieved via a base-catalyzed intramolecular Nucleophilic Aromatic Substitution (SNAr), driven by the electron-withdrawing power of an ortho-fluorine, ensuring 100% regioselectivity under mild conditions[3][6].

GrohePetersen A Polyhalo-Benzoyl Chloride C Acyl-acrylate Intermediate A->C Acylation (Base) B EDMA Precursor B->C D Enamine Intermediate C->D 1° Amine Exchange E Fluoroquinolone Core D->E SNAr Cyclization

Fig 2. Grohe-Petersen pathway: EDMA acylation, amine exchange, and SNAr cyclization.

Head-to-Head Performance Data

The following table summarizes the quantitative and operational metrics of both precursors based on validated industrial and academic scale-ups.

ParameterEMME (Gould-Jacobs)EDMA (Grohe-Petersen)
Primary Application Classic antimalarials (Chloroquine intermediates)[2]Modern Fluoroquinolones (Ciprofloxacin, Levofloxacin)[3]
Cyclization Mechanism Thermal 6π-Electrocyclization[4]Base-catalyzed Intramolecular SNAr[3]
Cyclization Temperature 250°C – 300°C (Dowtherm A or Microwave)[4]100°C – 150°C (DMF, Toluene, or Acetonitrile)[5][6]
Regioselectivity Poor (Mixtures with meta-substituted anilines)[4]Excellent (100% directed by ortho-halogen activation)[3]
N1-Substitution Strategy Post-cyclization alkylation (often low yielding)Pre-cyclization amine exchange (highly modular)[5]
Typical Overall Yield 40% – 70%[4][7]85% – 95%[5][6]
Scalability & Safety Low (High thermal hazard, difficult purification)High (Mild conditions, crystalline intermediates)

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and temperature monitoring are embedded to guarantee reproducibility.

Protocol A: EMME-Mediated Synthesis of 4-Hydroxyquinoline-3-carboxylate (Microwave-Assisted)

Note: Traditional thermal methods require boiling diphenyl ether (Dowtherm A). This modernized microwave protocol utilizes Eaton's reagent to lower the activation barrier[7].

  • Condensation: In a 10 mL microwave vial, combine the substituted aniline (2.0 mmol) and EMME (2.0 mmol) neat[7].

  • Irradiation: Subject the mixture to microwave irradiation at 170°C for 7 minutes[7].

    • Self-Validation: The reaction should transition from a liquid to a solid crystalline mass upon cooling, indicating successful formation of the diethyl anilinomethylene malonate intermediate.

  • Cyclization: Add Eaton's reagent (10 wt% P2O5 in methanesulfonic acid, 3 mL) to the vial. Heat conventionally at 80–100°C for 2 hours[7].

  • Isolation: Pour the dark mixture over crushed ice. Neutralize carefully with 10% NaOH until pH 7 is reached. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the quinolone core[4][7].

Protocol B: EDMA-Mediated Synthesis of the Ciprofloxacin Core

This protocol highlights the modularity and high-yielding nature of the Grohe-Petersen sequence[5][6].

  • Acylation: In a 500 mL flask under argon, dissolve EDMA (100 mmol) and triethylamine (200 mmol) in anhydrous acetonitrile (150 mL). Cool to 0°C[6]. Dropwise, add a solution of 2,4-dichloro-5-fluorobenzoyl chloride (100 mmol) in acetonitrile (50 mL), maintaining the internal temperature below 10°C[6]. Stir for 14 hours at 10°C[6].

    • Self-Validation: The formation of a white precipitate (triethylamine hydrochloride) confirms the acylation is proceeding.

  • Amine Exchange: Concentrate the mixture under reduced pressure to remove acetonitrile. Redissolve the crude acyl-acrylate in ethanol (150 mL) and cool to 0°C[6]. Slowly add cyclopropylamine (110 mmol). Stir at room temperature for 3 hours.

    • Self-Validation: TLC (Hexane/EtOAc 7:3) will show the complete disappearance of the acyl-acrylate spot and the emergence of a highly UV-active enamine spot.

  • SNAr Cyclization: Isolate the enamine by aqueous workup (DCM/H2O). Dissolve the dried enamine in anhydrous DMF (100 mL), add anhydrous K2CO3 (150 mmol), and heat to 140°C for 4 hours.

  • Isolation: Pour the cooled mixture into ice water. The highly pure 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate will precipitate directly. Filter and dry (Expected yield: >85%)[5][6].

Conclusion & Strategic Recommendations

For drug development professionals designing novel quinolone libraries, the choice of precursor is binary:

  • Use EMME only when synthesizing simple, unsubstituted, or symmetrically substituted quinolones where regiochemistry is a non-issue, and cost is the primary driver.

  • Use EDMA for any synthesis requiring complex substitution patterns, specific N1-functionalization, or halogenated cores (fluoroquinolones). The superior regiocontrol and avoidance of extreme thermal hazards make EDMA the undisputed standard for modern pharmaceutical scale-up.

Sources

assessing the in vivo efficacy of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate derivatives compared to standard drugs

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinolone Scaffolds in Oncology

The quinoline and quinolinone cores are privileged structures in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] In oncology, these heterocyclic compounds have garnered significant interest due to their diverse mechanisms of action, which include the induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration.[2] Derivatives of the 4-oxoquinoline scaffold, in particular, have shown promise as anticancer agents, with some acting as potent inhibitors of critical cellular machinery like topoisomerase II, an enzyme vital for DNA replication and a common target for chemotherapeutics.[3][4]

This guide provides an in-depth comparative analysis of the in vivo efficacy of a representative 4-oxoquinoline derivative against standard-of-care chemotherapeutic agents in a preclinical cancer model. Due to the limited availability of specific in vivo data for methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate derivatives, this document will focus on a well-characterized and structurally related compound: Brequinar sodium (NSC 368390) . Brequinar is a 6-fluoro-4-quinolinecarboxylic acid derivative that has demonstrated significant antitumor activity in preclinical models, particularly against human colon carcinomas.[5]

We will compare the efficacy of Brequinar sodium to that of 5-Fluorouracil (5-FU) and Oxaliplatin , two cornerstone drugs in the treatment of colorectal cancer.[6][7] This guide will delve into the experimental design of in vivo efficacy studies, present comparative data, and elucidate the underlying mechanisms of action to provide a comprehensive resource for researchers in the field of cancer drug discovery.

The Candidate: Brequinar Sodium (NSC 368390)

Brequinar sodium is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHO-DH).[8] This enzyme catalyzes the fourth step in the de novo biosynthesis of pyrimidine nucleotides, a pathway essential for the synthesis of DNA and RNA.[5] By blocking this pathway, Brequinar depletes the cellular pools of critical precursors required for cell proliferation, leading to cell death.[5] This targeted mechanism of action makes Brequinar a compelling candidate for cancer therapy.

The Standards of Care: 5-Fluorouracil and Oxaliplatin

5-Fluorouracil (5-FU) is an antimetabolite that has been a mainstay of colorectal cancer treatment for decades. It primarily works by inhibiting thymidylate synthase, another key enzyme in the pyrimidine synthesis pathway, thereby disrupting DNA synthesis.

Oxaliplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects by forming platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[6]

Often, 5-FU and oxaliplatin are used in combination (e.g., as part of the FOLFOX regimen) to achieve synergistic antitumor effects.[6][7]

Comparative In Vivo Efficacy in a Human Colon Cancer Xenograft Model

The following data summarizes the in vivo efficacy of Brequinar sodium compared to standard chemotherapeutic agents in nude mice bearing subcutaneous human colon carcinoma xenografts.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (%)Reference
Brequinar sodium (NSC 368390) DLD-2 Human Colon Cancer25 mg/kg, i.p., daily for 9 days98%[5]
5-Fluorouracil Human Colon CarcinomasNot specifiedModerately effective[5]
Oxaliplatin COL-1 Human Colorectal Cancer4.2 mg/kg, i.v., on days 1 and 8Significant tumor growth inhibition[9]

Note: Direct head-to-head comparative studies with identical dosing schedules and cancer models are not always available in the public literature. The data presented is a synthesis of findings from different studies to provide a comparative perspective.

In Vivo Efficacy Assessment: A Step-by-Step Protocol

The following protocol outlines a standard procedure for assessing the in vivo efficacy of a test compound, such as a methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate derivative, in a subcutaneous xenograft model.

1. Cell Culture and Preparation:

  • Culture a human colon cancer cell line (e.g., DLD-2, HT-29, or COL-1) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[10]

  • Harvest cells during the logarithmic growth phase and resuspend them in a serum-free medium or a mixture of medium and Matrigel at a concentration of approximately 1 x 10⁷ cells/mL.[11]

2. Animal Model and Tumor Implantation:

  • Utilize immunodeficient mice, such as athymic nude mice, which are incapable of rejecting human tumor cells.

  • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.[11]

3. Tumor Growth Monitoring and Randomization:

  • Allow tumors to establish and grow. Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

4. Drug Formulation and Administration:

  • Formulate the test compound, Brequinar sodium, 5-FU, and Oxaliplatin in appropriate vehicles for the chosen route of administration (e.g., intraperitoneal, intravenous, or oral).

  • Administer the drugs according to the specified dosing regimen as outlined in the comparative data table. The control group should receive the vehicle only.

5. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • The primary endpoint is typically the percentage of tumor growth inhibition, calculated by comparing the mean tumor volume of the treated groups to the control group.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment Phase cluster_eval Evaluation cell_culture 1. Cell Culture (e.g., DLD-2 Colon Cancer) cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest implantation 4. Subcutaneous Injection cell_harvest->implantation animal_model 3. Immunodeficient Mice animal_model->implantation tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Randomization into Groups tumor_growth->randomization drug_admin 7. Drug Administration randomization->drug_admin group_control Control Group (Vehicle) monitoring 8. Monitor Tumor Volume & Body Weight group_control->monitoring group_test Test Compound Group group_test->monitoring group_std1 Standard Drug 1 Group (e.g., 5-FU) group_std1->monitoring group_std2 Standard Drug 2 Group (e.g., Oxaliplatin) group_std2->monitoring drug_admin->group_control drug_admin->group_test drug_admin->group_std1 drug_admin->group_std2 endpoint 9. Study Endpoint & Tumor Excision monitoring->endpoint analysis 10. Data Analysis (Tumor Growth Inhibition) endpoint->analysis G cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHO-DH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Brequinar Brequinar sodium (4-Oxoquinoline Derivative) Brequinar->Orotate Inhibition

Caption: Brequinar's Inhibition of Pyrimidine Synthesis.

By inhibiting DHO-DH, Brequinar leads to a depletion of uridine and cytidine nucleotides, which are essential for DNA and RNA synthesis. [5]This ultimately results in the cessation of cell proliferation and cell death in rapidly dividing cancer cells.

Conclusion

This guide highlights the potential of 4-oxoquinoline derivatives as effective anticancer agents, using Brequinar sodium as a case study. The preclinical data demonstrates that Brequinar exhibits potent in vivo antitumor activity against human colon cancer models, with an efficacy that can be superior to standard-of-care agents like 5-FU. [5]The well-defined mechanism of action, involving the inhibition of de novo pyrimidine biosynthesis, provides a strong rationale for the continued investigation of this class of compounds.

For researchers and drug development professionals, the protocols and comparative data presented herein offer a framework for designing and interpreting in vivo efficacy studies. The exploration of novel methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate derivatives, guided by the insights from related compounds like Brequinar, may lead to the discovery of new and more effective therapies for cancer.

References

  • Peters, G. J., Schwartsmann, G., Nadal, J. C., Oosterhof, M. C., Veerman, G., van der Vijgh, W. J., & Pinedo, H. M. (1990). Retention of in vivo antipyrimidine effects of Brequinar sodium (DUP-785; NSC 368390) in murine liver, bone marrow and colon cancer. PubMed. [Link]

  • Chen, S. F., Reuben, R. L., & Dexter, D. L. (1986). Phase I study of Brequinar sodium (NSC 368390) in patients with solid malignancies. Cancer Research. [Link]

  • Jubie, S., Shrivastava, R., & Muthumani, K. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. [Link]

  • Jubie, S., Shrivastava, R., & Muthumani, K. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. ResearchGate. [Link]

  • van der Wilt, C. L., & Peters, G. J. (1994). In vitro and in vivo studies on the combination of Brequinar sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine. PubMed. [Link]

  • Winograd, B., Gall, H., Simonetti, G., van der Vijgh, W. J. F., van Hennik, M. B., Crespeigne, N., & Pinedo, H. M. (1990). Phase I study of Brequinar sodium (NSC 368390) in patients with solid malignancies. SciSpace. [Link]

  • Jubie, S., Shrivastava, R., & Muthumani, K. (2014). Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. PubMed. [Link]

  • van der Heijden, M., & Vermeulen, L. (2019). In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer. PMC. [Link]

  • Peters, G. J., & van der Wilt, C. L. (2019). Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Taylor & Francis Online. [Link]

  • National Cancer Institute. (n.d.). Chemotherapies Included in the Colorectal Cancer Models. CISNET. [Link]

  • Sveen, A., Bruun, J., Eide, P. W., Eilertsen, I. A., Ramirez, L., Murumägi, A., & Lothe, R. A. (2018). Molecular subtypes of colorectal cancer in pre-clinical models show differential response to targeted therapies: Treatment implications beyond KRAS mutations. PMC. [Link]

  • da Silva, F. C., da Silva, W. F., de Carvalho, H. S., Ferreira, V. F., de Souza, M. C. B. V., & Frugulhetti, I. C. P. P. (2017). Structures of some bioactive 4-oxoquinoline-3-carboxamide derivatives... ResearchGate. [Link]

  • Annam, S., Reddy, G. S., & Kumar, C. S. (2020). hydroxy-2-oxoquinoline-3-carboxamide derivatives as a. SciHorizon. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]

  • Shirasaka, T., & Shimamoto, Y. (2007). Tumor volume changes in a human colorectal cancer cell line, COL-1, in... ResearchGate. [Link]

  • Kumar, A., Cholia, R. P., & Kumar, R. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, A. M. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. [Link]

  • Stanczak, A., & Cieslak, M. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate. As a research chemical, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards.

Part 1: Core Hazard Assessment

Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a complex organic molecule whose structure necessitates its classification as a hazardous chemical waste. Understanding its constituent parts is key to appreciating the rationale behind the required disposal protocols.

  • Fluoroquinolone Core: The 6-fluoro-4-oxoquinoline core structure is a hallmark of fluoroquinolone compounds, a class of molecules known for their potent biological activity.[1][2] Quinolone derivatives can exhibit various forms of toxicity, including cytotoxicity and genotoxicity.[3][4] Due to this inherent biological activity, the compound must not be disposed of via standard sewer systems, as it could disrupt aquatic ecosystems and wastewater treatment processes.[5][6]

  • Halogenated Organic Compound: The presence of a fluorine atom classifies this molecule as a halogenated organic compound.[7] This is a critical distinction for waste management, as regulations mandate that halogenated waste streams be segregated from non-halogenated ones to ensure proper treatment, often involving high-temperature incineration.[6][8][9][10]

  • Ester Moiety: The methyl propanoate group, while less critical to the hazard classification, contributes to the overall chemical properties of the substance.

Based on this profile, the compound must be treated as a potentially toxic, environmentally hazardous, halogenated chemical waste.

Chemical CharacteristicClassificationPrimary Disposal Concern
Core Structure Fluoroquinolone DerivativeHigh Biological Activity, Potential Ecotoxicity
Key Functional Group Fluorine (Halogen)Requires Segregation as Halogenated Waste
Overall Waste Profile Hazardous Chemical WasteMust be disposed of via a licensed facility; not for drain or trash disposal.

Part 2: Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure safety and regulatory compliance. Each step is critical and builds upon the last to create a closed-loop, safe-handling workflow from point of generation to final disposal.

Step 1: Immediate Segregation at Point of Generation

The "Why": The most critical step in managing this waste is segregation. Mixing halogenated and non-halogenated waste streams is a common and costly mistake. It complicates the disposal process, significantly increases costs, and violates fundamental safety and regulatory protocols.[9]

Procedure:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste." [6][8]

  • This container must be located at or near the point of waste generation, such as within the fume hood where the work is being performed. This is known as a Satellite Accumulation Area (SAA).[11][12]

  • Under no circumstances should this compound or its solutions be mixed with non-halogenated solvents (e.g., acetone, ethanol, hexane), aqueous waste, or solid waste.[9]

Step 2: Proper Containerization

The "Why": The integrity of the waste container is paramount to preventing leaks and spills, which can lead to chemical exposure and environmental contamination. The container must be compatible with the waste it holds.[5][11]

Procedure:

  • Select a container made of chemically resistant material, such as borosilicate glass or high-density polyethylene (HDPE).[13]

  • Ensure the container is in excellent condition, with no cracks, chips, or deterioration.[11]

  • The container must have a secure, leak-proof, threaded screw cap. Do not use stoppers or parafilm as a primary closure.[5][8]

  • Keep the container closed at all times except when you are actively adding waste.[8][11] Never leave a funnel in an open waste container.[11]

  • Fill the container to no more than 90% of its total capacity to allow for vapor expansion and prevent spills.[13]

Step 3: Meticulous and Compliant Labeling

The "Why": Accurate labeling is a regulatory requirement and a cornerstone of laboratory safety. It communicates the container's contents and hazards to all personnel and is essential for the disposal vendor to handle the waste correctly.[12]

Procedure:

  • Label the container before adding the first drop of waste.[8]

  • The label must prominently feature the words "HAZARDOUS WASTE." [9][11]

  • List all chemical constituents by their full, unabbreviated names. For example: "Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate" and any solvents used.[8][11]

  • Include the approximate percentage or concentration of each component.[11]

  • Record the "Accumulation Start Date," which is the date the first waste was added to the container.[14]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

The "Why": Proper storage minimizes the risk of accidents and ensures the waste is managed correctly within the laboratory pending pickup.

Procedure:

  • Store the labeled, closed container within your designated SAA.[12]

  • The SAA must be under the control of laboratory personnel.[11]

  • Utilize a secondary containment system, such as a chemically resistant tray or bin, to capture any potential leaks.[5][14]

  • Ensure the storage area is well-ventilated.[6][13]

  • Inspect the container and the SAA weekly for any signs of leakage or deterioration.[11]

Step 5: Arranging for Final Disposal

The "Why": Hazardous waste must be disposed of through certified channels to ensure it is treated in an environmentally sound and legally compliant manner.[5][14]

Procedure:

  • When the container is approximately 90% full, or before the institutional time limit for accumulation is reached, contact your facility's Environmental Health & Safety (EH&S) department.[11][12]

  • Complete any required chemical waste pickup forms as per your institution's procedures.[11]

  • EH&S personnel will then manage the transportation and final disposal through a licensed hazardous waste disposal facility.[13][14]

Part 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate.

G cluster_lab Laboratory Operations cluster_saa Satellite Accumulation Area (SAA) cluster_ehs EH&S Operations gen Waste Generation (Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate) segregate 3. Segregate Waste (HALOGENATED ORGANIC) gen->segregate Crucial First Step container 1. Select Container (Chemically Compatible, Good Condition) labeling 2. Label Container ('Hazardous Waste', Full Chemical Names, Date) container->labeling store 4. Store Securely (Closed, Secondary Containment) labeling->store segregate->container pickup 5. Schedule Waste Pickup (Contact EH&S) store->pickup Container Full (90%) disposal Final Disposal (Licensed Facility) pickup->disposal

Caption: Disposal workflow from generation to final disposal.

Part 4: Spill and Emergency Procedures

Even with careful handling, spills can occur. Preparedness is essential.

For Small Spills (Manageable by Lab Personnel):

  • Alert personnel in the immediate area.

  • Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant nitrile gloves.[6]

  • Contain the spill using an appropriate chemical absorbent material (e.g., pads, sand, or universal binder).[8][15]

  • Carefully collect the absorbent material using non-sparking tools.[16]

  • Place the contaminated material into a sealable, chemically compatible container.[8]

  • Label the container as "HAZARDOUS WASTE" with a full description of the contents (e.g., "Spill debris containing Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate").

  • Dispose of this waste through your EH&S department.

For Large Spills (Beyond Laboratory Control):

  • Evacuate the immediate area.[8]

  • Alert others and activate any local emergency alarms.

  • If safe to do so, close the doors to the affected area to contain vapors.

  • Contact your institution's emergency number and the EH&S department immediately.[8]

  • Do not attempt to clean up a large spill without specialized training and equipment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • PubMed. (2018, January 15). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • National Institutes of Health (NIH). Perspective on halogenated organic compounds.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • ResearchGate. (2025, August 6). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
  • SEQ. (2023, December 22). Safety of fluoroquinolones.
  • Ingenta Connect. (2022, May 1). 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review.
  • Walsh Medical Media. (2018, November 16). Safety Review of Quinolone and Fluoroquinolone Containing Medicinal Products: Global Regulatory Scenario and Way Forward.
  • PubMed. Genotoxicity of fluoroquinolines and methylquinolines.
  • TargetMol. (2026, March 5). Safety Data Sheet.
  • Chemos GmbH&Co.KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline.

Sources

Personal protective equipment for handling methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a comprehensive system of risk mitigation grounded in chemical causality. Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a highly specialized intermediate utilized in the synthesis of fluoroquinolone antibiotics and targeted therapeutic moieties[1].

Because this compound retains the core 6-fluoro-4-oxoquinoline ring system, it demands stringent handling protocols. While it lacks the full structural requirements for potent systemic antimicrobial activity (such as the C7 amine and C3 free carboxylic acid), its structural homology dictates a precautionary approach regarding cytotoxicity, photosensitization, and severe mucosal irritation[2].

The following guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to handle this compound safely.

Chemical Profile & Hazard Logic

To design an effective safety protocol, we must first understand the physicochemical behavior of the molecule. The presence of the halogenated aromatic ring (C6-fluoro) increases lipophilicity, which enhances its ability to penetrate biological membranes if dissolved in organic solvents. Furthermore, dry fluoroquinolone powders are notoriously prone to electrostatic dispersion, creating an invisible inhalation hazard during routine weighing[3].

Table 1: Hazard Summary and Exposure Profile (Extrapolated from Fluoroquinolone Analogs)

Hazard CategoryGHS ClassificationCausality & Mechanistic Rationale
Acute Toxicity (Oral) Category 4 (H302)Ingestion leads to systemic absorption; potential off-target inhibition of mammalian topoisomerases at high doses[2].
Skin Irritation Category 2 (H315)Halogenated aromatic compounds disrupt the lipid bilayer of the stratum corneum, causing localized dermatitis[4].
Eye Irritation Category 2A (H319)Fine crystalline powder reacts with ocular moisture, causing severe irritation and potential corneal abrasion[4].
Aquatic Toxicity Chronic 3 (H412)The stable fluoroquinolone core resists rapid environmental degradation, posing long-term risks to aquatic ecosystems[2].

The Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, a rigorous hazard assessment must dictate PPE selection[5]. Do not rely on default laboratory attire. The following PPE matrix is engineered specifically to counteract the physical properties of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate.

  • Hand Protection (Double-Gloving Strategy): Wear an inner layer of standard nitrile (3 mil) and an outer layer of extended-cuff nitrile (minimum 5 mil). Causality: If this intermediate is dissolved in polar aprotic solvents (e.g., DMSO, DMF) during synthesis, these solvents act as permeation enhancers. They will rapidly carry the dissolved fluoroquinolone across compromised single-layer gloves.

  • Eye/Face Protection: ANSI Z87.1 compliant chemical splash goggles are mandatory. Causality: Standard safety glasses lack an orbital seal. Because this compound is a fine powder prone to static cling, airborne micro-particulates can easily bypass safety glasses and dissolve in the tear film, causing severe irritation[6].

  • Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator. Causality: Sweeping or transferring dry powders creates inhalable micro-particulates. NIOSH guidelines mandate appropriate respiratory protection when handling biologically active or irritating particulates outside of a closed system.

  • Body Protection: A flame-resistant (FR) or chemically resistant Tyvek lab coat with knit cuffs. Causality: Cotton lab coats act as particulate traps. Knit cuffs prevent the sleeves from dragging through trace powder on the balance surface.

Table 2: PPE Specifications and Regulatory Standards

PPE ComponentSpecification / MaterialRegulatory Standard
Gloves 100% Nitrile (Outer: 5 mil, Inner: 3 mil)OSHA 29 CFR 1910.138
Eyewear Indirect-vented splash gogglesANSI Z87.1 / OSHA 1910.133
Respirator N95 or P100 Particulate FilterNIOSH 42 CFR Part 84
Lab Coat Tyvek or Poly-blend with knit cuffsOSHA 29 CFR 1910.132

Operational Workflow: Safe Handling & Synthesis Protocol

The following step-by-step methodology ensures a self-validating system where each step verifies the safety of the next.

Step 1: Engineering Control Verification Never handle this compound on an open bench. Ensure a certified chemical fume hood or Class II Type A2 Biological Safety Cabinet is operational. Verify the face velocity is between 80-100 feet per minute (fpm) using the digital monitor[7].

Step 2: Static Mitigation Fluoroquinolone derivatives exhibit high static charge. Before opening the chemical container, use an anti-static gun (ionizer) on the weighing boat and the stainless-steel spatula. This prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.

Step 3: Aseptic Transfer and Weighing Place the sealed container into the fume hood. Tare the anti-static weighing boat. Slowly open the container and transfer the required mass using smooth, deliberate motions to minimize air currents.

Step 4: Solubilization (In-Hood) Do not transport the dry powder across the laboratory. Dissolve the intermediate in your chosen reaction solvent (e.g., dichloromethane or methanol) directly within the fume hood. Once in solution, the inhalation hazard is neutralized, and the compound can be safely transferred to the primary reaction vessel.

Step 5: Decontamination Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., 70% isopropanol or a dilute bleach solution) to degrade any residual active pharmaceutical ingredients (APIs)[8].

Caption: Workflow for safe handling and transfer of fluoroquinolone intermediates.

Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent cross-contamination. This protocol aligns with the National Research Council's Prudent Practices in the Laboratory[8].

Step 1: Area Isolation and Hazard Assessment Immediately halt work. Determine if the spill is a dry powder or a solvent solution. If the spill is outside the fume hood, instruct colleagues to clear the immediate 5-foot radius.

Step 2: Containment (The Wet-Wipe Method) For Dry Powder:Never sweep dry fluoroquinolone powder. Sweeping generates a massive aerosol plume. Instead, dampen a highly absorbent laboratory wipe with water or ethanol. Gently place the wet wipe over the powder to trap it, then carefully scoop the wipe and the powder together. For Solutions: Apply an inert chemical absorbent (e.g., vermiculite or diatomaceous earth) to the perimeter of the spill, working inward to prevent spreading.

Step 3: Waste Segregation Place all contaminated wipes, gloves, and absorbents into a sealable, chemically compatible container. Label the container explicitly as "Halogenated Organic Waste - Fluoroquinolone Derivative"[7].

Step 4: Secondary Cleaning Wash the spill area thoroughly with soap and water, followed by a 70% ethanol wipe-down, to ensure no micro-crystalline residue remains to pose a dermal contact hazard later.

Caption: Decision tree for managing solid and liquid spills of fluoroquinolone derivatives.

References

  • National Center for Biotechnology Information (NCBI). "Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180." PubChem Database. Available at: [Link][2]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at: [Link][7]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link][9]

  • National Institute for Occupational Safety and Health (NIOSH). "Pocket Guide to Chemical Hazards Introduction." Centers for Disease Control and Prevention. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "WO2023028364A1 - Compositions ciblées et leurs utilisations." Google Patents. Available at:[1]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。